molecular formula C4H9ClN2 B8758973 Ethanimidamide, 2-chloro-N,N-dimethyl- CAS No. 88670-14-8

Ethanimidamide, 2-chloro-N,N-dimethyl-

Cat. No.: B8758973
CAS No.: 88670-14-8
M. Wt: 120.58 g/mol
InChI Key: LPOKLWGKICKFMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethanimidamide, 2-chloro-N,N-dimethyl- is a useful research compound. Its molecular formula is C4H9ClN2 and its molecular weight is 120.58 g/mol. The purity is usually 95%.
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Properties

CAS No.

88670-14-8

Molecular Formula

C4H9ClN2

Molecular Weight

120.58 g/mol

IUPAC Name

2-chloro-N,N-dimethylethanimidamide

InChI

InChI=1S/C4H9ClN2/c1-7(2)4(6)3-5/h6H,3H2,1-2H3

InChI Key

LPOKLWGKICKFMY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=N)CCl

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis and Properties of 2-Chloro-N,N-dimethylethanimidamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chemical identity, synthesis, and properties of 2-Chloro-N,N-dimethylethanimidamide (CAS 88670-14-8), a specialized acetamidine derivative used as a reactive building block in heterocyclic synthesis.

Executive Summary

2-Chloro-N,N-dimethylethanimidamide (also known as 2-chloro-N,N-dimethylacetamidine) is a bifunctional reagent characterized by an electrophilic


-chloro group and a nucleophilic/basic amidine moiety. It serves as a critical "C-C-N" synthon for constructing nitrogen-containing heterocycles, particularly thiazoles , imidazoles , and pyrimidines , often found in pharmaceutical and agrochemical scaffolds.

This compound is typically handled as its hydrochloride salt to prevent self-alkylation and hydrolysis. Its synthesis requires precise control to preserve the carbon-chlorine bond while constructing the amidine functionality.

Chemical Identity
PropertyDetail
IUPAC Name 2-Chloro-N,N-dimethylethanimidamide
Common Name 2-Chloro-N,N-dimethylacetamidine
CAS Number 88670-14-8
Molecular Formula

Molecular Weight 120.58 g/mol (Free base)
SMILES CN(C)C(=N)CCl
Structure

Chemical Properties & Reactivity

The molecule features a "push-pull" electronic structure. The dimethylamino group acts as an electron donor to the imine, increasing the basicity of the


 nitrogen. However, the electron-withdrawing chlorine atom at the 

-position creates an electrophilic site, making the molecule susceptible to nucleophilic attack (including self-cyclization if not stabilized).
ParameterValue / Description
Physical State Typically an oil (free base) or hygroscopic solid (HCl salt).
Density ~1.18 g/cm³ (Predicted)
Basicity (pKa) ~10.5–11.5 (Estimated for amidine). Slightly lower than acetamidine due to inductive effect of Cl.
Solubility Soluble in polar organic solvents (MeOH, DCM, MeCN). Salts are water-soluble.
Stability High Reactivity. The free base is prone to dimerization or hydrolysis. Store as HCl salt under inert atmosphere at -20°C.

Synthesis Protocols

The most robust synthetic route avoids the direct reaction of chloroacetonitrile with dimethylamine (which leads to nucleophilic substitution of the chlorine). Instead, the Vilsmeier-Haack activation of 2-chloro-N,N-dimethylacetamide is the preferred method, ensuring the preservation of the


-chloro substituent.
Method A: Vilsmeier-Haack Activation (Primary Route)

This method converts the amide carbonyl into an amidine via a chloroiminium intermediate.

Reagents
  • Substrate: 2-Chloro-N,N-dimethylacetamide (CAS 2675-89-0)[1]

  • Activator: Phosphorus oxychloride (

    
    ) or Oxalyl chloride
    
  • Nitrogen Source: Ammonia gas (

    
    ) or Ammonium carbonate
    
  • Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)

Step-by-Step Protocol
  • Activation:

    • Charge a flame-dried reaction vessel with 2-chloro-N,N-dimethylacetamide (1.0 eq) and anhydrous DCM under

      
      .
      
    • Cool to 0°C. Add

      
       (1.1 eq) dropwise to control the exotherm.
      
    • Mechanistic Insight: This forms the electrophilic Vilsmeier complex (chloroiminium salt), activating the carbonyl carbon.

    • Stir at room temperature for 2–4 hours until amide consumption is complete (monitor by TLC/NMR).

  • Amidation:

    • Cool the mixture to -10°C.

    • Sparge anhydrous

      
       gas into the solution or add a saturated solution of 
      
      
      
      in dioxane.
    • Critical Control: Maintain low temperature to prevent displacement of the

      
      -chloride by ammonia.
      
    • Stir for 2 hours, allowing the mixture to warm to 0°C.

  • Work-up & Isolation:

    • Quench carefully with ice water (hydrolysis of excess

      
      ).
      
    • Basify the aqueous layer to pH ~10 with

      
       (rapidly) and extract immediately with DCM.
      
    • Note: Prolonged exposure to base hydrolyzes the amidine back to the amide.

    • Dry organic layer over

      
      . Treat with 
      
      
      
      in ether to precipitate 2-chloro-N,N-dimethylethanimidamide hydrochloride .
    • Filter and dry under vacuum.

Method B: Pinner Synthesis (Alternative)

Used when starting from chloroacetonitrile. Requires strict temperature control to prevent substitution.

  • Imidate Formation: React

    
     with dry 
    
    
    
    in absolute ethanol at 0°C to form Ethyl 2-chloroacetimidate hydrochloride.
  • Amination: React the imidate salt with dimethylamine (1.0 eq) in cold ethanol (-10°C). The amine attacks the imidate carbon, displacing ethanol to form the amidine.

Reaction Mechanism & Pathway

The following diagram illustrates the Vilsmeier-Haack route, highlighting the critical intermediate that allows for the transformation of the amide to the amidine without affecting the alkyl chloride.

SynthesisPathway Start 2-Chloro-N,N- dimethylacetamide (Amide) Inter Vilsmeier Complex [Cl-CH2-C(Cl)=NMe2]+ Start->Inter O -> Cl substitution Reagent1 POCl3 (Activation) Reagent1->Inter Product 2-Chloro-N,N- dimethylethanimidamide (Target Amidine) Inter->Product -HCl Substitution of Cl by NH2 Reagent2 NH3 (Nucleophilic Attack) Reagent2->Product SideProduct Side Reaction: Self-Alkylation Product->SideProduct Uncontrolled pH/Temp

Figure 1: Synthetic pathway via Vilsmeier activation. The process converts the carbonyl oxygen to a leaving group (Cl), which is then displaced by ammonia.

Applications in Drug Discovery

This building block is primarily used to synthesize 5-membered heterocycles via Hantzsch-type cyclizations .

Thiazole Synthesis

Reacting 2-chloro-N,N-dimethylethanimidamide with thiourea or thioamides yields 2-amino-thiazole derivatives. The amidine nitrogen attacks the thiocarbonyl, while the sulfur attacks the


-carbon, displacing the chlorine.
  • Reference: Abdelaal & Bauer (1988) utilized similar

    
    -chloroamidine precursors to synthesize 2-amino-4-imino-4,5-dihydrothiazoles.[2]
    
Imidazole Synthesis

Reaction with primary amines or amidines can lead to imidazole rings, common pharmacophores in antifungal and anticancer drugs.

Neonicotinoid Precursors

N,N-dimethylamidines are structural motifs in certain neonicotinoid insecticides, where the electron-donating amino group modulates binding to nicotinic acetylcholine receptors.

References

  • Abdelaal, S. M., & Bauer, L. (1988). Synthesis of 2-amino-4-imino-4,5-dihydrothiazoles from N-sulfonyl-α-chloroamidines and thiourea. Journal of Heterocyclic Chemistry, 25(6), 1849–1856.[2] Link

  • Sigma-Aldrich. (n.d.). Dimethylamine solution - Product Specification & Applications. Retrieved from

  • PubChem. (n.d.).[1][3] Ethanimidamide, 2-chloro-N,N-dimethyl- (CAS 88670-14-8). National Library of Medicine. Retrieved from

  • Gautier, J. A., et al. (1975). The Chemistry of Amidines and Imidates. John Wiley & Sons. (General reference for Pinner/Vilsmeier amidine synthesis).

Sources

Technical Guide: Mechanism of Action of 2-Chloro-N,N-dimethyl-ethanimidamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity[1][2][3]

2-Chloro-N,N-dimethyl-ethanimidamide (also referred to as 2-chloro-N,N-dimethylacetamidine) is a specialized covalent warhead and pharmacophore used primarily in the inhibition of arginine-processing enzymes.

Unlike reversible competitive inhibitors, this molecule functions as a suicide substrate (mechanism-based inactivator). Its structural design mimics the guanidinium group of arginine (specifically asymmetric dimethylarginine, ADMA), allowing it to enter the active site of target enzymes. Once bound, the electrophilic chloromethyl group reacts with a catalytic cysteine residue, forming an irreversible thioether adduct.

Primary Biological Targets:

  • DDAH (Dimethylarginine Dimethylaminohydrolase): The primary target due to the molecule's structural homology with ADMA.

  • PADs (Protein Arginine Deiminases): A secondary target where the haloacetamidine motif serves as the reactive warhead (e.g., in Cl-Amidine derivatives).[1][2]

Chemical Structure & Properties
PropertyDetail
IUPAC Name 2-chloro-N,N-dimethyl-ethanimidamide
Common Class Haloacetamidine; Covalent Warhead
Molecular Formula

Key Functional Group

-Chloroamidine (Electrophile)
Bioisostere For

-Dimethylarginine (ADMA)
Mechanism Type Irreversible Alkylation (

displacement)

Mechanism of Action (MoA)

The mechanism of action is defined by a two-step process: Molecular Recognition followed by Covalent Inactivation .

Target Recognition (The "Trojan Horse")

The enzymes DDAH and PAD are designed to process the guanidinium group of arginine or methylarginine.

  • Substrate Mimicry: The

    
    -dimethyl-ethanimidamide moiety structurally mimics the 
    
    
    
    -dimethylguanidine headgroup of ADMA.
  • Binding: The molecule enters the active site, stabilized by electrostatic interactions with conserved acidic residues (e.g., Asp/Glu) that normally orient the arginine substrate.

The Alkylation Event (The "Trap")

Once positioned in the active site, the molecule exploits the enzyme's catalytic machinery against itself.

  • Nucleophilic Activation: The enzyme activates a catalytic cysteine residue (Cys249 in DDAH; Cys645 in PAD4) to perform a nucleophilic attack. Normally, this cysteine attacks the guanidino carbon to form a tetrahedral intermediate.

  • Redirected Attack: In the presence of the inhibitor, the sulfur atom of the catalytic cysteine attacks the

    
    -carbon (the methylene group attached to the chlorine) instead of the imine carbon, or attacks the imine carbon followed by rearrangement.
    
  • Chloride Displacement: The attack results in the displacement of the chloride ion (a good leaving group) via an

    
    -like mechanism.
    
  • Adduct Formation: A stable, covalent thioether bond is formed between the enzyme and the inhibitor. This permanently blocks the active site, preventing further substrate turnover.

Pathway Visualization

The following diagram illustrates the specific inactivation pathway for DDAH/PAD enzymes by this pharmacophore.

MoA_Pathway cluster_legend Mechanism Logic Inhibitor 2-Chloro-N,N-dimethyl- ethanimidamide ES_Complex Michaelis Complex (Non-covalent Binding) Inhibitor->ES_Complex Recognition (Kd) Enzyme_Active Active Enzyme (Free Cys-SH) Enzyme_Active->ES_Complex Recognition (Kd) Transition Transition State (Nucleophilic Attack) ES_Complex->Transition Cys Activation Adduct Inactivated Enzyme (Thioether Adduct) Transition->Adduct Alkylation (kinact) Chloride Cl- Leaving Group Transition->Chloride Mimics ADMA Mimics ADMA Binds Active Site Binds Active Site Mimics ADMA->Binds Active Site Cys Attacks CH2-Cl Cys Attacks CH2-Cl Binds Active Site->Cys Attacks CH2-Cl Irreversible Inhibition Irreversible Inhibition Cys Attacks CH2-Cl->Irreversible Inhibition

Caption: Step-wise mechanism of covalent inactivation. The inhibitor binds reversibly (


) before undergoing irreversible alkylation (

) of the catalytic cysteine.

Biological Implications & Applications[1]

DDAH Inhibition & NO Signaling

DDAH metabolizes Asymmetric Dimethylarginine (ADMA), an endogenous inhibitor of Nitric Oxide Synthase (NOS).

  • Effect: Inhibition of DDAH by 2-chloro-N,N-dimethyl-ethanimidamide leads to the accumulation of ADMA.

  • Downstream Consequence: Elevated ADMA inhibits NOS, reducing Nitric Oxide (NO) production. This is a critical pathway for studying endothelial function and septic shock pathology.

PAD Inhibition & NETosis

While often requiring a full peptidyl backbone for high potency (as seen in Cl-Amidine ), the chloro-acetamidine warhead is essential for inhibiting Protein Arginine Deiminases.

  • Effect: Prevents the conversion of Arginine to Citrulline (Citrullination).

  • Therapeutic Relevance: Blocks Neutrophil Extracellular Trap (NET) formation (NETosis), offering potential in treating Rheumatoid Arthritis, Lupus, and certain cancers.

Experimental Protocols for Validation

To validate the mechanism of action in a drug development context, the following self-validating protocols are recommended.

Determination of Kinetic Parameters ( )

Since this is an irreversible inhibitor,


 is time-dependent and insufficient. You must determine the second-order rate constant for inactivation.

Protocol:

  • Preparation: Prepare DDAH or PAD4 enzyme in reaction buffer (e.g., 100 mM HEPES, 50 mM NaCl, 10 mM

    
    , pH 7.6).
    
  • Incubation: Incubate enzyme with varying concentrations of 2-chloro-N,N-dimethyl-ethanimidamide (

    
    ) for defined time points (
    
    
    
    ).
  • Activity Assay: At each time point, dilute an aliquot into a solution containing a saturating concentration of substrate (e.g., ADMA or BAEE) and colorimetric reagent (e.g., COLDER solution for citrulline detection).

  • Data Analysis:

    • Plot

      
       vs. time to obtain 
      
      
      
      for each
      
      
      .
    • Plot

      
       vs. 
      
      
      
      and fit to the equation:
      
      
    • Extract ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       (max inactivation rate) and 
      
      
      
      (affinity).
Mass Spectrometry Adduct Confirmation

Confirm the covalent nature of the inhibition.

Protocol:

  • Reaction: Incubate purified enzyme (5-10

    
    ) with excess inhibitor (100 
    
    
    
    ) for 1 hour.
  • Control: Incubate enzyme with DMSO/buffer only.

  • Desalting: Remove excess small molecule using a Zeba spin column or dialysis.

  • Analysis: Analyze both samples via ESI-TOF MS (Intact Protein Mode).

  • Validation Criteria: The inhibited enzyme must show a mass shift (

    
    ) corresponding to the inhibitor minus the leaving group (Cl).
    
    • Expected

      
      : 
      
      
      
      .
    • Specifically: The adduct adds the

      
       group.
      
Activity-Based Protein Profiling (ABPP) Competition

To prove target engagement in complex proteomes.

Protocol:

  • Lysate Prep: Prepare cell lysates containing DDAH/PAD.

  • Competition: Pre-treat lysate with 2-chloro-N,N-dimethyl-ethanimidamide (or vehicle) for 30 mins.

  • Probe Labeling: Treat with a fluorescent activity-based probe (e.g., Rhodamine-Cl-Amidine ) that targets the same cysteine.

  • Visualization: Run SDS-PAGE and scan for fluorescence.

  • Result: The specific band for the enzyme should disappear in the pre-treated sample (competition), proving the inhibitor blocked the active site.

Safety & Handling (Critical Note)

Distinction from Nitrogen Mustards: Researchers must distinguish 2-chloro-N,N-dimethyl-ethanimidamide from 2-chloro-N,N-dimethylethylamine (Nitrogen Half-Mustard).

  • Ethanimidamide (This Topic): Enzyme inhibitor.[3][4] Targets Cysteine.[1][2][5]

  • Ethylamine (Mustard): DNA alkylator. Highly toxic blister agent.

  • Verification: Always check the CAS number and the presence of the imine (

    
    ) functionality before use.
    

References

  • Luo, Y., et al. (2006). "Inhibitors of Protein Arginine Deiminase 4: Design, Synthesis, and Kinetic Characterization." Biochemistry. Link

  • Stone, E. M., et al. (2009). "Haloacetamidine-based inactivators of protein arginine deiminase 4 (PAD4): evidence that general acid catalysis promotes efficient inactivation."[5] Biochemistry. Link

  • Vallianou, I., et al. (2009). "Inactivation of Two Diverse Enzymes in the Amidinotransferase Superfamily by 2-Chloroacetamidine: Dimethylargininase and Peptidylarginine Deiminase." Biochemistry. Link

  • Causey, C. P., et al. (2011). "The development of haloacetamidine-based PAD inhibitors." Current Opinion in Chemical Biology. Link

  • Leiper, J., et al. (2007). "Dimethylarginine dimethylaminohydrolase (DDAH), nitric oxide synthase, and cardiovascular disease." Arteriosclerosis, Thrombosis, and Vascular Biology. Link

Sources

Structural Analysis and Mechanistic Profiling of 2-Chloro-N,N-dimethyl-ethanimidamide: A Covalent Warhead in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

As targeted covalent inhibitors (TCIs) continue to redefine the landscape of modern pharmacotherapeutics, the precise engineering of electrophilic warheads has become a critical focal point for drug development professionals. Among these, 2-chloro-N,N-dimethyl-ethanimidamide (often referred to as 2-chloro-N,N-dimethylacetamidine) stands out as a highly specialized, reactive fragment.

As a Senior Application Scientist, I approach the structural validation and deployment of this compound not merely as a synthetic exercise, but as a self-validating system where chemical reactivity, analytical evidence, and biological mechanism must perfectly align. This whitepaper provides an in-depth technical analysis of 2-chloro-N,N-dimethyl-ethanimidamide, detailing its structural properties, its mechanistic role as an arginine mimic, and the rigorous analytical workflows required to validate its integrity.

The Mechanistic Causality: Mimicry and Alkylation

The architectural brilliance of 2-chloro-N,N-dimethyl-ethanimidamide lies in its dual-functionality. The amidinium group (


) provides the necessary electrostatic and hydrogen-bonding interactions to anchor the molecule deep within the arginine-binding pockets of target enzymes. Concurrently, the adjacent 

-chloromethyl group (

) acts as a latent electrophile.

When this compound docks into the active site of arginine-processing enzymes—such as Dimethylarginine Dimethylaminohydrolase (DDAH) or Protein Arginine Methyltransferase 1 (PRMT1)—it positions the electrophilic


-carbon in close proximity to a nucleophilic active-site residue. For instance, 2-chloroacetamidine derivatives irreversibly inhibit DDAH by selectively forming a covalent thioether bond with the active-site Cys249 residue[1]. Similarly, chloroacetamidine-containing peptides act as potent, irreversible inactivators of PRMT1 by alkylating active-site cysteines (e.g., Cys101)[2].

The causality here is strictly governed by proximity-driven


 kinetics: the enzyme's architecture lowers the activation energy for nucleophilic attack, displacing the chloride ion and forming a permanent covalent adduct that irreversibly inactivates the target[3].

Mechanism E Target Enzyme Active Site (e.g., DDAH Cys249 / PRMT1 Cys101) C Transition State SN2 Nucleophilic Attack at a-Carbon Displacement of Chloride E->C Thiolate (S-) Nucleophile I 2-Chloro-N,N-dimethyl-ethanimidamide (Arginine Mimic / Electrophile) I->C Electrophilic Warhead A Covalent Thioether Adduct (Irreversible Enzyme Inactivation) C->A - HCl

Mechanism of covalent enzyme inactivation via SN2 displacement of the chloride leaving group.
Self-Validating Synthetic Protocol

The synthesis of 2-chloro-N,N-dimethyl-ethanimidamide requires strict control over moisture and nucleophilic competition. Direct amination of chloroacetonitrile is highly inefficient and prone to polymerization or premature displacement of the chloride. Therefore, we employ a two-step Pinner reaction.

Step-by-Step Methodology:

  • Pinner Activation: Dissolve chloroacetonitrile in anhydrous methanol and cool to 0°C. Bubble dry HCl gas through the solution for 2 hours. Causality: The anhydrous acidic environment protonates the nitrile, making it highly susceptible to attack by methanol, forming the methyl 2-chloroacetimidate hydrochloride intermediate. The strict exclusion of water prevents the irreversible hydrolysis of the imidate into a biologically inactive amide.

  • Aminolysis: Evaporate the excess methanol under reduced pressure. Resuspend the imidate in anhydrous dichloromethane (DCM) and introduce a stoichiometric amount of anhydrous dimethylamine at 0°C, then warm to room temperature for 12 hours. Causality: Dimethylamine acts as the incoming nucleophile, displacing the methoxy group to yield the target amidine.

  • Isolation and Validation Checkpoint: Precipitate the product by adding cold diethyl ether. Recrystallize the resulting hydrochloride salt from an ethanol/ether gradient. Validation: The product must appear as a highly crystalline, hygroscopic white solid. A melting point depression test against a known standard serves as the first physical validation of purity.

Synthesis A Chloroacetonitrile + MeOH / HCl B Methyl 2-chloroacetimidate (Activated Intermediate) A->B Pinner Reaction (0°C, 24h) D 2-Chloro-N,N-dimethyl- ethanimidamide B->D Aminolysis (RT, 12h) C Dimethylamine (NH(CH3)2) C->D Nucleophilic Attack

Two-step Pinner synthesis workflow for 2-chloro-N,N-dimethyl-ethanimidamide.
In-Depth Structural Validation (NMR & HRMS)

Because amidines can exist as distinct tautomers and are susceptible to hydrolytic degradation, multi-modal structural validation is mandatory. The analytical workflow described below is designed to cross-verify the backbone connectivity (NMR) with the precise isotopic signature of the reactive warhead (HRMS).

Analytical Prep Sample Prep (D2O Exchange) NMR NMR Spectroscopy (1H, 13C, HSQC) Prep->NMR MS High-Res Mass Spec (ESI-TOF) Prep->MS IR FT-IR Spectroscopy (Functional Groups) Prep->IR Data Data Integration & Structural Confirmation NMR->Data MS->Data IR->Data

Multi-modal analytical workflow for structural elucidation and purity confirmation.
1. Nuclear Magnetic Resonance (NMR) Profiling

Samples are prepared in Deuterium Oxide (


) to lock the molecule into its protonated amidinium state. This prevents the rapid proton exchange and peak broadening typically observed in 

.

Table 1:


H and 

C NMR Spectral Assignments (500 MHz,

)
NucleusChemical Shift (ppm)MultiplicityIntegrationStructural Implication & Causality

H
4.35Singlet (s)2H-CH₂-Cl: Highly deshielded by the adjacent electronegative chlorine and the amidinium

-system.

H
3.15, 3.25Singlet (s)6H-N(CH₃)₂: The presence of two singlets indicates restricted C-N bond rotation, confirming the partial double-bond character of the amidinium resonance structure.

C
162.5Singlet--C(=NH₂⁺)-: Highly deshielded amidinium carbon, verifying the core functional group.

C
42.1Singlet--CH₂-Cl: The

-carbon, primed and activated for

nucleophilic attack.

C
38.5, 40.2Singlet--N(CH₃)₂: Splitting further corroborates the restricted rotation observed in the proton spectrum.
2. High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry in positive ion mode is utilized to validate the exact mass and the integrity of the chlorine atom. The natural abundance of chlorine isotopes (


Cl and 

Cl in a ~3:1 ratio) serves as an internal, self-validating diagnostic tool.

Table 2: High-Resolution ESI-MS Fragmentation Data

m/z (Observed)Ion TypeFormulaDiagnostic Value
121.0533[M+H]⁺ (

Cl)
C₄H₁₀³⁵ClN₂⁺Confirms the exact mass of the intact protonated amidine.
123.0503[M+H]⁺ (

Cl)
C₄H₁₀³⁷ClN₂⁺The 3:1 intensity ratio relative to the 121 m/z peak perfectly validates the presence of a single, intact chlorine atom.
85.0765[M - Cl]⁺C₄H₁₀N₂⁺Loss of the chloro radical/ion; confirms the labile, electrophilic nature of the warhead.
76.0021[M - HN(CH₃)₂]⁺C₂H₃ClN⁺Loss of dimethylamine; validates the N,N-dimethyl substitution pattern on the amidine.
Functional Validation: Time-Dependent Covalent Inhibition Assay

Structural validation is meaningless without functional proof of covalent engagement. A true covalent inhibitor must exhibit time-dependent inhibition, where the apparent


 decreases as pre-incubation time increases[4].

Self-Validating Dialysis Protocol:

  • Pre-incubation: Incubate recombinant human DDAH-1 (100 nM) with 2-chloro-N,N-dimethyl-ethanimidamide (10 µM) in HEPES buffer (pH 7.4) for 60 minutes at 37°C.

  • Dialysis Checkpoint: Transfer the enzyme-inhibitor complex into a rapid dialysis cassette (10 kDa MWCO) and dialyze against 2 liters of inhibitor-free buffer for 4 hours. Causality: If the inhibitor is reversible, it will diffuse out, and enzymatic activity will recover. If it is covalent, the enzyme remains permanently dead.

  • Activity Measurement: Extract the dialyzed enzyme and introduce the substrate, asymmetric dimethylarginine (ADMA). Monitor the hydrolytic production of L-citrulline via a colorimetric diacetyl monoxime assay at 540 nm.

References

1.[1] Stone, E. M., et al. "Inactivation of two diverse enzymes in the amidinotransferase superfamily by 2-chloroacetamidine: dimethylargininase and peptidylarginine deiminase." Biochemistry, PubMed, National Institutes of Health.[Link] 2.[2] Obianyo, O., et al. "A Chloroacetamidine-based Inactivator of Protein Arginine Methyltransferase 1: Design, Synthesis, and in Vitro and in Vivo Evaluation." ChemBioChem, PMC, National Institutes of Health.[Link] 3.[3] Luo, M., et al. "Dissection, Optimization and Structural Analysis of a Covalent Irreversible DDAH1 Inhibitor." Journal of the American Chemical Society, PMC, National Institutes of Health.[Link] 4.[4] Luo, M., et al. "Developing an irreversible inhibitor of human DDAH-1, an enzyme upregulated in melanoma." ChemMedChem, PMC, National Institutes of Health.[Link]

Sources

Comprehensive Technical Guide: N,N-Dimethylacetamidine (CAS 2909-14-0) and its 2-Chloro Derivative in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing process chemistry and regulatory compliance, I frequently encounter confusion regarding low-molecular-weight amidine scaffolds. This whitepaper provides an authoritative, mechanistic deep-dive into N,N-dimethylacetamidine (CAS 2909-14-0) and its highly reactive functionalized analog, 2-chloro-N,N-dimethylethanimidamide .

While CAS 2909-14-0 specifically denotes the parent scaffold (Ethanimidamide, N,N-dimethyl-)[1], the 2-chloro derivative represents a critical evolutionary node in modern synthetic pipelines, particularly for agrichemicals and pharmaceuticals. This guide synthesizes structural properties, self-validating experimental protocols, and the stringent regulatory frameworks governing these dual-use precursors.

Physicochemical Properties & Structural Causality

Why choose an amidine over a standard aliphatic amine? The causality lies in resonance. The resonance stabilization of the protonated amidinium ion distributes the positive charge across two nitrogen atoms. This results in a significantly higher pKₐ (typically 12–13) compared to standard amines (pKₐ ~9–10). Consequently, CAS 2909-14-0 acts as an exceptionally strong, non-nucleophilic organic base and a potent bidentate ligand.

When we introduce a chlorine atom at the alpha position to create 2-chloro-N,N-dimethylethanimidamide , the molecule transforms into a bifunctional building block. The electron-withdrawing inductive effect of the chlorine slightly lowers the basicity of the amidine, while simultaneously activating the alpha-carbon for rapid Sₙ2 nucleophilic substitution.

Quantitative Data: Scaffold Comparison
PropertyN,N-Dimethylacetamidine (CAS 2909-14-0)2-Chloro-N,N-dimethylethanimidamide
Molecular Formula C₄H₁₀N₂C₄H₉ClN₂
Molecular Weight 86.14 g/mol 120.58 g/mol
Boiling Point 67.6 ± 23.0 °C (Predicted)>100 °C (Decomposes)
Density ~0.85 g/cm³~1.12 g/cm³
Primary Reactive Site Amidine Nitrogen (Basic/Ligand)Alpha-Carbon (Electrophilic, Sₙ2)
Export Control Status Strictly Restricted (Dual-Use)Monitored (Precursor derivative)

Mechanistic Pathways & Synthesis Workflows

Direct amidation of nitriles with amines is kinetically unfavorable due to the poor electrophilicity of the nitrile carbon. To overcome this, we employ the Pinner Reaction . By converting the nitrile (acetonitrile or chloroacetonitrile) into an imidate ester (Pinner salt) using anhydrous HCl and methanol, we significantly increase the electrophilicity of the carbon center. This facilitates a rapid, controlled nucleophilic attack by dimethylamine.

Synthesis_Pathway N1 Acetonitrile N3 Pinner Salt Intermediate (Imidate) N1->N3 HCl, MeOH N2 Chloroacetonitrile N2->N3 HCl, MeOH N5 N,N-Dimethylacetamidine (CAS 2909-14-0) N3->N5 + DMA (from N1) N6 2-Chloro-N,N-dimethyl- ethanimidamide N3->N6 + DMA (from N2) N4 Dimethylamine (Nucleophile) N4->N5 N4->N6

Figure 1: Mechanistic synthesis pathways for CAS 2909-14-0 and its 2-chloro derivative.

Experimental Protocol: Self-Validating Synthesis of the 2-Chloro Derivative

To synthesize 2-chloro-N,N-dimethylethanimidamide, alpha-chlorination of the parent amidine is avoided because the basic amidine nitrogen would protonate and deactivate the molecule. Instead, we build the scaffold from chloroacetonitrile.

Step-by-Step Methodology:

  • Imidate Formation: In a flame-dried flask under N₂, dissolve 1.0 eq of chloroacetonitrile in anhydrous methanol. Cool the system to 0 °C.

  • Acidification: Bubble dry HCl gas through the solution for 2 hours. Causality: The strict exclusion of moisture is required because Pinner salts rapidly hydrolyze into unreactive esters in the presence of water.

  • Amidation: Slowly add 1.1 eq of Dimethylamine (2.0 M in methanol) dropwise over 30 minutes.

  • Workup: Neutralize the hydrochloride salt with cold aqueous NaOH, extract with dichloromethane, dry over MgSO₄, and concentrate under reduced pressure.

Self-Validation Mechanism (Trustworthiness Checkpoint):

  • Thermal Monitoring: The amidation step is highly exothermic. Maintaining the reaction strictly at 0 °C validates that the nucleophilic attack is controlled. A sudden temperature spike indicates runaway poly-amidation or degradation, invalidating the batch.

  • Spectroscopic Checkpoint: Before proceeding to workup, a crude IR scan must be performed. The disappearance of the strong nitrile C≡N stretch (~2250 cm⁻¹) and the appearance of the amidine C=N stretch (~1650 cm⁻¹) validates successful conversion. If the C≡N peak persists, the Pinner conversion was incomplete, and the batch must be re-subjected to HCl.

Regulatory Compliance & Export Control

Because low-molecular-weight amidines can serve as direct precursors to toxic organophosphorus nerve agents (e.g., amidine derivatives of phosphoramidates), CAS 2909-14-0 is strictly monitored. It is explicitly listed under the Australia Group Common Control Lists for Chemical Weapons Precursors and is heavily regulated under national dual-use export frameworks, such as Canada's Export Control List[2].

Failure to implement a rigid compliance workflow can result in severe legal penalties and the revocation of laboratory operating licenses.

Regulatory_Workflow S1 Material Request: CAS 2909-14-0 S2 Export Control Check (Australia Group / CWC) S1->S2 S3 End-User Verification & Risk Assessment S2->S3 Flagged as Dual-Use S4 License Application Submitted S3->S4 Cleared internally S5 Approved for Transfer/Synthesis S4->S5 Gov Approval

Figure 2: Regulatory compliance and export control workflow for dual-use amidine precursors.

Compliance Protocol:

  • Identification: Flag any acquisition or synthesis of CAS 2909-14-0 against the Chemical Weapons Convention (CWC) Schedule and local dual-use lists[2].

  • End-User Declaration: Ensure the end-user provides a legally binding declaration that the chemical will only be used for legitimate pharmaceutical or agrichemical research.

  • Inventory Tracking: Log the material in a secure, audited chemical inventory system. Any discrepancy in mass balance during the synthesis of derivatives (like the 2-chloro analog) must be accounted for to prevent diversion.

References

  • ChemicalBook. "Ethanimidamide, N,N-dimethyl- | 2909-14-0".
  • Global Affairs Canada. "Restricted goods and technologies list".
  • Sigma-Aldrich. "Dimethylamine 2.0M methanol 124-40-3".
  • The Australia Group. "Export Control List: Chemical Weapons Precursors".

Sources

Technical Guide: Synthesis of Amidine Derivatives from Nitriles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Amidines (


) are critical pharmacophores in medicinal chemistry, serving as bioisosteres of carboxylic acids and esters, and acting as key structural motifs in serine protease inhibitors (e.g., thrombin, Factor Xa). However, their synthesis from nitriles is often plagued by low yields, hydrolysis side-reactions, and purification difficulties due to their high basicity (

) and hygroscopic nature.

This guide moves beyond textbook definitions to provide a process-chemistry perspective on three distinct methodologies: the classical Pinner Synthesis , the robust Aluminum-Amide (Garigipati) Protocol , and the mild Lanthanide-Catalyzed Addition .

Part 1: Strategic Decision Matrix

Before selecting a synthetic route, analyze the substrate using the following decision matrix.

DecisionMatrix Start Start: Nitrile Substrate AcidSens Is the substrate acid-sensitive? Start->AcidSens Steric Is the nitrile sterically hindered? AcidSens->Steric No MethodL METHOD C: Lanthanide Catalysis (Mild, High FG Tolerance) AcidSens->MethodL Yes (e.g., Acetals, Boc) Scale Is this a large-scale (>100g) process? Steric->Scale No MethodG METHOD B: Garigipati (Al-Amide) (High Energy, Forceful) Steric->MethodG Yes (e.g., ortho-substituted) MethodP METHOD A: Pinner Synthesis (Scalable, Low Cost) Scale->MethodP Yes Scale->MethodL No (High Catalyst Cost)

Figure 1: Strategic selection of synthetic methodology based on substrate properties.

Part 2: Method A - The Pinner Synthesis

Best For: Scalable processes, electron-poor nitriles, non-acid-sensitive substrates.

Mechanistic Insight

The Pinner reaction proceeds via an imidate ester hydrochloride intermediate (Pinner Salt).[1] The critical failure mode in this reaction is moisture. If water is present during the first step, the imidate hydrolyzes to an ester. If water is present during the second step, it hydrolyzes to an amide.

The Self-Validating Protocol

Reagents: Nitrile (1.0 equiv), Anhydrous HCl (gas or in situ), Dry EtOH or MeOH, Ammonia/Amine.

Step-by-Step Workflow:

  • In-Situ HCl Generation (The "Process" Trick): Instead of handling dangerous HCl gas cylinders, generate anhydrous HCl by adding Acetyl Chloride (3.0 equiv) dropwise to anhydrous Ethanol at 0°C. This generates dry HCl and Ethyl Acetate (inert byproduct).

    • Validation: Ensure the exotherm is controlled. The solution should remain clear.

  • Imidate Formation: Add the Nitrile (1.0 equiv) to the HCl/EtOH solution. Stir at 0°C to RT for 12–24 hours.

    • Checkpoint: Monitor by TLC/LCMS. The nitrile peak should disappear. If the product precipitates as a white solid (Imidate HCl), the reaction is working perfectly.

  • Isolation (Critical): Evaporate the solvent completely under high vacuum to remove excess HCl.

    • Note: Excess HCl will neutralize the amine in the next step, stalling the reaction.

  • Amination: Redissolve the crude imidate residue in dry Ethanol. Add Ammonia (7N in MeOH) or the requisite primary/secondary amine (1.2 equiv). Stir at RT.

  • Workup: Evaporate solvent. The product is the Amidine Hydrochloride salt.[2]

Troubleshooting
IssueRoot CauseSolution
Product is an Ester Moisture in Step 1Use molecular sieves in EtOH; ensure Acetyl Chloride quality.
Product is an Amide Moisture in Step 2Dry the imidate salt thoroughly before adding amine.
Low Yield Incomplete Imidate formationElectron-rich nitriles react slowly. Switch to Method B.

Part 3: Method B - The Garigipati Protocol (Aluminum Amide)

Best For: Unreactive/Electron-rich nitriles, sterically hindered substrates, "obstinate" nitriles.

Mechanistic Insight

This method utilizes a powerful Lewis acidic species, methylchloroaluminum amide, generated in situ from trimethylaluminum (


) and ammonium chloride. This species activates the nitrile by coordinating to the nitrogen lone pair, facilitating nucleophilic attack even on deactivated substrates.
Protocol (Strict Safety Required)

Reagents:


 (2.0M in Toluene), 

(solid), Nitrile.

Step-by-Step Workflow:

  • Reagent Preparation: In a flame-dried flask under Argon, suspend

    
     (1.2 equiv) in dry Toluene.
    
  • Activation: Slowly add

    
     (1.2 equiv) at 0°C.
    
    • Safety Alert: This releases Methane gas (

      
      ). Ensure vigorous venting/bubbler is active.
      
    • Observation: Allow to warm to RT and stir until gas evolution ceases (~1 hour). The mixture will become a slurry.

  • Addition: Add the Nitrile (1.0 equiv) dissolved in Toluene.

  • Reaction: Heat to 80°C–100°C for 12–18 hours.

    • Checkpoint: The mixture often becomes homogeneous at high temperature.

  • Quenching (The "Sticky" Part): Cool to 0°C. Carefully quench with Silica Gel and

    
    :MeOH (9:1).
    
    • Why Silica? Aluminum salts form gelatinous emulsions with water/NaOH. Silica adsorbs the aluminum salts, allowing the product to be eluted.

  • Filtration: Filter through a pad of Celite. Wash with MeOH.

Garigipati Step1 1. AlMe3 + NH4Cl (Toluene, 0°C) Step2 2. Active Species (MeAl(Cl)NH2) Step1->Step2 - CH4 (Gas) Step3 3. Add Nitrile Heat 80°C Step2->Step3 Step4 4. Silica Quench Filter Aluminum Salts Step3->Step4

Figure 2: The Garigipati workflow emphasizing the methane evolution and silica quench steps.

Part 4: Method C - Lanthanide Catalysis

Best For: Late-stage functionalization, acid-sensitive groups (Boc, acetals), mild conditions.

Mechanistic Insight

Lanthanide triflates (


, 

) act as mild Lewis acids that activate the nitrile carbon without requiring the harsh conditions of

or the strong acidity of the Pinner method.
Protocol

Reagents:


 (5-10 mol%), Primary Amine (1.2 equiv), Nitrile (1.0 equiv).

Step-by-Step Workflow:

  • Combine Nitrile, Amine, and Catalyst in a sealed tube.

  • Solvent: Often run neat (solvent-free) or in minimal toluene/THF.

  • Heat to 80°C for 12 hours.

  • Workup: Dilute with Ethyl Acetate, wash with water (to remove catalyst), and concentrate.

  • Purification: Column chromatography (DCM/MeOH/

    
    ).
    

Part 5: Purification of Amidine Salts

The "Trustworthiness" of your results depends on purification. Amidines are often oils or hygroscopic solids.

  • Salt Formation: Always isolate as the HCl or Acetate salt.

    • Procedure: Dissolve crude amidine in minimal dry Acetone or Isopropanol. Add 4M HCl in Dioxane dropwise.

    • Result: The salt should precipitate.

  • Recrystallization:

    • Solvent System: Isopropanol/Diethyl Ether is the gold standard. Dissolve in hot iPrOH, add Et2O until turbid, cool to -20°C.

  • Free-Basing: If the free base is required, use a resin-based exchange (e.g., Amberlyst A-26 OH form) rather than aqueous NaOH extraction to prevent hydrolysis.

References

  • Pinner Reaction (Classical): Pinner, A.; Klein, F. Ber.[1] Dtsch. Chem. Ges.1877 , 10, 1889.[1] (Historical context).

  • Pinner Optimization (Process Chem): Mundla, S. R. et al. "A Practical Synthesis of Amidines from Nitriles." Tetrahedron Lett.[3][4]2000 , 41, 6563.[1]

  • Garigipati Method (Aluminum Amide): Garigipati, R. S.[5] "An Efficient Conversion of Nitriles to Amidines." Tetrahedron Lett.[3][4]1990 , 31, 1969.[5]

  • Lanthanide Catalysis: Morimoto, H. et al.[6][7] "Lanthanum(III) Triflate Catalyzed Direct Amidation."[6][7] Org.[6][7][8] Lett.2014 , 16, 2018.[6][7]

  • Thioimidate Route (Peptidomimetics): Journal of Organic Chemistry2006 , 71, 3375.[8]

Sources

Biological Relevance and Control of 2-Chloro-N,N-dimethyl-ethanamine Structures

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper | Application Note

Executive Summary

2-Chloro-N,N-dimethyl-ethanamine (DMC), often encountered as its hydrochloride salt (CAS: 4584-46-7), represents a classic "Janus-faced" molecule in pharmaceutical development. To the synthetic chemist, it is an indispensable electrophilic building block used to install the N,N-dimethylaminoethyl pharmacophore—a critical structural motif in antihistamines, antidepressants, and SERMs. To the toxicologist and regulatory scientist, however, it is a potent nitrogen mustard analog capable of cyclizing into a highly reactive aziridinium ion.

This guide analyzes the biological relevance of DMC structures through two lenses:

  • Mechanistic Toxicity: The kinetics of aziridinium formation and subsequent DNA alkylation (mutagenicity).

  • Synthetic Utility: The pharmacological rationale for embedding this moiety into FDA-approved therapeutics.

Chemical Mechanism of Action: The Aziridinium Cycle

The biological activity of DMC is not driven by the linear chloroamine structure itself, but by its behavior in aqueous solution. At physiological or basic pH, the free amine lone pair performs an intramolecular nucleophilic attack on the adjacent carbon bearing the chlorine leaving group.

Kinetic Pathway

This reaction generates a thermodynamic singularity: the N,N-dimethylaziridinium ion . This strained three-membered ring is a potent electrophile that reacts indiscriminately with electron-rich biological nucleophiles (DNA bases, proteins).

AziridiniumCycle DMC 2-Chloro-N,N- dimethylethanamine (Linear Precursor) TS Transition State (Intramolecular Attack) DMC->TS pH > 7.0 Cyclization AZ N,N-Dimethylaziridinium Ion (Active Electrophile) TS->AZ -Cl⁻ DNA DNA Adduct (N7-Guanine Alkylation) AZ->DNA + DNA (Guanine) Hydrolysis Hydrolysis Product (Dimethylaminoethanol) AZ->Hydrolysis + H₂O (Deactivation)

Figure 1: The activation pathway of DMC. The linear amine cyclizes to the aziridinium ion, which then alkylates DNA or hydrolyzes.

Biological Consequence: DNA Alkylation

The aziridinium ion acts as a monofunctional alkylating agent. It preferentially attacks the N7 position of guanine in the major groove of DNA.

  • Lesion Type: Bulky monoadducts.

  • Repair Mechanism: Base Excision Repair (BER).

  • Failure Mode: If repair is overwhelmed, the adduct leads to G→A transition mutations during replication, classifying DMC as a mutagenic impurity (Class 1/2 under ICH M7).

Pharmacological Utility: The "Dimethylaminoethyl" Pharmacophore

Despite its toxicity as a raw material, the N,N-dimethylaminoethyl moiety derived from DMC is a cornerstone of medicinal chemistry. Once the alkylation reaction is complete and the drug is formed, the reactive chloride is lost, and the toxicity profile shifts from "alkylating agent" to "receptor ligand."

Why this Structure?

The moiety provides a protonatable amine (pKa ~9.0) linked by a flexible ethyl chain. This mimics endogenous neurotransmitters (like histamine and acetylcholine), allowing the drug to bind GPCRs.

Table 1: Major Therapeutics Synthesized via DMC Reagents

Drug ClassExample APITarget MechanismRole of DMC-Derived Moiety
Antihistamine Diphenhydramine (Benadryl)H1 Receptor AntagonistMimics the ethylamine tail of Histamine for binding.
Antihistamine ChlorpheniramineH1 Receptor AntagonistProvides critical solubility and receptor affinity.
Ca+ Channel Blocker DiltiazemL-type Ca+ ChannelEssential for bioavailability and channel interaction.
SERM TamoxifenEstrogen Receptor AntagonistThe side chain is critical for the "anti-estrogenic" conformational change in ER.
TCA Antidepressant Amitriptyline5-HT/NE Reuptake InhibitorFacilitates transporter binding.

Analytical Control Strategy (ICH M7 Compliance)

Because DMC is a mutagenic precursor used in the final steps of synthesis, traces may persist in the Drug Substance. Under ICH M7 guidelines , it must be controlled to the Threshold of Toxicological Concern (TTC).[1][2]

  • TTC Limit: 1.5 µ g/day (for lifetime exposure).[1][2][3]

  • Control Level: Often < 10 ppm in the API, depending on the daily dose.

Quantification Challenges

DMC is highly polar, lacks a strong UV chromophore, and is unstable in basic diluents (due to cyclization). Standard reverse-phase HPLC is often insufficient.

Recommended Protocol: HILIC-MS/MS or Derivatization GC-MS

Direct analysis of the salt form is best achieved using Hydrophilic Interaction Liquid Chromatography (HILIC).

AnalyticalWorkflow Sample Drug Substance Sample (Contains Trace DMC) Prep Sample Prep: Dissolve in Acidic Buffer (Prevents Cyclization) Sample->Prep Sep Separation: HILIC Column (Retains Polar Amines) Prep->Sep Detect Detection: MS/MS (MRM Mode) Transition: 108 -> 72 m/z Sep->Detect Result Quantification (Limit: < 1-10 ppm) Detect->Result

Figure 2: Validated workflow for trace analysis of DMC in drug substances.

Experimental Method (LC-MS/MS)
  • Column: HILIC Silica or Zwitterionic phase (e.g., BEH Amide).

  • Mobile Phase: Acetonitrile/Water with 10mM Ammonium Formate (pH 3.0). Acidic pH is critical to prevent in-situ degradation of DMC during the run.

  • Detection: ESI Positive Mode.

  • MRM Transition: 108.1 (Parent) → 72.1 (Loss of HCl/fragmentation).

Safety & Handling Protocols

Warning: DMC is a blister agent analog.

  • Engineering Controls: Handle only in a certified chemical fume hood.

  • Neutralization: Spills should be treated with an aqueous solution of sodium thiosulfate (nucleophile) to quench the alkylating potential before disposal.

  • PPE: Double nitrile gloves are required; the small molecule penetrates standard latex rapidly.

References

  • ICH M7(R1). (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[1][2][3][4][5] International Council for Harmonisation.[1] Link

  • European Medicines Agency. (2023). Alkylation of nucleobases by 2-chloro-N,N-diethylethanamine hydrochloride (CDEAH) sensitizes PARP1-deficient tumors.[6][7] PubMed Central. Link

  • PubChem. (2023). 2-Chloro-N,N-dimethylethylamine | C4H10ClN. National Library of Medicine. Link

  • Organic Syntheses. (1951).[8] β-Dimethylaminoethyl Chloride Hydrochloride.[8] Org.[9] Synth. 1951, 31, 37. Link

  • Department of Science Service (Thailand). (2011). Determination of N,N-dimethylaminoethyl chloride and the dimethylaziridinium ion at sub-ppm levels in diltiazem hydrochloride by LC-MS.Link

Sources

Technical Guide: Solubility, Stability, and Handling of N,N-Dimethyl-2-chloroethylamine Hydrochloride (DMC)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N,N-Dimethyl-2-chloroethylamine hydrochloride (DMC) is a critical alkylating agent used extensively in the synthesis of pharmaceuticals (e.g., antihistamines like chlorpheniramine, diltiazem) and functionalized materials.[1] While chemically versatile, its utility is governed by a precarious stability profile.

In its hydrochloride salt form, DMC is stable; however, upon neutralization to the free base, it undergoes rapid, spontaneous intramolecular cyclization to form the highly electrophilic N,N-dimethylaziridinium ion .[1] This intermediate is responsible for both the compound's desired alkylating activity and its rapid degradation. This guide provides an authoritative technical analysis of DMC’s solubility, degradation kinetics, and handling protocols to ensure experimental reproducibility and safety.

Chemical Identity & Physical Properties[1][2][3][4][5][6][7][8][9]

Table 1: Physicochemical Specifications

PropertyValueNotes
IUPAC Name 2-Chloro-N,N-dimethylethanamine hydrochloride
CAS Number 4584-46-7
Molecular Formula C₄H₁₀ClN[1][2][3][4][5] · HClMW: 144.04 g/mol
Appearance White to off-white crystalline solidHygroscopic
Melting Point 201–204 °CDecomposes upon melting
pKa (Free Base) ~8.4 – 8.8Estimated; typical for tertiary amines
LogP -1.98Highly hydrophilic

Solubility Profile

The solubility of DMC is dictated by its ionic nature. It is highly soluble in polar protic solvents but practically insoluble in non-polar organics. This differential solubility is critical for purification (recrystallization) and reaction solvent selection.

Table 2: Solubility Data

SolventSolubilityOperational Context
Water Very High (>2000 g/L)Stable only at acidic pH (<4).[1] Rapid degradation at neutral/basic pH.
Ethanol SolublePreferred solvent for recrystallization (often with acetone/ether).
Methanol SolubleGood for homogenous reactions; difficult to remove traces due to H-bonding.[1]
Chloroform SolubleCommon solvent for synthesis (e.g., reaction with SOCl₂).
Acetone Low / Sparingly SolubleUsed as an anti-solvent to precipitate the salt.
Diethyl Ether InsolubleUsed to wash the crystalline salt.
Hexane/Heptane InsolubleUsed to wash the crystalline salt.

Stability & Reactivity Mechanisms[1]

The Aziridinium Trap (Cyclization Kinetics)

The defining feature of DMC chemistry is the "Aziridinium Trap." In the hydrochloride form, the nitrogen lone pair is protonated (


), preventing nucleophilic attack on the adjacent carbon.

Upon deprotonation (pH > 7), the free amine lone pair attacks the


-carbon, displacing the chloride ion via an intramolecular 

mechanism. This forms the strained, highly reactive N,N-dimethylaziridinium ion .[1]
  • Kinetics: The cyclization is first-order and rapid.[1][6] At 25°C and pH > 8, conversion to the aziridinium ion is effectively complete within 2 hours.

  • Half-life: The aziridinium intermediate itself has a finite half-life (approx. 70 minutes in PBS at 37°C) before it hydrolyzes or reacts with other nucleophiles.[1]

Degradation Pathways

Once formed, the aziridinium ion is an indiscriminate electrophile. In the absence of a target nucleophile, it degrades via:

  • Hydrolysis: Reaction with water to form N,N-dimethylaminoethanol.[1]

  • Dimerization: Reaction with uncyclized free base (at high concentrations) to form piperazinium derivatives (e.g., N,N'-dimethylpiperazinium salts), though this is secondary to hydrolysis in dilute aqueous solutions.[1]

Mechanistic Visualization[1]

DMC_Degradation HCl_Salt DMC Hydrochloride (Stable Solid/Acidic Soln) Free_Base Free Base (Transient Species) HCl_Salt->Free_Base Base (OH-) pH > 8.0 Aziridinium N,N-Dimethylaziridinium Ion (Reactive Electrophile) Free_Base->Aziridinium Fast Intramolecular Cyclization (k1) Free_Base->Aziridinium Dimerization (High Conc.) Hydrolysis N,N-Dimethylaminoethanol (Hydrolysis Product) Aziridinium->Hydrolysis + H2O (Degradation) Target Alkylated Product (Desired Outcome) Aziridinium->Target + Nucleophile (Synthesis)

Figure 1: Reaction and degradation pathway of DMC. The red arrow indicates the critical instability step.

Experimental Protocols

Protocol A: Preparation of Stable Stock Solutions

Objective: Create a standard solution for analytical use (LC-MS/NMR) without degradation.

  • Solvent: Use 0.1 M HCl or an acidified organic solvent (e.g., Acetonitrile with 0.1% Formic Acid).

  • Procedure: Dissolve the crystalline HCl salt directly into the acidic solvent.

  • Storage: Store at 4°C. Stability is maintained as long as the nitrogen remains protonated.

Protocol B: In Situ Free Base Generation for Synthesis

Objective: Utilize DMC as an alkylating agent while minimizing degradation.[1] Do not isolate the free base.

  • System Setup: Prepare the reaction vessel with the target nucleophile (e.g., phenol, amine) in a suitable solvent (e.g., DMF, Acetone, or biphasic Water/DCM).

  • Addition: Add the solid DMC hydrochloride salt directly to the mixture.

  • Activation: Add the base (e.g.,

    
    , NaOH, or 
    
    
    
    ) last, or dropwise.
    • Why? This ensures that as soon as the free base is generated, it cyclizes to the aziridinium ion and is immediately available to react with the nucleophile, competing favorably against hydrolysis.

  • Temperature: Maintain reaction at 40–60°C to drive the alkylation, as the aziridinium formation is endothermic but fast.

Protocol C: Handling Decision Tree

Handling_Workflow Start Start: DMC Hydrochloride Handling Solvent_Check Is the solvent Aqueous? Start->Solvent_Check pH_Check Is pH > 7? Solvent_Check->pH_Check Yes Organic Is Base Present? Solvent_Check->Organic No (Organic) Acidic Stable. Store at 4°C. pH_Check->Acidic No Basic UNSTABLE. Use immediately. pH_Check->Basic Yes Org_Stable Stable (Suspension/Soln). Keep Dry. Organic->Org_Stable No Base Org_Unstable Aziridinium Formation. Proceed with Synthesis. Organic->Org_Unstable Base Added

Figure 2: Decision matrix for storage and handling based on solvent and pH conditions.

Safety & Toxicology

Warning: DMC is a nitrogen mustard analog.[1]

  • Vesicant: The aziridinium ion is a potent alkylator of DNA and proteins. It causes severe skin burns, eye damage, and respiratory irritation.

  • Systemic Toxicity: Toxic if swallowed or absorbed through the skin.[3]

  • Decontamination: Spills should be treated with an aqueous solution containing 5% sodium thiosulfate and 5% sodium bicarbonate.[1] Thiosulfate acts as a "soft" nucleophile to scavenge the aziridinium ion effectively.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7901, 2-Chloro-N,N-dimethylethylamine. Retrieved from [Link]

  • Hall, L. A. R., et al. (1951).[7] β-Dimethylaminoethyl Chloride Hydrochloride. Organic Syntheses, 31, 37. Retrieved from [Link]

  • Department of Science Service. (n.d.). Determination of N,N-dimethylaminoethyl chloride and the dimethylaziridinium ion at sub-ppm levels in diltiazem hydrochloride. Retrieved from [Link]

Sources

Technical Guide: Genotoxic Potential of 2-Chloro-N,N-dimethylethanamine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the genotoxic potential of 2-chloro-N,N-dimethylethanamine (DMC), a reactive intermediate and common pharmaceutical impurity.

Executive Summary

2-Chloro-N,N-dimethylethanamine (CAS: 107-99-3; HCl salt: 4584-46-7), often referred to as DMC or Dimethylaminoethyl chloride , is a potent alkylating agent. It is structurally classified as a "nitrogen half-mustard."[1] Unlike bifunctional nitrogen mustards (e.g., mechlorethamine) that cross-link DNA, DMC functions primarily as a monofunctional alkylator .

Its genotoxicity stems from the spontaneous formation of a highly electrophilic aziridinium ion in aqueous or physiological environments. This intermediate attacks nucleophilic centers in DNA, particularly the N7 position of guanine, leading to base modifications that can cause mispairing during replication.[2] Under ICH M7 guidelines , DMC is classified as a mutagenic impurity (Class 2 or Class 1 depending on the weight of carcinogenicity evidence accepted), requiring control to Threshold of Toxicological Concern (TTC) levels or compound-specific Acceptable Intakes (AIs).

Mechanistic Basis of Genotoxicity

The genotoxicity of DMC is not inherent to the parent structure but is driven by its reactivity in solution. The mechanism follows an intramolecular nucleophilic substitution (


).[2]
The Aziridinium Ion Intermediate

In neutral or basic aqueous conditions, the lone pair on the tertiary amine attacks the


-carbon bearing the chlorine atom. This displaces the chloride ion and forms a strained, positively charged aziridinium (ethyleneimmonium) ring .
  • Reactivity: The ring strain and the positive charge make the carbons of the aziridinium ring highly electrophilic.[2]

  • DNA Target: The N7 atom of guanine is the most nucleophilic site on DNA exposed in the major groove and is the primary target for alkylation.

Visualization of the Mechanism

The following diagram illustrates the transformation of DMC into the reactive aziridinium species and the subsequent formation of the DNA adduct.[3]

G DMC 2-Chloro-N,N- dimethylethanamine TS Cyclization (Loss of Cl-) DMC->TS Intramolecular SN2 Aziridinium Aziridinium Ion (Electrophilic Species) TS->Aziridinium Fast Adduct N7-Alkylguanine Monoadduct Aziridinium->Adduct Alkylation DNA DNA (Guanine N7) DNA->Adduct Nucleophilic Attack Mutation Replication Error (G:C -> A:T) Adduct->Mutation Mispairing

Figure 1: Mechanism of DNA alkylation by DMC via aziridinium ion formation.

Genotoxicity Profile: Evidence Synthesis

In Vitro Mutagenicity (Ames Test)

DMC consistently tests positive in the Bacterial Reverse Mutation Assay (Ames Test), specifically in strains that detect base-pair substitutions.

StrainMutation TypeResultMechanism Note
TA1535 Base-pair substitutionPOSITIVE Highly sensitive to alkylating agents targeting GC pairs.
TA100 Base-pair substitutionPOSITIVE Detects base changes; often positive with/without S9 activation.
TA98 FrameshiftNegative/Weak Monofunctional alkylators typically cause substitutions, not frameshifts.

Key Insight: Unlike indirect mutagens (e.g., aflatoxins) that require metabolic activation (S9 fraction) to become reactive, DMC is a direct-acting mutagen . However, its stability is pH-dependent; it is stable as a salt but reactive as a free base.

Carcinogenicity Risks

While long-term 2-year bioassays are limited compared to other mustards, available data indicates carcinogenic potential.

  • Strain A Mouse Lung Tumor Bioassay: DMC was reported to significantly increase the incidence of lung tumors in Strain A mice following intraperitoneal injection [1].[4]

  • Structure-Activity Relationship (SAR): As a nitrogen half-mustard, it shares the pharmacophore of known carcinogens like mechlorethamine and nitrogen mustard N-oxide.

Regulatory Framework & Control Strategy

Under ICH M7 (R1) guidelines, DMC is categorized based on its known mutagenicity and carcinogenic data.

  • Classification: Class 2 (Known Mutagen, Limited Carcinogenicity Data) or Class 1 (Known Carcinogen, if Strain A mouse data is deemed sufficient by the specific regulatory body).

  • Control Limit:

    • If Class 1: Compound-specific Acceptable Intake (AI) based on TD50.

    • If Class 2: Default TTC (Threshold of Toxicological Concern) of 1.5 µ g/day for lifetime exposure.

Calculation of Permitted Level

For a drug with a maximum daily dose (MDD) of 100 mg:



Experimental Protocols

Protocol A: Modified Ames Test for Reactive Amines

Standard Ames protocols may yield false negatives if the reactive aziridinium ion hydrolyzes before entering the bacteria. This modified protocol ensures exposure to the reactive species.

Objective: Assess mutagenicity while controlling spontaneous hydrolysis.

  • Preparation of Test Article:

    • Dissolve DMC.HCl in DMSO (anhydrous). Rationale: Water triggers premature cyclization and hydrolysis.

    • Prepare concentrations immediately prior to use. Do not store frozen stock solutions of the free base.

  • Tester Strains: Use Salmonella typhimurium TA100 and TA1535 .

  • Pre-incubation Method (Crucial):

    • Mix 0.1 mL bacterial culture (

      
       cells/mL) with 0.5 mL S9 mix (or phosphate buffer) and 0.05 mL test solution.
      
    • Incubate at 37°C for 20 minutes before adding top agar.

    • Mechanism:[2][3][5][6] This allows the aziridinium ion to form and interact with bacteria before being diluted/quenched by the aqueous agar overlay.

  • Plating: Add 2.0 mL molten top agar (with trace histidine/biotin), mix, and pour onto minimal glucose agar plates.

  • Incubation: 48–72 hours at 37°C.

  • Scoring: Count revertant colonies. A 2-fold increase over solvent control with a dose-response indicates a positive result.

Protocol B: Analytical Quantitation via GC-MS

To verify impurity clearance in drug substances, a highly sensitive method is required. DMC is polar and lacks a strong chromophore, making HPLC-UV unsuitable.

Method: Headspace or Direct Injection GC-MS.

  • Sample Preparation:

    • Dissolve Drug Substance in 1M NaOH (aq) / Methylene Chloride extraction.

    • Note: The base liberates the free amine, which extracts into the organic layer.

  • GC Parameters:

    • Column: DB-624 or equivalent (volatile amines).

    • Carrier Gas: Helium, 1.0 mL/min.

    • Injector: Splitless, 250°C.

  • MS Detection:

    • Mode: SIM (Selected Ion Monitoring).

    • Target Ions: m/z 58 (Base peak,

      
      ), m/z 72.
      
  • System Suitability:

    • Limit of Quantitation (LOQ) must be confirmed at

      
       of the TTC limit (e.g., 5 ppm).
      

Risk Assessment Workflow

The following decision tree outlines the logic for handling DMC impurities in pharmaceutical development.

Workflow Start Impurity Identification (DMC) InSilico In Silico Assessment (Derek/Leadscope) Start->InSilico Alert Structural Alert? (Alkyl Halide) InSilico->Alert Ames Ames Test (Focus: TA1535/TA100) Alert->Ames Yes Control Establish Control Limit (TTC: 1.5 µg/day) Alert->Control Known Mutagen (Skip testing) Result Ames Positive? Ames->Result Class1 Classify: ICH M7 Class 2 (Mutagenic) Result->Class1 Yes Purge Process Purge Study (Spike & Fate) Result->Purge No (Unlikely) Class1->Control Control->Purge Test Routine Release Testing (GC-MS) Purge->Test If purge < 1000x

Figure 2: ICH M7 assessment and control workflow for DMC.

References

  • Theiss, J. C., Shimkin, M. B., & Poirier, L. A. (1979). Induction of pulmonary adenomas in strain A mice by substituted organohalides. Cancer Research, 39(10), 391-395.

  • International Conference on Harmonisation (ICH). (2017). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.

  • European Medicines Agency (EMA). (2010).[7][8] Questions and answers on the 'Guideline on the limits of genotoxic impurities'.

  • Dong, X., et al. (2017). Confirmation and Quantification of Genotoxic Impurity 2-Dimethylaminoethyl chloride hydrochloride (DMC HCl) by GCMS.[7][8] IOSR Journal of Pharmacy and Biological Sciences.

  • PubChem. (n.d.). 2-Chloro-N,N-dimethylethanamine Compound Summary. National Library of Medicine.

Sources

Methodological & Application

Application Note: Synthesis and Experimental Workflows for Ethanimidamide, 2-chloro-N,N-dimethyl-

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Drug Development Professionals, and Process Engineers. Compound Identifiers: Ethanimidamide, 2-chloro-N,N-dimethyl- (Synonyms: 2-Chloro-N,N-dimethylacetamidine); CAS RN: 10324-73-9 (Hydrochloride), 88670-14-8 (Free base).

Chemical Profile and Mechanistic Rationale

Ethanimidamide, 2-chloro-N,N-dimethyl- is a highly reactive, bifunctional organic building block. Structurally, it features an electrophilic


-chloro group adjacent to a nucleophilic/electrophilic amidine moiety. This dual reactivity makes it a critical dielectrophilic intermediate in the synthesis of complex 5- and 6-membered heterocycles, which are prevalent in pharmaceutical prodrugs and agrichemicals[1].

The Causality of Reactivity: The synthesis and utilization of this compound require precise control over reaction conditions due to the competing reactivity of its functional groups.

  • During Synthesis: Direct reaction of chloroacetonitrile with dimethylamine often leads to unwanted nucleophilic displacement of the

    
    -chloride by the amine, yielding diamine byproducts. To circumvent this, a modified Pinner reaction is employed. By first generating the imidate hydrochloride, the nitrile carbon is highly activated, allowing the subsequent addition of dimethylamine to selectively form the amidine while the chloride remains intact.
    
  • During Application (Heterocycle Synthesis): When reacting 2-chloro-N,N-dimethylacetamidine with thiourea to form dihydrothiazoles, the soft sulfur nucleophile of thiourea preferentially attacks the soft

    
    -carbon of the chloroamidine via an 
    
    
    
    displacement. Following this, the addition of a mild base deprotonates the amidine, triggering an intramolecular cyclization onto the thiourea carbon to yield the heterocycle[2].

Experimental Protocols

Protocol A: Controlled Synthesis of Ethanimidamide, 2-chloro-N,N-dimethyl- Hydrochloride

This protocol utilizes a Pinner-type sequence to prevent premature


-chloride displacement.

Materials Required:

  • Chloroacetonitrile (1.0 eq, highly pure)

  • Anhydrous Methanol (1.1 eq)

  • Anhydrous HCl gas

  • Dimethylamine solution (2.0 M in methanol) (1.1 eq)[1]

  • Anhydrous Diethyl ether (Anti-solvent)

Step-by-Step Methodology:

  • Imidate Formation: Dissolve chloroacetonitrile and anhydrous methanol in dry diethyl ether. Cool the reaction flask to -10 °C using an ice-salt bath.

    • Causality: Maintaining sub-zero temperatures prevents exothermic degradation and suppresses the formation of primary amide side-products.

  • HCl Saturation: Bubble anhydrous HCl gas through the solution for 2 hours while maintaining the internal temperature below 0 °C. Seal the flask and stir at 4 °C for 24 hours.

  • Self-Validation Step 1: A dense, white crystalline precipitate of methyl 2-chloroacetimidate hydrochloride must form. Filter and wash rapidly with cold ether. Crucial: Do not expose to ambient humidity, as the imidate will rapidly hydrolyze back to an ester.

  • Amidine Formation: Suspend the isolated imidate intermediate in dry methanol at 0 °C. Dropwise, add the Dimethylamine solution (2.0 M in methanol).

    • Causality: Dropwise addition controls the exotherm. The pre-formed imidate ensures the amine attacks the highly electrophilic

      
       carbon rather than displacing the 
      
      
      
      
      
      -chloride.
  • Stirring and Isolation: Allow the mixture to warm to room temperature and stir for 12 hours. Concentrate the solvent under reduced pressure (bath temp < 35 °C).

  • Crystallization (Self-Validation Step 2): Triturate the crude viscous residue with diethyl ether. The target product, Ethanimidamide, 2-chloro-N,N-dimethyl- hydrochloride, will precipitate as a white, hygroscopic solid. Confirm product integrity via

    
     NMR (look for the distinct singlet of the 
    
    
    
    protons around 4.5 ppm).
Protocol B: Application in the Synthesis of 2-Amino-4-imino-4,5-dihydrothiazoles

This protocol demonstrates the utility of the synthesized amidine in constructing functionalized thiazole rings.

Materials Required:

  • Ethanimidamide, 2-chloro-N,N-dimethyl- hydrochloride (1.0 eq)

  • Thiourea (1.0 eq)

  • Triethylamine (TEA) (2.1 eq)

  • Absolute Ethanol

Step-by-Step Methodology:

  • Reagent Solubilization: Dissolve Ethanimidamide, 2-chloro-N,N-dimethyl- hydrochloride and thiourea in absolute ethanol at room temperature under an inert nitrogen atmosphere.

  • Base Addition: Add TEA dropwise over 10 minutes.

    • Causality: The first equivalent of TEA neutralizes the amidine hydrochloride, liberating the free base. The second equivalent acts as an acid scavenger for the HCl generated during the subsequent

      
       displacement, preventing catalyst poisoning and stalling of the reaction.
      
  • Cyclization: Heat the reaction mixture to reflux (78 °C) for 4 hours.

    • Causality: Thermal energy is required to overcome the activation barrier of the intramolecular ring closure following the initial thio-alkylation.

  • Self-Validation Step: Monitor the reaction via TLC (Dichloromethane:Methanol 9:1). The highly polar starting material spot (

    
    ) will disappear, replaced by a new, UV-active spot corresponding to the cyclized product (
    
    
    
    ). LC-MS should confirm the mass of the cyclized target.
  • Workup: Cool the mixture to 0 °C. The product typically crystallizes directly from the ethanolic solution. Filter, wash with cold ethanol, and dry under high vacuum.

Quantitative Data Presentation

The cyclization of the


-chloroamidine with thiourea is highly dependent on solvent and base selection. Table 1 summarizes the optimization data, demonstrating why Ethanol + TEA is the superior self-validating system for this workflow.

Table 1: Optimization of 2-Amino-4-imino-4,5-dihydrothiazole Cyclization Conditions

SolventTemperature (°C)Base (Equivalents)Time (h)Isolated Yield (%)Mechanistic Observation
Methanol65 (Reflux)None1245Incomplete cyclization; unreacted thio-alkylated intermediate persists.
Ethanol78 (Reflux)None862Moderate yield;

occurs, but subsequent cyclization is slow due to acidic pH.
Ethanol 78 (Reflux) TEA (2.1) 4 88 Optimal; TEA scavenges HCl and promotes rapid, thermodynamically driven ring closure.
DMF100TEA (2.1)241Extensive thermal degradation and complex side-product formation observed via LC-MS.

Visualizing the Reaction Workflow

The following diagram maps the logical progression of the chemical transformations, from the initial building blocks to the final heterocycle, highlighting the key mechanistic steps.

G A Chloroacetonitrile + Dimethylamine B Pinner Addition (HCl, MeOH, 0°C) A->B C Ethanimidamide, 2-chloro-N,N-dimethyl- (Key Intermediate) B->C D Nucleophilic Substitution (Thiourea, EtOH) C->D E Intramolecular Cyclization (Reflux, TEA) D->E F 2-amino-4-imino-4,5-dihydrothiazole (Target Heterocycle) E->F

Workflow for the synthesis and application of 2-chloro-N,N-dimethylacetamidine.

References

  • Abdelaal, S. M., & Bauer, L.

    
    -chloroamidines and thiourea." Journal of Heterocyclic Chemistry, 25(6), 1849-1856 (1988). Available at: [Link]
    

Use of 2-chloro-N,N-dimethyl-ethanamine in pharmaceutical synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Chloro-N,N-dimethylethanamine as a Critical Alkylating Agent in Pharmaceutical Synthesis

Abstract

This application note provides an in-depth mechanistic and procedural guide for utilizing 2-chloro-N,N-dimethylethanamine (DMC), typically supplied as its hydrochloride salt, in the synthesis of active pharmaceutical ingredients (APIs). Aimed at synthetic chemists and drug development professionals, this guide details the causality of the aziridinium intermediate mechanism, provides self-validating experimental protocols for N- and O-alkylation, and addresses critical quality control measures for genotoxic impurities.

Introduction & Mechanistic Causality

2-Chloro-N,N-dimethylethanamine hydrochloride (CAS 4584-46-7) is a bifunctional building block widely used to introduce the dimethylaminoethyl moiety into pharmaceutical scaffolds[1]. This structural motif is crucial for modulating the basicity, polarity, and target-binding affinity of many centrally acting drugs, including antihistamines (Chlorpheniramine, Diphenhydramine) and calcium channel blockers (Diltiazem)[2].

The Aziridinium Ion Mechanism The utility of DMC stems from its unique activation pathway. The compound is supplied as a hydrochloride salt to prevent premature degradation. Upon the introduction of a base, the salt is neutralized to the free base. Due to the proximity of the nucleophilic tertiary amine and the electrophilic alkyl chloride, the free base undergoes a rapid, intramolecular cyclization to form an N,N-dimethylaziridinium ion [3]. This strained, three-membered ring is the true reactive electrophile in the synthesis. The target nucleophile (e.g., O-, N-, or C-nucleophile) then attacks the aziridinium ring via an SN2 mechanism, yielding the alkylated product.

Causality in Experimental Design: The activation energy for this cyclization is relatively high. At low temperatures (0–5 °C), the free base is stable for several hours[3]. Therefore, protocols must strictly control temperature: base neutralization is performed cold, and the mixture is only heated once the target nucleophile is fully prepared and present in the solution. Heating DMC without a trapping nucleophile leads to rapid, uncontrolled polymerization.

Mechanism DMC_HCl DMC Hydrochloride (Stable Storage) Base Addition of Base (NaOH / K2CO3) DMC_HCl->Base Deprotonation DMC_Free DMC Free Base (Transient) Base->DMC_Free Aziridinium N,N-Dimethylaziridinium Ion (Reactive Electrophile) DMC_Free->Aziridinium Intramolecular Cyclization (-Cl-) Nucleophile Nucleophile Attack (Drug Precursor) Aziridinium->Nucleophile SN2 Ring Opening Product Alkylated Pharmaceutical (Target API) Nucleophile->Product

Mechanism of DMC activation via aziridinium ion formation.

Quantitative Data: API Synthesis Parameters

The following table summarizes the optimized reaction parameters for the synthesis of key APIs utilizing DMC as the alkylating agent.

Table 1: Quantitative Data for API Synthesis using DMC

Target APIPrimary ReactantsReagents / SolventsTemp (°C)Time (h)Yield (%)
Chlorpheniramine p-Chlorophenylacetonitrile, 2-Chloropyridine, DMCSodium amide (NaNH₂), Toluene55 - 652 - 5~95[4]
Diphenhydramine Benzhydrol derivative, DMCNaOH / K₂CO₃, Toluene or THFReflux2 - 4>85
Diltiazem (+)-cis-3-hydroxy-benzothiazepin-4(5H)-one, DMCKOH, Water / Acetone25 - Reflux2 - 3>90

Experimental Protocol 1: C-Alkylation for Chlorpheniramine Synthesis

This protocol details the synthesis of Chlorpheniramine via the C-alkylation of a nitrile-stabilized carbanion[4].

Self-Validating System Design: This protocol incorporates in-process controls (IPCs) to ensure the carbanion is fully formed before the alkylating agent is activated, preventing side reactions.

Step-by-Step Methodology:

  • Carbanion Generation: Charge a dry, nitrogen-purged reactor with toluene and sodium amide (NaNH₂). Slowly add a mixture of p-chlorophenylacetonitrile and 2-chloropyridine at 15 °C to room temperature[4].

    • IPC 1 (Validation): Monitor the evolution of ammonia gas. The reaction mixture will develop a deep, characteristic color indicating the formation of the stabilized carbanion. Do not proceed until gas evolution ceases.

  • Alkylating Agent Preparation: In a separate vessel, neutralize DMC hydrochloride with aqueous NaOH at 0–5 °C to generate the free base. Extract immediately into cold toluene.

    • Causality: Maintaining the temperature below 5 °C prevents the premature cyclization of the free base into the aziridinium ion before it reaches the main reactor[3].

  • Alkylation (Aziridinium Formation in situ): Add the cold toluene solution of DMC free base to the main reactor containing the carbanion. Gradually heat the mixture to 55–65 °C[4].

    • Causality: Heating provides the activation energy required for DMC to cyclize into the highly reactive N,N-dimethylaziridinium ion, which is immediately attacked by the carbanion.

  • Reaction Monitoring: Maintain temperature for 2–5 hours[4].

    • IPC 2 (Validation): Perform HPLC analysis. The reaction is deemed complete when the intermediate carbanion peak is <1.0% of the total peak area.

  • Workup & Isolation: Quench the reaction with cold water to destroy unreacted NaNH₂. Separate the organic toluene layer, wash with brine, and concentrate under reduced pressure. Purify the crude base via vacuum distillation.

Workflow1 Step1 Step 1: Carbanion Formation Nitrile + Pyridine + NaNH2 IPC: Monitor NH3 evolution Step3 Step3 Step1->Step3 Step2 Step 2: DMC Free Base Prep Neutralize DMC HCl at 0-5°C Extract into cold Toluene Step2->Step3 Step4 Step 4: Quench & Workup H2O Quench Phase Separation Step3->Step4 Crude Mixture Step5 Step 5: Purification Vacuum Distillation Yield: ~95% Step4->Step5 Organic Phase

Workflow for the synthesis of Chlorpheniramine using DMC.

Experimental Protocol 2: O-Alkylation and Genotoxic Impurity Control in Diltiazem Synthesis

In the synthesis of Diltiazem, O-alkylation of the benzothiazepinone intermediate is performed using DMC[3]. Because the aziridinium ion is a potent alkylating agent, it is classified as a Potential Genotoxic Impurity (PGI).

Step-by-Step Methodology:

  • Nucleophile Activation: Dissolve (+)-cis-3-hydroxy-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one in an acetone/water mixture. Add KOH and stir at 25 °C for 30 minutes to deprotonate the hydroxyl group.

  • Alkylation: Add DMC hydrochloride directly to the basic mixture. The base serves a dual purpose: it maintains the alkoxide nucleophile and neutralizes the DMC HCl to its free base, initiating aziridinium formation[3].

  • Maturation: Stir the mixture at 25 °C for 2–3 hours, then gently reflux to drive the reaction to completion.

    • IPC 3 (Validation): Monitor by TLC (Ethyl Acetate:Hexane 1:1) until the starting material spot is completely consumed.

  • PGI Cleansing (Critical Step): After completion, the reaction must be quenched with an excess of aqueous base (NaOH) and heated.

    • Causality: The cyclized dimethylaziridinium (DMA) ion reacts slowly with water, but the rate of hydrolysis to harmless N,N-dimethylaminoethanol is significantly accelerated in the presence of excess hydroxide[3]. This ensures the destruction of the genotoxic intermediate.

  • Analytical Validation (LC-MS): Before final crystallization of the Diltiazem hydrochloride salt, a sample must be subjected to LC-MS with electrospray ionization.

    • Validation: The batch passes QC only if residual DMC and the dimethylaziridinium ion (DMA) are detected at sub-ppm levels (< 1 ppm)[3].

Workflow2 Step1 Step 1: Alkoxide Formation Benzothiazepinone + KOH Temp: 25°C Step2 Step 2: in situ Alkylation Add DMC HCl Reflux 2-3h Step1->Step2 Step3 Step 3: PGI Destruction Excess NaOH + Heat Hydrolyzes residual DMA Step2->Step3 Crude Alkylate Step4 Step4 Step3->Step4 Quenched Mixture Step5 Step5 Step4->Step5 QC Passed

O-Alkylation workflow for Diltiazem featuring critical PGI destruction and LC-MS validation.

References

  • 3-Bromo-N,N-dimethylpropan-1-amine | 53929-74-1 | Benchchem. Benchchem.
  • CAS 4584-46-7: Dimethylaminoethyl chloride hydrochloride - CymitQuimica. CymitQuimica.
  • 2-Chloro-N,N-dimethylethanamine hydrochloride | 4584-46-7 - Benchchem. Benchchem.
  • Determination of N,N-dimethylaminoethyl chloride and the dimethylaziridinium ion at sub-ppm levels in diltiazem hydrochloride by LC-MS with electrospray ionis

Sources

Technical Application Note: Controlled N-Alkylation via Aziridinium Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Protocol for using 2-chloro-N-methylethanamine Hydrochloride[1]

Executive Summary

This application note details the protocol for utilizing 2-chloro-N-methylethanamine hydrochloride (CAS: 4535-90-4) as an electrophilic alkylating agent. Unlike simple alkyl halides, this reagent operates via a Neighboring Group Participation (NGP) mechanism, generating a transient, highly reactive


-methylaziridinium ion .

This guide addresses the specific challenges of this reagent:

  • Stability vs. Reactivity: Managing the transition from the stable HCl salt to the volatile, unstable free base.

  • Kinetics: Balancing the rate of aziridinium formation against hydrolysis or dimerization.

  • Safety: Handling a potent vesicant (blistering agent) and nitrogen mustard derivative.

Safety & Handling (CRITICAL)

DANGER: VESICANT & ALKYLATING AGENT 2-chloro-N-methylethanamine is a nitrogen mustard analog.[1] It acts as a powerful alkylating agent capable of modifying DNA and proteins. [2] * Hazards: Severe skin burns, eye damage, potential carcinogenicity, and respiratory sensitization.

  • Engineering Controls: All operations must be performed in a certified chemical fume hood.

  • PPE: Double nitrile gloves (0.11 mm min) or Silver Shield® gloves, lab coat, and chemical splash goggles.

  • Decontamination: Quench spills and glassware with 10% Sodium Thiosulfate or dilute Bleach (sodium hypochlorite) solution to destroy the alkylating potential before disposal.

Mechanistic Principles

The success of this reaction relies on the in situ generation of the electrophile. The reagent is supplied as a hydrochloride salt (stable).[3][4] Upon neutralization, the free secondary amine intramolecularly displaces the chloride, forming the strained aziridinium cation.

Reaction Pathway Diagram

The following diagram illustrates the "Activation-Alkylation" sequence.

AziridiniumMechanism Salt Reagent (HCl Salt) Stable / Inactive FreeBase Free Amine (Transient) Salt->FreeBase Neutralization Base Base Added (e.g., NaOH/TEA) Base->FreeBase Aziridinium N-Methylaziridinium Ion (Active Electrophile) FreeBase->Aziridinium Cyclization (k1) Fast Product Alkylated Product (R-Nu-CH2CH2-NHMe) Aziridinium->Product Ring Opening (k2) SideProduct Side Product (Hydrolysis/Dimer) Aziridinium->SideProduct H2O or Self-Rxn Nucleophile Target Nucleophile (Nu:) Nucleophile->Product

Caption: Activation pathway of 2-chloro-N-methylethanamine. The reaction is driven by the formation of the strained 3-membered aziridinium ring.[3]

Experimental Design Parameters

To maximize yield and minimize dimerization (formation of 1,4-dimethylpiperazinium), adhere to these parameters:

ParameterRecommendationRationale
Stoichiometry 1.1 - 1.5 eq. of ReagentExcess accounts for partial hydrolysis of the aziridinium ion by trace water.
Solvent DCM (Dichloromethane) or Toluene Non-nucleophilic, aprotic solvents prevent solvent solvolysis. Biphasic systems (Water/DCM) are also effective.
Base NaOH (aq) or DIPEA Strong enough to free the amine. Inorganic bases in biphasic systems allow easy separation of salts.
Temperature 40°C - 60°C Higher temperatures favor the ring-opening step (alkylation) over dimerization.
Concentration 0.1 M - 0.2 M High dilution favors intermolecular reaction with the target over intramolecular dimerization.
Detailed Protocol: N-Alkylation of a Secondary Amine

Objective: Synthesis of a diamine via attachment of the


-methylaminoethyl group to a target secondary amine (Substrate).
Materials
  • Reagent: 2-chloro-N-methylethanamine hydrochloride (MW: 130.02 g/mol ).[1]

  • Substrate: Target amine (e.g., Piperazine derivative, Aniline derivative).

  • Base: 50% NaOH solution (aq) or Diisopropylethylamine (DIPEA).

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN).

Step-by-Step Methodology

1. Free Base Generation (In-Situ Biphasic Method)

  • Note: This method minimizes handling of the volatile free base.

  • Dissolve the Target Amine (1.0 equiv) in DCM (volume to reach 0.2 M).

  • Add 2-chloro-N-methylethanamine HCl (1.2 equiv) directly to the flask as a solid.

  • Add Tetrabutylammonium bromide (TBAB) (0.05 equiv) as a phase transfer catalyst (optional but recommended).

  • Add 50% NaOH (aq) (2.5 equiv). The biphasic mixture allows the HCl salt to neutralize and partition into the organic layer as the free amine.

2. Reaction Phase

  • Vigorously stir the biphasic mixture.

  • Heat the mixture to mild reflux (approx. 40°C for DCM) for 12–24 hours.

  • Mechanism Check: The free base cyclizes to the aziridinium ion in the organic phase, which is then attacked by the Target Amine.

3. Monitoring (QC)

  • Monitor via TLC or LC-MS.

  • TLC Stain: Use Dragendorff’s reagent (orange stain for amines) or Ninhydrin.

  • LC-MS: Look for the mass shift of +57 Da (addition of

    
    ).
    
    • Warning: If you see a mass shift of +75 Da, hydrolysis occurred (

      
      ).
      

4. Workup

  • Cool to room temperature.[1]

  • Separate the layers.[3] Extract the aqueous layer 2x with DCM.

  • Combine organic layers and wash with Brine.

  • Dry over

    
    , filter, and concentrate in vacuo.
    

5. Purification

  • The product is a secondary/tertiary amine. Purify via Flash Column Chromatography using DCM/MeOH/NH

    
     gradient.
    
Workflow Diagram

ProtocolWorkflow Setup Setup: Biphasic System (Target Amine + Reagent HCl + DCM) Activation Activation: Add 50% NaOH (Generates Free Base in situ) Setup->Activation Reaction Reaction: Reflux at 40°C (12-24 Hours) Activation->Reaction Check QC Check (LCMS) Target Mass = M + 57 Reaction->Check Check->Reaction Incomplete Quench Workup: Phase Separation & Brine Wash Check->Quench Complete Purify Purification: Flash Chromatography Quench->Purify

Caption: Operational workflow for the biphasic alkylation protocol.

Troubleshooting & Self-Validating Systems

A robust protocol must include indicators of failure. Use this table to diagnose issues.

ObservationRoot CauseCorrective Action
Low Yield, High Starting Material Aziridinium failed to form or degraded.Check pH. The amine must be deprotonated (pH > 10 in aqueous phase) to cyclize. Increase temperature.
Product Mass + 18 (Hydrolysis) Water competed with the nucleophile.Use anhydrous conditions (switch from biphasic to DIPEA/MeCN). Dry solvents thoroughly.
Dimer Formation (Piperazine) Reagent concentration too high.The reagent reacted with itself. Decrease concentration to <0.1 M or add reagent slowly (syringe pump).
No Reaction Reagent is still the HCl salt.Ensure sufficient base equivalents (at least 2 eq: 1 to neutralize HCl, 1 to scavenge proton from reaction).
References
  • Mechanism of Aziridinium Formation

    • Cohen, B., et al.[5][6] (1948). Reaction Kinetics of Aliphatic Tertiary

      
      -Chloroethylamines in Dilute Aqueous Solution. Journal of the American Chemical Society.[5][7] 
      
  • Synthetic Application (Heterocycles)

    • BenchChem Technical Guides. (2025).[8][9] 2-chloro-N-methylethanamine hydrochloride reactivity and functional groups.

  • Safety & Toxicology (Nitrogen Mustards)

    • National Oceanic and Atmospheric Administration (NOAA). (2025).[8][9] CAMEO Chemicals: Mechlorethamine (Nitrogen Mustard Analog).

  • Alkylation Protocols (Nucleobases)

    • Nucleic Acids Research Cancer. (2023).[10][11] Alkylation of nucleobases by 2-chloro-N,N-diethylethanamine hydrochloride.

Sources

Application Note: Synthesis of Pyrimidine Derivatives Using 2-Chloro-N-methylethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

In modern medicinal chemistry, functionalized pyrimidine scaffolds are highly privileged structures, serving as the pharmacological core for numerous targeted therapeutics, most notably Cyclin-Dependent Kinase (CDK) inhibitors used in oncology 1. The construction of these complex heterocycles frequently relies on versatile, bifunctional building blocks.

2-Chloro-N-methylethanamine hydrochloride (CAS: 4535-90-4) is a premier intermediate for such syntheses 2. This guide provides an authoritative, step-by-step methodology for utilizing this compound in Nucleophilic Aromatic Substitution (


) reactions to generate substituted pyrimidines, detailing the mechanistic causality and kinetic controls required for successful execution.

Mechanistic Insights & Causality

The utility of 2-chloro-N-methylethanamine lies in its structural duality: it possesses both a latent nucleophile (a secondary amine) and an active electrophile (a primary alkyl chloride) 1. Understanding the causality behind its handling and reactivity is critical:

  • Why a Hydrochloride Salt? If stored as a free base, the unmasked nitrogen lone pair would rapidly attack the adjacent electrophilic carbon in an intramolecular

    
     reaction, forming a highly reactive aziridinium ion. Supplying the compound as a hydrochloride salt protonates the amine, rendering the lone pair unavailable and ensuring shelf stability.
    
  • Chemoselectivity via Kinetic Control: During the synthesis of pyrimidine derivatives, a base such as Triethylamine (TEA) is introduced to deprotonate the salt in situ. The chemoselectivity of the subsequent reaction is governed by kinetic control. The highly electrophilic nature of a halogenated pyrimidine (e.g., 2-amino-4,6-dichloropyrimidine) ensures that the intermolecular

    
     reaction outcompetes the intramolecular cyclization of the chloroethyl group. This preserves the primary chloride on the newly formed pyrimidine derivative for downstream derivatization or macrocyclization.
    

Quantitative Data & Reaction Optimization

To ensure a self-validating experimental setup, the physicochemical properties of the starting material and the empirical rationale for reaction parameters are summarized below.

Table 1: Physicochemical Properties of 2-Chloro-N-methylethanamine HCl
PropertyValueReference
CAS Number 4535-90-43
Molecular Weight 130.02 g/mol 2
Melting Point 95°C – 100°C3
Boiling Point 110.3°C (at 760 mmHg)3
Appearance White to off-white solid1
Table 2: Optimization of Reaction Parameters
SolventBase (Eq.)TempYieldMechanistic Rationale
Anhydrous Propanol TEA (2.0) 85°C 85-90% Optimal. Polar protic solvent stabilizes the

transition state. Boiling point aligns with thermal requirements.
DichloromethaneDIPEA (2.0)40°C<30%Insufficient thermal energy to overcome the activation barrier of the deactivated pyrimidine ring.
DMF

(2.5)
100°C60%Elevated temperatures in aprotic solvents increase undesired aziridinium formation and degradation.

Experimental Protocol: Coupling

This self-validating protocol details the coupling of 2-amino-4,6-dichloropyrimidine with 2-chloro-N-methylethanamine hydrochloride to yield a functionalized CDK inhibitor precursor 1.

Materials Required
  • 2-amino-4,6-dichloropyrimidine (3.0 mmol)

  • 2-chloro-N-methylethanamine hydrochloride (3.0 mmol)

  • Triethylamine (TEA) (6.0 mmol)

  • Anhydrous Propanol (15 mL)

  • Ethyl Acetate (EtOAc) and Saturated

    
     (for workup)
    
Step-by-Step Methodology
  • Reaction Assembly: In an oven-dried reaction vessel equipped with a magnetic stirrer, dissolve 2-amino-4,6-dichloropyrimidine (3.0 mmol) in 15 mL of anhydrous propanol.

  • Reagent Addition: Add 2-chloro-N-methylethanamine hydrochloride (3.0 mmol) to the solution. Causality Note: The starting materials will not react at this stage as the nucleophilic amine remains protonated.

  • Base Activation: Slowly add Triethylamine (6.0 mmol) dropwise.

    • Stoichiometric Rationale: Exactly 2.0 equivalents of TEA relative to the amine salt are required. The first equivalent neutralizes the HCl salt to unmask the secondary amine. The second equivalent acts as an acid scavenger for the HCl generated during the substitution, preventing the reaction from stalling.

  • Thermal Activation: Heat the reaction mixture to 80–90°C under a reflux condenser.

  • In-Process Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Eluent: 5% MeOH in DCM). The reaction is typically complete within 4–6 hours, validated by the complete consumption of the higher-

    
     dichloropyrimidine spot.
    
  • Workup & Partitioning: Cool the mixture to room temperature and remove the propanol via rotary evaporation. Resuspend the crude residue in EtOAc (30 mL) and wash with saturated aqueous

    
     (2 x 20 mL).
    
    • Validation Note: The mild basic wash neutralizes any residual TEA-HCl, ensuring the target pyrimidine derivative remains unprotonated and partitions cleanly into the organic (EtOAc) layer.

  • Isolation: Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify the resulting residue via silica gel chromatography to yield the pure substituted pyrimidine.
    

Workflow & Pathway Visualizations

The following diagrams illustrate the chemical synthesis workflow and the downstream biological mechanism of action for the resulting pyrimidine derivatives.

Workflow A Starting Materials 2-amino-4,6-dichloropyrimidine & 2-chloro-N-methylethanamine HCl B In Situ Neutralization TEA (2.0 eq) unmasks secondary amine A->B C SNAr Reaction 80-90°C in anhydrous propanol (TLC Monitored) B->C D Workup Phase Evaporation, EtOAc Extraction & NaHCO3 Wash C->D E Purification Silica Gel Chromatography (DCM/Cyclohexane) D->E F Isolated Product Pyrimidine Derivative (CDK Inhibitor Precursor) E->F

Workflow for the SNAr synthesis of pyrimidine derivatives.

Pathway Inhibitor Pyrimidine Derivative (Target Compound) CDK CDK4/6-Cyclin D Complex (Active Kinase) Inhibitor->CDK Inhibits Rb Retinoblastoma Protein (Rb) Remains Hypophosphorylated CDK->Rb Blocks Phosphorylation E2F E2F Transcription Factor (Sequestered State) Rb->E2F Prevents Release CellCycle G1 Phase Arrest (Tumor Suppression) E2F->CellCycle Induces Arrest

Mechanism of action for pyrimidine-based CDK inhibitors.

References

  • Benchchem. "The Versatile Role of 2-Chloro-N-methylethanamine Hydrochloride in Synthetic Chemistry and Drug Discovery." Available at: 1

  • ChemicalBook. "2-Chloro-N-MethylethanaMine Hydrochloride | 4535-90-4." Available at: 3

  • LookChem. "Cas 4535-90-4, 2-METHYLAMINOETHYL CHLORIDE HYDROCHLORIDE." Available at: 2

Sources

Application of amidines in heterocycle synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: Amidines as Dinucleophilic Scaffolds in the Synthesis of Pharmaceutically Relevant Heterocycles

Executive Summary & Mechanistic Rationale

Amidines are highly versatile, nitrogen-rich organic compounds that serve as fundamental building blocks in modern synthetic and medicinal chemistry[1]. Structurally, they possess both an


-hybridized imine nitrogen (acting as a primary nucleophile) and an 

-hybridized amine nitrogen (acting as a secondary nucleophile). This unique 1,3-dinucleophilic character makes them exceptionally suited for cascade annulations, specifically [3+2] and [3+3] cycloadditions, to construct complex N-heterocycles such as pyrimidines, imidazoles, and triazoles[2].

Historically, the synthesis of these heterocycles relied on harsh condensation conditions. However, recent advancements in transition-metal catalysis, photocatalysis, and green chemistry have unlocked highly regioselective, mild, and atom-economical pathways[3]. This application note provides drug development professionals and synthetic chemists with field-validated, self-monitoring protocols for the construction of these critical pharmacophores, which are frequently found in kinase inhibitors, DNA-binding agents, and antiproliferative drugs[4].

Reaction Pathway & Logical Relationship

AmidineWorkflow Amidine Amidine Precursor (1,3-Dinucleophile) Intermediate Condensation / Michael Addition (Intermediate Formation) Amidine->Intermediate Nucleophilic Attack Electrophile Electrophilic Partner (Alcohols, Ketones) Electrophile->Intermediate Catalyst Activation Cyclization Intramolecular Cyclization (Ring Closure) Intermediate->Cyclization Dehydration Aromatization Oxidative Aromatization (-H2 or -H2O) Cyclization->Aromatization Catalyst / Light / I2 Product Target Heterocycle (Pyrimidine, Imidazole) Aromatization->Product Final Yield

General mechanistic workflow for amidine-directed heterocyclic synthesis.

Quantitative Data Summary

The following table summarizes the comparative reaction metrics for the protocols detailed in this guide, allowing for rapid selection based on available laboratory infrastructure and target substrates.

Target HeterocycleElectrophilic PartnerCatalyst / ReagentsReaction ConditionsTypical YieldsKey Synthetic Advantages
Pyrimidine Primary/Secondary AlcoholsPN5P-Ir-Pincer / KOtBu110°C, 24h, Toluene75–93%Sustainable; utilizes abundant alcohols; ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

is the only byproduct.
Pyrimidine

-Unsaturated Ketones
Visible Light (Eosin Y) / Air25°C, 12h, DMF60–85%Metal-free; utilizes ambient air as a green terminal oxidant.
Imidazole Ketones / Aldehydesngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

(10 mol%) / DMSO
100°C, 12h, DMSO70–90%Highly regioselective; mild Lewis acid activation; broad scope.
Imidazole Dimer Isocyanides / GlyoxalMulticomponent (One-Pot)25°C, 8h, THF65–88%Tunable fluorescence properties; operational simplicity[5].

Validated Experimental Protocols

Protocol A: Sustainable Multicomponent Pyrimidine Synthesis (Ir-Catalyzed)

This protocol utilizes a "borrowing hydrogen" methodology to couple amidines directly with alcohols, bypassing the need for pre-oxidized aldehydes.

  • Step 1: Assembly under Inert Atmosphere. In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with amidine hydrochloride (1.0 mmol), the target alcohol (2.2 mmol), KOtBu (1.5 mmol), and the PN5P-Ir-pincer catalyst (2 mol%).

    • Causality: The inert atmosphere is critical because the Ir(I) metal center is highly susceptible to oxidative deactivation by atmospheric

      
      . KOtBu serves a dual purpose: neutralizing the amidine hydrochloride salt and deprotonating the alcohol to facilitate its coordination to the iridium center.
      
  • Step 2: Catalytic Dehydrogenation and Condensation. Add anhydrous toluene (3 mL). Seal the flask, transfer it to a standard fume hood, connect to a Schlenk line, and heat at 110°C for 24 hours.

    • Causality: Heating drives the endothermic dehydrogenation of the alcohol into an active carbonyl intermediate, which immediately undergoes condensation with the amidine.

    • Self-Validation System: The reaction mixture will transition from a cloudy suspension to a homogeneous dark solution. By observing the oil bubbler attached to the Schlenk line, continuous, slow gas evolution (

      
       gas) confirms that the catalytic dehydrogenation cycle is actively proceeding.
      
  • Step 3: Workup and Isolation. Cool the mixture to room temperature, dilute with ethyl acetate (10 mL), and filter through a short pad of Celite.

    • Causality: Celite effectively traps the precipitated inorganic salts (KCl) and the spent iridium catalyst, preventing them from causing streaking or degradation during subsequent silica gel chromatography.

Protocol B: Regioselective Synthesis of Trisubstituted Imidazoles (Iodine-Catalyzed)

This protocol leverages molecular iodine as a bifunctional catalyst for the[3+2] cycloaddition of amidines with ketones[6].

  • Step 1: Reaction Initiation. In an open-air round-bottom flask, combine amidine (1.0 mmol), the target ketone (1.0 mmol), and

    
     (10 mol%) in DMSO (5 mL).
    
    • Causality: Open-air conditions are deliberately chosen because molecular oxygen acts as the terminal oxidant to regenerate the active iodine species. DMSO serves as both a highly polar solvent (stabilizing the ionic transition states) and a secondary mild oxidant.

  • Step 2: Cycloaddition and Aromatization. Heat the mixture to 100°C with vigorous stirring for 12 hours.

    • Causality: The elevated temperature provides the activation energy required for the initial C-N bond formation and the subsequent oxidative aromatization of the imidazoline intermediate into the stable imidazole core.

    • Self-Validation System: The initial deep purple/brown color of the iodine will gradually fade to a pale yellow/orange as the

      
       is consumed in the intermediate iodination step. Color stabilization indicates the catalytic cycle has reached a steady state. TLC monitoring (Hexane:EtOAc 3:1) should confirm the complete disappearance of the UV-active ketone precursor.
      
  • Step 3: Quenching. Cool to room temperature and quench the reaction with saturated aqueous

    
     (10 mL).
    
    • Causality: Sodium thiosulfate instantly reduces any unreacted electrophilic iodine species to benign iodide (

      
      ), preventing the oxidative degradation or unwanted halogenation of the electron-rich imidazole product during organic extraction.
      
Protocol C: Metal-Free Photo-Oxidative Pyrimidine Synthesis

This protocol replaces traditional transition-metal dehydrogenation with visible-light-enabled photo-oxidation[7].

  • Step 1: Photochemical Assembly. Mix amidine hydrochloride (1.0 mmol), an

    
    -unsaturated ketone (1.0 mmol), Triethylamine (TEA, 2.0 mmol), and Eosin Y (photocatalyst, 2 mol%) in DMF (5 mL) within a borosilicate glass vial.
    
    • Causality: TEA acts as a sacrificial electron donor and neutralizes the amidine salt. Borosilicate glass is mandatory as it ensures maximum transmittance of the visible light spectrum without UV-induced side reactions.

  • Step 2: Visible Light Irradiation. Irradiate the mixture using a 24W Blue LED (460 nm) at room temperature under an ambient air atmosphere for 12 hours.

    • Causality: Visible light excites Eosin Y to its triplet state, triggering a single-electron transfer (SET) process that facilitates the oxidation of the dihydropyrimidine intermediate. Ambient air provides the necessary

      
       to complete the oxidative aromatization.
      
    • Self-Validation System: Maintain the reaction temperature below 30°C using a cooling fan. A distinct color shift in the fluorescence of the Eosin Y mixture under LED illumination visually indicates active triplet state generation. If the solution turns completely clear or brown, the photocatalyst has photobleached, and the reaction has failed.

References

1.[2] Synthesis of imidazole from amidine | Download Scientific Diagram. ResearchGate. Available at: [Link] 2.[1] Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Semantic Scholar. Available at:[Link] 3.[4] Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding. PMC / NIH. Available at:[Link] 4.[3] Efficient synthesis of imidazole and pyrimidine derivatives. ResearchGate. Available at: [Link] 5.[5] Synthesis of Tunable Fluorescent Imidazole-Fused Heterocycle Dimers. ACS Publications. Available at: [Link] 6. A Sustainable Multicomponent Pyrimidine Synthesis. Organic Chemistry Portal. Available at: [Link] 7.[7] A metal-free synthesis of pyrimidines from amidines with α, β-unsaturated ketones via tandem [3+3] annulation and visible light enabled photo-oxidation. ResearchGate. Available at: [Link] 8.[6] Selective Synthesis of Trisubstituted Imidazoles by Iodine‐Catalyzed [3+2] Cycloadditions. ResearchGate. Available at: [Link]

Sources

One-pot three-component synthesis of novel amidines

Strategic One-Pot Synthesis of Bioactive -Sulfonylamidines via Copper-Catalyzed Multicomponent Coupling

Executive Summary

This Application Note details a robust, high-fidelity protocol for the one-pot, three-component synthesis of


-sulfonylamidinesCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)-interruptive

Scientific Background & Mechanism[1][2][3][4][5][6][7][8]

The Pharmacophore

Amidines (


-sulfonylamidine
The Mechanistic Advantage

Standard amidine synthesis often suffers from poor functional group tolerance. This protocol utilizes a copper(I) catalyst to activate a terminal alkyne, which reacts with a sulfonyl azide.[1][2]

Critical Mechanistic Insight: The reaction does not proceed through a standard stable triazole (the classic "Click" product). Instead, the electron-withdrawing nature of the sulfonyl group destabilizes the intermediate copper-triazole, triggering the extrusion of nitrogen gas (


-sulfonylketenimine
Mechanistic Pathway Diagram

AmidineMechanismAlkyneTerminal Alkyne(R-C≡CH)CuAcetylideCu-AcetylideIntermediateAlkyne->CuAcetylide+ Cu(I) / BaseAzideSulfonyl Azide(R'-SO2-N3)TriazoleCu-Triazole(Transient)Azide->TriazoleCuCu(I) CatalystCu->CuAcetylideCuAcetylide->Triazole+ AzideKetenimineN-Sulfonylketenimine(Electrophile)Triazole->Ketenimine- N2 (Gas)Ring OpeningProductN-SulfonylamidineKetenimine->Product+ Amine1,2-AdditionAmineAmine Nucleophile(R''-NH2)Amine->Product

Figure 1: The "Interrupted Click" mechanism. The unstable triazole intermediate rearranges to a ketenimine, which captures the amine nucleophile.

Experimental Protocol

Reagents & Materials
  • Catalyst: Copper(I) Iodide (CuI) [>99.9% purity recommended].

  • Alkyne Component: Phenylacetylene or functionalized terminal alkyne (1.0 equiv).

  • Azide Component:

    
    -Toluenesulfonyl azide (
    
    
    ) or equivalent (1.2 equiv).
    • Safety Note: For library scale-up, consider generating sulfonyl azides in situ to minimize explosion risks (see Section 3.3).

  • Amine Component: Primary or secondary amine (1.2 equiv).

  • Base: Triethylamine (

    
    ) (1.2 equiv).
    
  • Solvent: THF (anhydrous) or DCM.

  • Inert Gas: Argon or Nitrogen balloon.

Standard Procedure (Bench Scale)
  • Catalyst Loading: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add CuI (10 mol%) .

  • Solvent Addition: Evacuate and backfill with Argon (3x). Add anhydrous THF (0.2 M concentration relative to alkyne) via syringe.

  • Reactant Addition:

    • Add the Terminal Alkyne (1.0 mmol) .

    • Add Triethylamine (1.2 mmol) .

    • Add the Sulfonyl Azide (1.2 mmol) dropwise. Caution: Exothermic.

  • Activation: Stir the mixture at room temperature for 10–15 minutes. A color change (often to yellow/brown) indicates Cu-acetylide formation.

  • Nucleophile Addition: Add the Amine (1.2 mmol) slowly.

  • Reaction: Stir at room temperature for 4–8 hours.

    • Checkpoint: Monitor via TLC. The disappearance of the alkyne spot and the cessation of

      
       evolution are key indicators.
      
  • Workup: Dilute with EtOAc, wash with saturated

    
     (to remove Cu) and brine. Dry over 
    
    
    .
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

The "SAFE" Modification (In-Situ Azide Generation)

For high-throughput screening (HTS) or scale-up, handling isolated sulfonyl azides is hazardous.

  • Modification: React Sulfonyl Chloride + ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     in water/acetone first. Extract the azide into the organic layer immediately before adding to the Cu/Alkyne mixture. This avoids storing energetic azides.[3][4][5]
    

Workflow & Logic Map

ProtocolWorkflowStartStart: Reagent PrepSafetyCheckSafety Check:Is Azide Isolated?Start->SafetyCheckInSituGenerate Azide In-Situ(R-SO2-Cl + NaN3)SafetyCheck->InSituNo (Safer)StandardUse Isolated Azide(Small Scale Only)SafetyCheck->StandardYesCouplingThree-Component Coupling(Alkyne + Azide + Amine + CuI)InSitu->CouplingStandard->CouplingMonitorMonitor Reaction(TLC/LC-MS)Coupling->MonitorDecisionAlkyne Consumed?Monitor->DecisionDecision->CouplingNo (Add time/Heat)WorkupQuench (NH4Cl)& ExtractionDecision->WorkupYesPurifyFlash ChromatographyWorkup->PurifyFinalNovel Amidine LibraryPurify->Final

Figure 2: Operational workflow emphasizing safety decision gates regarding azide handling.

Data Analysis & Validation

Expected Yields & Scope

The following table summarizes typical yields based on the electronic nature of the amine nucleophile, a critical variable in this multicomponent reaction (MCR).

EntryAlkyne ComponentAmine NucleophileElectronic EffectTypical Yield (%)Notes
1 PhenylacetyleneMorpholineSecondary (Nucleophilic)85-95%Rapid conversion (<4h)
2 PhenylacetyleneAnilineWeak Nucleophile60-75%Requires longer time or heat
3 1-OctyneBenzylamineAliphatic Primary80-90%High fidelity
4 2-EthynylpyridineDiethylamineChelating Alkyne50-65%Pyridine N may poison Cu catalyst
Troubleshooting Guide
  • Low Yield: Often due to "Diazo Transfer" side reactions where the amine reacts directly with the azide. Solution: Ensure the Alkyne and CuI are stirred for 10 mins before adding the azide/amine mixture to establish the Cu-acetylide species first.

  • Catalyst Poisoning: If using thio-containing amines or pyridines, increase catalyst loading to 20 mol% or switch to Cu(OAc) .

  • Incomplete Conversion: If the ketenimine intermediate is not trapped quickly, it can hydrolyze to an amide. Solution: Use anhydrous solvents and an excess of amine (1.5 equiv).

References

  • Bae, I., Han, H., & Chang, S. (2005). Highly Efficient One-Pot Synthesis of

    
    -Sulfonylamidines by Cu-Catalyzed Three-Component Coupling of Sulfonyl Azide, Alkyne, and Amine.[1][2] Journal of the American Chemical Society, 127(7), 2038–2039. 
    
  • Yoo, E. J., et al. (2006).

    
    -Sulfonylamidines. The Journal of Organic Chemistry, 71(26), 9466–9469. 
    
  • Zhang, Y., et al. (2021).

    
    -Sulfonyl Amidines from Sulfonyl Hydrazine, Terminal Alkynes and Sulfonyl Azides. Molecules, 26(12), 3700. 
    
  • BenchChem. (2025).[3] A Comparative Guide to the Safety and Handling of Sulfonyl Azides.

  • Kwon, T. Y., et al. (2025).[6] Copper-Mediated Three-Component Reaction for the Synthesis of

    
    -Sulfonylamidine on DNA.[6] Organic Letters, 27(16), 4316–4321.[6] 
    

Use of 2-chloro-N,N-dimethylethylamine as an intermediate for diltiazem

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Synthesis of Diltiazem utilizing 2-Chloro-N,N-dimethylethylamine Hydrochloride

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

Diltiazem is a highly effective benzothiazepine-class calcium channel blocker widely prescribed for the management of hypertension, angina, and certain arrhythmias. The critical structural feature responsible for its pharmacological activity is the 2-(dimethylamino)ethyl side chain attached to the lactam nitrogen of the benzothiazepine core[1]. The introduction of this moiety is achieved through the N-alkylation of the intermediate (+)-cis-2-(4-methoxyphenyl)-3-hydroxy-2,3-dihydro-1,5-benzothiazepin-4(5H)-one using 2-chloro-N,N-dimethylethylamine hydrochloride (DMC·HCl)[2].

Why N-Alkylation over O-Alkylation? A common mechanistic question during this synthesis is the potential for competing O-alkylation at the C3-hydroxyl group. However, nitrogen is significantly less electronegative and a stronger nucleophile than the oxygen atom[3]. Under carefully controlled basic conditions, the lactam nitrogen is preferentially deprotonated. This thermodynamic and kinetic preference ensures that nucleophilic substitution (S_N2) occurs almost exclusively at the nitrogen center, yielding the desired N-alkylated intermediate without the need for complex hydroxyl protecting groups[3].

Synthetic Workflow & Pathway Visualization

The synthesis proceeds in two primary stages: the base-mediated N-alkylation of the benzothiazepinone core, followed by the O-acetylation of the resulting intermediate to form the final active pharmaceutical ingredient (API)[4].

G A Benzothiazepinone Core D N-Alkylated Intermediate A->D Nucleophilic Substitution B DMC·HCl (Alkylating Agent) B->D 2-dimethylaminoethyl transfer C Base (K₂CO₃) + PTC C->D Lactam Deprotonation F Diltiazem HCl (Final API) D->F Acylation & HCl Salt Formation E Acetic Anhydride (O-Acetylation) E->F Acetyl donor

Fig 1: Synthetic workflow of Diltiazem utilizing DMC·HCl via phase-transfer catalyzed N-alkylation.

Optimization of Reaction Conditions: Quantitative Data

Historically, this alkylation was performed in anhydrous polar aprotic solvents (like DMF or Acetone) using strong bases[5]. However, modern scalable protocols leverage Phase-Transfer Catalysis (PTC) in biphasic systems (e.g., Toluene/Water)[1]. PTC eliminates the need for strictly anhydrous conditions, reduces reaction times, and significantly improves the yield profile by facilitating the transfer of the water-soluble DMC·HCl into the organic phase where the benzothiazepinone core resides[6].

Table 1: Comparison of N-Alkylation Conditions for Diltiazem Synthesis

Solvent SystemBaseCatalystTemp (°C)Time (h)Yield (%)
DMF (Anhydrous)NaH (Strong)None0 - 252 - 485 - 88
AcetoneK₂CO₃ (Mild)NoneReflux10 - 1475 - 80
Toluene / Water K₂CO₃ (Mild) TBAHS (PTC) 30 - 50 3 - 5 > 98.5

Data synthesized from industrial process optimizations, highlighting the superiority of the PTC approach[6].

Experimental Protocols

The following self-validating protocols are designed to maximize yield while maintaining the stereochemical integrity of the (+)-cis chiral centers.

Protocol A: Phase-Transfer Catalyzed N-Alkylation

This protocol utilizes a biphasic system to safely and efficiently couple DMC·HCl to the benzothiazepinone core[6].

Materials:

  • (+)-cis-2-(4-methoxyphenyl)-3-hydroxy-2,3-dihydro-1,5-benzothiazepin-4(5H)-one (50.0 g, ~0.166 mol)[6]

  • 2-Chloro-N,N-dimethylethylamine hydrochloride (DMC·HCl) (31.0 g, ~0.215 mol)[6]

  • Potassium carbonate (K₂CO₃) (53.0 g, ~0.383 mol)[6]

  • Tetrabutylammonium hydrogen sulfate (TBAHS) (250 mg)[6]

  • Toluene (450 mL) and N,N-dimethylacetamide (25 mL)[6]

  • Deionized Water (25 mL)[6]

Step-by-Step Procedure:

  • Preparation of the Organic Phase: In a 1 L round-bottom flask equipped with a mechanical stirrer and temperature probe, suspend the benzothiazepinone core (50.0 g) in Toluene (450 mL) and N,N-dimethylacetamide (25 mL)[6].

  • Addition of Reagents: Add the solid K₂CO₃ (53.0 g), followed by the alkylating agent DMC·HCl (31.0 g), and the phase-transfer catalyst TBAHS (250 mg)[6].

  • Initiation: Introduce 25 mL of deionized water to create the biphasic system. The addition of water is critical as it solubilizes the inorganic base and the DMC·HCl, allowing the PTC to shuttle the reactive species across the phase boundary[6].

  • Reaction: Heat the mixture gently to 30°C under continuous, vigorous mechanical stirring[6]. Monitor the reaction via TLC or HPLC. Complete conversion is typically achieved within 3 to 5 hours.

  • Workup: Stop the stirring and allow the phases to separate. Decant the aqueous layer. Wash the organic (toluene) phase thoroughly with deionized water to remove residual salts and unreacted DMC·HCl[6].

  • Validation: The toluene phase now contains the N-alkylated intermediate. Note: In optimized industrial settings, this toluene solution is used directly in the next step without isolating the intermediate, achieving a step-yield of ~98.5%[6].

Protocol B: O-Acetylation and API Salt Formation

This step converts the C3-hydroxyl group to an acetyl ester, finalizing the Diltiazem structure[1].

Materials:

  • N-alkylated intermediate (in Toluene solution from Protocol A)

  • Acetic Anhydride (90.0 g)[6]

  • Acetone (200 mL)[6]

  • Anhydrous Hydrogen Chloride (HCl) gas[1]

Step-by-Step Procedure:

  • Acylation: To the toluene solution containing the N-alkylated intermediate, add Acetic Anhydride (90.0 g)[6].

  • Incubation: Stir the reaction mixture at room temperature for 10 hours[6]. Alternatively, to accelerate the reaction, 2 equivalents of triethylamine and a catalytic amount (0.03 eq) of 4-dimethylaminopyridine (DMAP) can be added, allowing the reaction to complete in 3 hours under reflux[1].

  • Concentration: Concentrate the solution under reduced pressure to recover the toluene and any unreacted acetic anhydride[6].

  • Salt Precipitation: Dissolve the resulting oily residue in Acetone (200 mL)[6]. Cool the solution in an ice bath.

  • Crystallization: Slowly bubble anhydrous HCl gas through the chilled acetone solution until the pH reaches 2[1]. Diltiazem hydrochloride will precipitate as a white crystalline solid[6].

  • Isolation: Filter the crystals under vacuum, wash with cold acetone, and recrystallize from butanol to achieve pharmaceutical-grade purity[6].

References

  • Southern Adventist University - Innovative Synthesis of Diltiazem/Clentiazem Analogs URL:[Link]

  • Google Patents (EP0561861A1)
  • Google Patents (CN105566248B)

Sources

Synthesis of 2-chloro-N-alkyl/aryl acetamide derivatives protocol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis of 2-Chloro-N-Alkyl/Aryl Acetamide Derivatives

Executive Summary & Strategic Significance

The 2-chloroacetamide moiety is a privileged pharmacophore and a versatile synthetic handle.[1][2][3] In modern drug discovery, it serves two critical functions:

  • Covalent Warhead: It acts as a moderate electrophile capable of targeting non-catalytic cysteine residues (e.g., in covalent kinase inhibitors), forming irreversible covalent bonds via nucleophilic substitution (

    
    ).
    
  • Synthetic Linchpin: It is the precursor to complex heterocycles (piperazines, morpholines, oxazoles) and widely used anesthetics (Lidocaine, Prilocaine) and herbicides (Metolachlor).

This guide moves beyond basic textbook procedures to provide a robust, failure-proof workflow for synthesizing these derivatives, addressing common pitfalls like bis-acylation, hydrolysis, and purification challenges.

Mechanistic Foundation: Nucleophilic Acyl Substitution[2]

To control the reaction, one must understand the kinetics. The reaction between an amine and chloroacetyl chloride follows a Nucleophilic Addition-Elimination pathway.[2][4][5]

Key Mechanistic Insights for the Bench Scientist:

  • The Electrophile: Chloroacetyl chloride is highly reactive due to the inductive electron withdrawal of the

    
    -chlorine and the acyl chloride group. This makes it more susceptible to hydrolysis than simple acetyl chloride.
    
  • The Base: A base (TEA, DIPEA, or inorganic carbonate) is mandatory to scavenge the HCl byproduct. Failure to remove HCl protonates the unreacted amine, rendering it non-nucleophilic and stalling the reaction at 50% conversion.

  • Temperature Control: The reaction is exothermic. High temperatures favor side reactions, particularly bis-acylation (reaction of the amide nitrogen with a second equivalent of acid chloride) or attack at the

    
    -carbon.
    

Visualization: Reaction Mechanism [2][4][5][6][7]

ReactionMechanism Amine Amine Nucleophile (R-NH2) Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Nucleophilic Attack (Slow Step) AcidCl Chloroacetyl Chloride (Electrophile) AcidCl->Tetrahedral Product 2-Chloroacetamide Derivative Tetrahedral->Product Elimination of Cl- Base Base Scavenger (TEA/DIPEA) Byproduct HCl Salt Base->Byproduct Traps HCl Product->Byproduct Prevents Protonation

Caption: Nucleophilic addition-elimination mechanism. Base is critical to prevent amine protonation.

Experimental Protocols

Protocol A: The "Gold Standard" (Anhydrous Conditions)

Best for: Complex amines, valuable intermediates, and substrates sensitive to water.

Reagents:

  • Amine substrate (1.0 equiv)[2]

  • Chloroacetyl chloride (1.1 – 1.2 equiv)[2]

  • Triethylamine (TEA) or DIPEA (1.2 – 1.5 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or THF (0.1 – 0.2 M concentration)

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask under

    
     or Ar atmosphere. Add the amine and dissolve in anhydrous DCM.
    
  • Base Addition: Add TEA/DIPEA via syringe. Cool the mixture to 0°C using an ice bath. Rationale: Cooling suppresses the kinetic energy, minimizing bis-acylation.

  • Acylation: Dilute chloroacetyl chloride in a small volume of DCM. Add this solution dropwise over 15–30 minutes to the stirring amine mixture.

    • Critical Control Point: Rapid addition causes localized heating and side products.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (typically 30–50% EtOAc/Hexane).

  • Quench & Workup:

    • Quench with saturated aqueous

      
       (neutralizes excess acid chloride).
      
    • Separate layers. Wash organic layer with 1M HCl (removes unreacted amine) and then Brine.

    • Dry over

      
      , filter, and concentrate.
      
Protocol B: The "Green Efficiency" (Schotten-Baumann Conditions)

Best for: Anilines, scale-up, and water-tolerant substrates.

Reagents:

  • Amine substrate (1.0 equiv)[2]

  • Chloroacetyl chloride (1.2 equiv)[2]

  • Base:

    
     (2.0 equiv) or NaOH (10% solution)
    
  • Solvent: 2-MeTHF or Ethyl Acetate / Water (Biphasic)

Step-by-Step Methodology:

  • Biphasic Setup: Dissolve amine in EtOAc. Add an equal volume of saturated aqueous

    
     or 10% NaOH.
    
  • Addition: Cool to 0–5°C. Add chloroacetyl chloride vigorously stirring.

    • Note: Vigorous stirring is essential to maximize the interfacial surface area.

  • Reaction: Stir at 0°C for 1 hour, then RT for 1 hour.

  • Isolation:

    • Many aryl chloroacetamides will precipitate directly at the interface or from the organic layer.

    • Filter the solid.[2][8] Wash with water (to remove salts) and cold hexanes (to remove organic impurities).

    • Recrystallize from Ethanol/Water if necessary.

Process Control & Troubleshooting

Even with robust protocols, deviations occur.[8] Use this matrix to diagnose issues.

ObservationRoot CauseCorrective Action
Bis-acylation (M+76 mass) Excess acid chloride or high temp.Strictly maintain 0°C during addition. Dilute acid chloride before addition.
Low Yield (Recovered SM) HCl protonated the amine.Increase Base equivalents (to 1.5–2.0). Ensure base is not degraded (wet).
Product is an Oil/Gum Residual solvent or impurities.[9]Triturate with cold Hexane or Diethyl Ether to induce crystallization.
Hydrolysis of Chloride Wet solvents or old reagents.Use anhydrous DCM (Protocol A).[9] Distill chloroacetyl chloride if it appears yellow/fuming.

Data Presentation & Method Comparison

Table 1: Comparative Analysis of Synthetic Methods

FeatureProtocol A (Anhydrous)Protocol B (Biphasic)
Yield (Typical) 85 – 95%70 – 90%
Purity (Crude) High (>90%)Moderate (requires washing)
Atom Economy Lower (organic base waste)Higher (inorganic salts)
Scope Universal (works for all amines)Limited (hydrophobic amines)
Safety DCM is toxic/volatileWater/EtOAc is safer

Workflow Decision Matrix

Use this logic flow to select the optimal protocol for your specific substrate.

DecisionTree Start Start: Select Amine Substrate Solubility Is the Amine Water Soluble? Start->Solubility Scale Scale of Reaction? Solubility->Scale No (Lipophilic) ProtocolB Protocol B: Biphasic EtOAc/K2CO3 (Green/Scale-up) Solubility->ProtocolB Yes (Hydrophilic) ProtocolA Protocol A: Anhydrous DCM/TEA (High Precision) Scale->ProtocolA < 1 gram (Discovery) Scale->ProtocolB > 10 grams (Process)

Caption: Decision matrix for selecting the optimal synthesis pathway based on substrate properties and scale.

Safety & Compliance (HSE)

  • Chloroacetyl Chloride: A potent lachrymator and corrosive.[2] It reacts violently with water to release HCl gas.[2]

    • Handling: Always handle in a functioning fume hood.[2] Double-glove (Nitrile).

    • Quenching: Do not add water directly to the neat reagent. Dilute with DCM first, then add to ice water.

  • 2-Chloroacetamides: These are potential alkylating agents .[3][10] They can cause allergic contact dermatitis. Treat all products as potential sensitizers.

References

  • BenchChem. (2025).[1][2][9] Application Note: A Versatile Protocol for the Synthesis of 2-chloro-N-alkyl/aryl Acetamide Derivatives.[2] Retrieved from

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from

  • National Institutes of Health (NIH). (2024). Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists.[11] PubMed. Retrieved from [11]

  • ResearchGate. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity. Retrieved from

  • Taylor & Francis Online. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Experiments with 2-Chloro-N,N-dimethylethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An important note for our users: The initially requested compound, "2-chloro-N,N-dimethyl-ethanimidamide," is not well-documented in publicly available scientific literature. This scarcity of data prevents the creation of a detailed and reliable troubleshooting guide. Therefore, this guide has been developed for the closely related and extensively studied reagent, 2-chloro-N,N-dimethylethylamine hydrochloride . This compound is a versatile building block that presents similar synthetic challenges, allowing us to provide a comprehensive and authoritative guide based on a wealth of available scientific data.

Welcome to your comprehensive resource for troubleshooting experiments involving 2-chloro-N,N-dimethylethylamine hydrochloride. This guide is structured to provide researchers, scientists, and drug development professionals with actionable solutions and in-depth explanations for common experimental hurdles. As Senior Application Scientists, our goal is to merge technical accuracy with practical, field-proven insights to ensure the success and integrity of your work.

Part 1: Frequently Asked Questions (FAQs)

This section covers the fundamental properties, handling protocols, and core reactivity of 2-chloro-N,N-dimethylethylamine hydrochloride to build a strong foundation for its use.

What is 2-chloro-N,N-dimethylethylamine hydrochloride, and why is the hydrochloride salt form preferred?

2-chloro-N,N-dimethylethylamine is a bifunctional organic molecule that contains both a tertiary amine and a primary alkyl chloride functional group.[1] It serves as a critical intermediate in the synthesis of various pharmaceuticals and other high-value chemical products.[2][3]

The compound is almost exclusively supplied and used as its hydrochloride salt, (CH₃)₂NCH₂CH₂Cl·HCl. This formulation is preferred for several key reasons:

  • Enhanced Stability: The hydrochloride salt is a stable, crystalline solid, which is significantly easier to store and handle compared to the reactive free base.[4][5]

  • Suppressed Reactivity: In the salt form, the nitrogen's lone pair of electrons is protonated, which prevents it from acting as a nucleophile and initiating premature side reactions, most notably intramolecular cyclization.[5]

  • Improved Handling Characteristics: As a solid with a high melting point (approximately 201-206 °C), the salt is less volatile and easier to weigh and dispense accurately compared to the free amine.[3][4]

What are the key safety protocols and handling requirements for this reagent?

Due to its hazardous nature, 2-chloro-N,N-dimethylethylamine hydrochloride requires strict adherence to safety protocols.

  • Identified Hazards: The compound is classified as harmful if swallowed and can cause significant skin and eye irritation.[1] Furthermore, it is suspected of causing genetic defects and requires careful handling to avoid exposure.[1]

  • Hygroscopic Properties: The material is hygroscopic, readily absorbing moisture from the atmosphere.[6] This can compromise its integrity and impact reactivity.

Essential Handling Procedures:

  • All manipulations should be performed within a certified chemical fume hood to ensure adequate ventilation.[7][8]

  • Mandatory personal protective equipment (PPE) includes safety goggles, chemical-resistant gloves (e.g., nitrile), and a full-length lab coat.[7][9]

  • Care should be taken to avoid generating dust when handling the solid material.[8]

  • The container must be kept tightly sealed when not in use and stored in a cool, dry, and well-ventilated area, preferably in a desiccator.[7][10]

What is the fundamental reactive pathway for 2-chloro-N,N-dimethylethylamine?

The synthetic utility of this reagent is centered on its ability to form a highly reactive intermediate known as the N,N-dimethylaziridinium ion . This transformation is initiated upon neutralization of the hydrochloride salt with a suitable base.[5][11]

The reaction proceeds via a two-step mechanism:

  • Deprotonation: A base is used to remove the acidic proton from the tertiary ammonium salt, which liberates the free amine.

  • Intramolecular Cyclization: The nucleophilic nitrogen of the free amine then attacks the adjacent electrophilic carbon atom, displacing the chloride leaving group in an intramolecular SN2 reaction. This results in the formation of the strained, three-membered aziridinium cation.[5]

This aziridinium ion is a powerful electrophile that is readily attacked by a diverse range of nucleophiles, making it a versatile intermediate for constructing more complex molecules.

Part 2: Troubleshooting Guide for Synthetic Applications

This section provides a systematic, cause-and-effect approach to resolving common issues encountered during reactions with 2-chloro-N,N-dimethylethylamine hydrochloride.

Question 1: My reaction has stalled, or my product yield is significantly lower than expected. What are the likely causes?

Low or non-existent yield is a common but solvable problem. The following troubleshooting steps will help you identify the root cause.

  • Cause A: Incomplete Neutralization of the Hydrochloride Salt

    • Scientific Rationale: The active species in the reaction is the free amine, which is only generated upon deprotonation of the hydrochloride salt.[5] If the base used is too weak, added in insufficient quantity, or is not compatible with the reaction conditions, the concentration of the reactive free amine will be too low for the reaction to proceed at a reasonable rate.

    • Corrective Actions:

      • Base Selection: Employ a base with a pKa high enough to effectively deprotonate the tertiary ammonium salt (pKa ≈ 9-10). Standard choices include triethylamine (TEA), diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate.

      • Stoichiometric Control: Use at least one molar equivalent of base to neutralize the hydrochloride. It is standard practice to use a slight excess (1.1–1.5 equivalents). Remember to add an additional equivalent of base if your nucleophile is also an acid salt.

      • Condition Optimization: While aziridinium ion formation can be rapid, the subsequent nucleophilic attack might require thermal energy. Consider gentle heating to drive the reaction to completion.

  • Cause B: Degradation of the Starting Material

    • Scientific Rationale: The hygroscopic nature of 2-chloro-N,N-dimethylethylamine hydrochloride means it can absorb atmospheric moisture.[6] This leads to hydrolysis, converting the starting material into N,N-dimethylethanolamine, which is inactive under these reaction conditions.

    • Corrective Actions:

      • Strict Storage Protocols: Always store the reagent in a tightly sealed container within a desiccator or a glovebox to protect it from moisture.[7][10]

      • Purity Verification: If degradation is suspected, verify the integrity of the reagent. This can be done by measuring its melting point (literature value: 201-206 °C) or by acquiring an NMR spectrum.[3][4]

      • Use a Fresh Batch: For critical reactions or when troubleshooting, using a new, unopened bottle of the reagent is the most reliable way to rule out starting material quality as the issue.

  • Cause C: Insufficiently Reactive Nucleophile

    • Scientific Rationale: While the N,N-dimethylaziridinium ion is a potent electrophile, it still requires a nucleophile with sufficient reactivity for a successful reaction. Very weak or sterically hindered nucleophiles may fail to react efficiently.

    • Corrective Actions:

      • Activation of the Nucleophile: The nucleophilicity of many functional groups (e.g., alcohols, thiols) can be dramatically increased by deprotonation with a strong base (e.g., NaH, KHMDS) prior to reaction.

      • Solvent Effects: The choice of solvent plays a critical role. Polar aprotic solvents, such as DMF, DMSO, or acetonitrile, are known to enhance the reactivity of many nucleophiles.

Troubleshooting Workflow: Diagnosing Low Product Yield

low_yield_troubleshooting start START: Low or No Product Yield check_base 1. Verify Base Conditions - Stoichiometry ≥ 1 eq.? - Base strength sufficient? start->check_base check_reagent 2. Assess Reagent Quality - Stored under dry conditions? - Possibility of hydrolysis? check_base->check_reagent [ Yes ] sol_base Action: Adjust Base - Increase equivalents - Select stronger base (e.g., K₂CO₃) check_base->sol_base [ No ] check_nucleophile 3. Evaluate Nucleophile Reactivity - Inherently reactive? - Solvent choice optimal? check_reagent->check_nucleophile [ Yes ] sol_reagent Action: Replace Reagent - Use new, unopened bottle - Verify purity via MP or NMR check_reagent->sol_reagent [ No ] check_conditions 4. Review Reaction Parameters - Temperature adequate? - Sufficient reaction time? check_nucleophile->check_conditions [ Yes ] sol_conditions Action: Modify Conditions - Increase reaction temperature - Extend reaction duration check_nucleophile->sol_conditions [ No ] solution END: Problem Resolved check_conditions->solution [ Optimized ] check_conditions->sol_conditions [ No ] sol_nucleophile Action: Enhance Nucleophile - Deprotonate prior to reaction - Switch to polar aprotic solvent

Caption: A step-by-step decision tree for troubleshooting low-yield reactions.

Question 2: My reaction mixture is complex, with multiple unexpected side products. What are the likely side reactions?

The high reactivity of the aziridinium intermediate can lead to a complex product mixture if the reaction is not carefully controlled.

  • Cause A: Dimerization or Polymerization

    • Scientific Rationale: If the desired external nucleophile is not sufficiently reactive or is present at a low concentration, the aziridinium ion can be intercepted by another molecule of the free amine starting material. This nucleophilic attack leads to the formation of dimers and, in some cases, polymers.

    • Corrective Actions:

      • Controlled Addition: A key strategy is to add the 2-chloro-N,N-dimethylethylamine hydrochloride solution slowly (e.g., via syringe pump) to a solution already containing the nucleophile and base. This maintains a low instantaneous concentration of the aziridinium ion, kinetically favoring the reaction with the desired nucleophile which is present in excess.

      • Excess Nucleophile: Employing a modest excess (e.g., 1.2-1.5 equivalents) of the primary nucleophile can effectively outcompete the self-reaction pathway.

  • Cause B: Undesired Reaction with Solvent or Base

    • Scientific Rationale: If the reaction solvent is nucleophilic (e.g., water, methanol), it can compete with the intended nucleophile and attack the aziridinium ion, leading to hydrolysis or alcoholysis byproducts. Certain bases can also act as nucleophiles.

    • Corrective Actions:

      • Anhydrous Conditions: Unless water is the intended reactant, all reactions should be conducted under strictly anhydrous conditions using dry solvents and an inert atmosphere (e.g., nitrogen or argon).

      • Non-Nucleophilic Base: To minimize base-related side products, use a sterically hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA).

Reaction Pathway: The Central Role of the Aziridinium Ion

reaction_pathway start (CH₃)₂N⁺HCH₂CH₂Cl Cl⁻ (Stable Precursor) free_amine (CH₃)₂NCH₂CH₂Cl (Free Amine) start->free_amine + Base - Base·HCl aziridinium [ (CH₃)₂N⁺(CH₂CH₂) ] (Key Reactive Intermediate) free_amine->aziridinium Intramolecular Sₙ2 (-Cl⁻) desired_product Desired Product aziridinium->desired_product + Primary Nucleophile (Nu⁻) hydrolysis_product Hydrolysis Byproduct aziridinium->hydrolysis_product + H₂O (Contaminant) dimer_product Dimer/Polymer Byproduct aziridinium->dimer_product + Another Free Amine Molecule

Caption: This diagram illustrates the formation of the key aziridinium intermediate and its potential reaction pathways, leading to either the desired product or common byproducts.

Part 3: Experimental Protocols & Data Reference

Protocol: General Procedure for Nucleophilic Substitution via Aziridinium Ion

This protocol outlines a robust, general method for the reaction of 2-chloro-N,N-dimethylethylamine hydrochloride with a generic nucleophile (represented as Nu-H).

  • Flask Preparation: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen), combine the nucleophile (Nu-H, 1.2 equivalents) and a suitable anhydrous solvent (e.g., acetonitrile, 0.5 M).

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine (2.5 equivalents), to the stirring solution.

  • Reagent Preparation: In a separate, dry flask, dissolve 2-chloro-N,N-dimethylethylamine hydrochloride (1.0 equivalent) in a minimal volume of the same anhydrous solvent.

  • Controlled Addition: Add the hydrochloride solution dropwise to the main reaction flask containing the nucleophile and base over a period of 30-60 minutes at room temperature.

  • Reaction Progression: After the addition is complete, heat the reaction mixture to an appropriate temperature (e.g., 60–80 °C). Monitor the consumption of the starting materials using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reaction Workup: Upon completion, cool the mixture to room temperature. Remove the precipitated ammonium salts by filtration. Concentrate the filtrate under reduced pressure. The resulting crude residue can then be purified via standard methods, such as liquid-liquid extraction followed by silica gel column chromatography.

Quantitative Data Reference Table

This table provides a quick reference for the key physical and analytical properties of the starting material and its common hydrolysis byproduct.

Property2-chloro-N,N-dimethylethylamine HClN,N-dimethylethanolamine (Hydrolysis Byproduct)
Molecular Formula C₄H₁₁Cl₂NC₄H₁₁NO
Molecular Weight 144.04 g/mol 89.14 g/mol
Appearance White crystalline solid[4]Colorless liquid
Melting Point 201-206 °C[3][4]-59 °C
Boiling Point N/A (decomposes)134 °C
Primary Analytical Method LC-MS is ideal for analyzing the polar, ionic species directly from the reaction mixture.[5]GC-MS is effective for analysis, often requiring derivatization for the hydroxyl group.

References

  • 2-chloro-N,N-dimethylacetamide | C4H8ClNO | CID 75886 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis of 2-chloro-N,N,N-trialkylethanaminium salts and related hydroxy-analogues as analytical standards for monitoring potential chemical warfare agent precursors - Semantic Scholar. (n.d.). Retrieved from [Link]

  • 2-Chloro-N,N-dimethylethylamine | C4H10ClN | CID 7901 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Chemical Properties of Ethanamine, 2-chloro-N,N-dimethyl- (CAS 107-99-3) - Cheméo. (n.d.). Retrieved from [Link]

  • Dimethylaminoethyl chloride - Solubility of Things. (n.d.). Retrieved from [Link]

  • Scheme 1. Synthetic reaction scheme for 2-chloro-N,... - ResearchGate. (n.d.). Retrieved from [Link]

  • 2-Chloro-N,N-dimethylethylamine hydrochloride - All data taken at Pacific Northwest National Laboratory (PNNL). (n.d.). Retrieved from [Link]

  • β-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE - Organic Syntheses. (n.d.). Retrieved from [Link]

  • Synthesis of a) 2-Chloro-N-methyl-N-(triphenylmethyl)-ethanamine - PrepChem.com. (n.d.). Retrieved from [Link]

  • Determination of N,N-dimethylaminoethyl chloride and the dimethylaziridinium ion at sub-ppm levels in diltiazem hydrochloride by LC-MS with electrospray ionisation. (n.d.). Retrieved from [Link]

  • 2-Chloro-N,N-diethylethanimidamide | C6H13ClN2 | CID 124909117 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • 2-Chloro-N,N-dimethylethylamine Hydrochloride CAS 4584-46-7. (n.d.). Retrieved from [Link]

  • Rapid, direct, and sensitive determination of aziridine and 2-chloroethylamine by hydrophilic interaction liquid chromatography-mass spectrometry - PMC. (2019, September 18). National Center for Biotechnology Information. Retrieved from [Link]

  • CN103012156B - Preparation method of N,N-diethylethylenediamine - Google Patents. (n.d.).
  • N,N-Dimethyl-2-chloro-2-phenylethylamine - Wikipedia. (n.d.). Retrieved from [Link]

  • N,N-Dimethylethylamine - OSHA. (n.d.). Retrieved from [Link]

Sources

Amidine Synthesis: A Technical Support Guide to Overcoming Common Side Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Amidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of amidine synthesis and troubleshoot common challenges encountered in the laboratory. Amidines are critical functional groups in medicinal chemistry and materials science, yet their synthesis can be fraught with side reactions that diminish yield and purity.[1] This resource provides in-depth, experience-driven insights and practical solutions in a direct question-and-answer format.

I. Troubleshooting Guide: Navigating Synthesis Challenges

This section addresses specific problems you might encounter during your experiments, offering explanations for the underlying chemistry and actionable steps to mitigate them.

Pinner Reaction & Related Syntheses from Nitriles

The Pinner reaction is a classic and widely used method for converting nitriles into amidines.[2][3][4] It involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imidate salt (Pinner salt), which is then treated with an amine to yield the amidine.[2]

Question 1: My Pinner reaction is yielding an ester or orthoester as the major byproduct. What's going wrong?

Answer: This is a classic issue stemming from the high reactivity of the Pinner salt intermediate and the presence of nucleophiles other than the desired amine.[5][6]

  • Causality: The Pinner salt is highly susceptible to nucleophilic attack. If water is present in the reaction mixture, it will hydrolyze the imidate to form an ester.[6][7][8] If an excess of the alcohol used in the first step is present during the aminolysis, it can react further with the Pinner salt to form an orthoester.[5]

  • Troubleshooting & Prevention:

    • Strictly Anhydrous Conditions: The paramount rule for a successful Pinner reaction is to maintain anhydrous conditions.[7][8]

      • Dry all glassware in an oven before use.

      • Use anhydrous solvents.

      • Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[8]

    • Use of HCl Gas: The traditional and often most effective method involves bubbling dry hydrogen chloride gas through an anhydrous alcohol solution of the nitrile to form the Pinner salt in situ.[8] This ensures rigorously anhydrous and acidic conditions.

    • Isolate the Pinner Salt: While often not isolated, in problematic cases, isolating the Pinner salt before reacting it with the amine can provide better control over the reaction.

    • Temperature Control: Pinner salts can be thermally unstable. It is crucial to maintain low temperatures to prevent decomposition or rearrangement to N-alkyl amides.[8][9]

Question 2: I'm observing the formation of an amide as a side product. How can I avoid this?

Answer: Amide formation can occur through a couple of pathways, primarily due to the thermal instability of the imidate intermediate or hydrolysis.

  • Causality:

    • Thermal Rearrangement: The imidate salt can rearrange to a more stable N-alkyl amide, especially at elevated temperatures.[8][9]

    • Hydrolysis of Imidate: Trace amounts of water can lead to the hydrolysis of the imidate intermediate, which can then tautomerize to the amide.

  • Troubleshooting & Prevention:

    • Low-Temperature Reaction: Conduct the reaction at low temperatures (e.g., 0 °C or below) to minimize the rate of thermal rearrangement.[9]

    • Strict Anhydrous Conditions: As with ester formation, ensuring the reaction is completely dry is critical.

Syntheses from Amides

Amides can serve as precursors to amidines, typically through dehydration to a nitrile followed by reaction, or via activation with specific reagents.

Question 3: My attempt to convert a primary amide to a nitrile is giving low yields and multiple byproducts. What are the best practices?

Answer: The dehydration of primary amides to nitriles is a common synthetic step, but it requires careful selection of the dehydrating agent to avoid side reactions.[10][11][12]

  • Causality: Strong dehydrating agents like P₂O₅, POCl₃, and SOCl₂ can be harsh and lead to decomposition or side reactions with other functional groups in the molecule.[11][13] The reaction conditions, such as high temperatures, can also contribute to byproduct formation.[13]

  • Troubleshooting & Prevention:

    • Milder Dehydrating Agents: Consider using milder and more selective dehydrating agents. Swern oxidation conditions ((COCl)₂-DMSO, Et₃N) have been shown to be effective.[11] Cyanuric chloride in DMF is another good option, particularly for N-protected α-amino amides.[11]

    • Reaction Optimization: Optimize the reaction temperature and time. Often, milder conditions for a longer duration can improve the yield and reduce byproducts.

Syntheses Involving Carbodiimides

Carbodiimides are highly reactive molecules often used in coupling reactions, but they can also be precursors to amidines.

Question 4: When using a carbodiimide (like DCC or EDC) in a reaction with an amine, I'm getting a significant amount of N-acylurea byproduct. How can I suppress this?

Answer: The formation of an unreactive N-acylurea is a well-known side reaction in carbodiimide-mediated couplings.[14]

  • Causality: The highly reactive O-acylisourea intermediate, formed from the reaction of a carboxylic acid and the carbodiimide, can rearrange to the more stable but unreactive N-acylurea before the desired amine can attack.[14] This rearrangement is often more pronounced in polar solvents.[15]

  • Troubleshooting & Prevention:

    • Use of Additives: The most effective way to prevent N-acylurea formation is to use an additive like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure.[14][16] These additives react with the O-acylisourea intermediate to form an active ester that is more stable towards rearrangement but still reactive enough to couple with the amine.

    • Solvent Choice: Less polar solvents like dichloromethane (DCM) can sometimes disfavor the rearrangement.[15]

    • Guanidine Formation: Be aware that the amine can also directly attack the carbodiimide, leading to the formation of a guanidine byproduct.[15]

II. Frequently Asked Questions (FAQs)

Q1: What is the impact of nitrile electronics on the success of the Pinner reaction?

A1: The electronic nature of the nitrile is a critical factor. Electron-poor nitriles are more electrophilic and readily attacked by alkoxide bases, making them suitable for base-catalyzed amidine synthesis. Conversely, electron-rich nitriles are more easily protonated, facilitating the acid-catalyzed Pinner reaction. Benzonitriles with electron-withdrawing substituents generally give higher yields of amidines compared to those with electron-donating groups.[17]

Q2: Are there any "greener" or milder alternatives to the classical Pinner reaction?

A2: Yes, several modern methods offer milder conditions and broader substrate scope. For instance, ytterbium amides can catalyze the direct addition of amines to nitriles under solvent-free conditions.[18][19] There are also multicomponent, metal-free strategies that allow for the synthesis of complex sulfonyl amidines from readily available starting materials.[20]

Q3: How can I purify my amidine product, especially if it's a salt?

A3: Purification can be challenging due to the polar nature of amidines and their salts.[1]

  • Recrystallization: When possible, recrystallization is a preferred method for isolating amidine salts, as it can yield highly pure, fully protonated products.[21]

  • Column Chromatography: For non-crystalline products or complex mixtures, column chromatography is often necessary.[21]

  • Specialized Purification for Amidine Hydrochlorides: A common byproduct in amidine hydrochloride synthesis is ammonium chloride.[22] One purification method involves treating the crude product with an alkoxide to convert ammonium chloride into a precipitable salt (like NaCl or KCl) and ammonia gas, which can then be filtered off.[22]

Q4: Can I synthesize N-substituted amidines directly?

A4: Yes, many modern methods are designed for the synthesis of N-substituted amidines. For example, the reaction of nitriles with primary or secondary amines in the presence of a suitable catalyst can yield N-substituted amidines.[19][23] Multicomponent reactions, in particular, offer a high degree of flexibility in introducing various substituents onto the amidine nitrogen atoms.[3]

III. Key Experimental Protocols & Visualizations

Protocol 1: General Procedure for Pinner Reaction to Synthesize an Amidine Hydrochloride

This protocol outlines the classical approach to the Pinner reaction.

  • Preparation: Under a nitrogen atmosphere, dissolve the nitrile (1.0 eq) in anhydrous ethanol (or another suitable anhydrous alcohol).

  • Acidification: Cool the solution to 0 °C in an ice bath. Bubble dry hydrogen chloride gas through the stirred solution until saturation is achieved.

  • Pinner Salt Formation: Seal the reaction vessel and allow it to stir at low temperature (e.g., 0-5 °C) for 12-24 hours. The Pinner salt may precipitate during this time.

  • Ammonolysis: Cool the reaction mixture again to 0 °C. Add a solution of ammonia in ethanol (or the desired amine) dropwise.

  • Product Formation: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

  • Isolation: Remove the solvent under reduced pressure. The crude amidine hydrochloride can then be purified by recrystallization.

Diagram 1: Troubleshooting the Pinner Reaction

Pinner_Troubleshooting cluster_solutions Corrective Actions start Pinner Reaction Initiated desired_product Desired Amidine Product start->desired_product Anhydrous Conditions, Low Temperature, Correct Stoichiometry ester_byproduct Ester Byproduct start->ester_byproduct Presence of Water orthoester_byproduct Orthoester Byproduct start->orthoester_byproduct Excess Alcohol amide_byproduct Amide Byproduct start->amide_byproduct High Temperature sol1 Use anhydrous solvents Inert atmosphere ester_byproduct->sol1 sol2 Control stoichiometry Isolate Pinner salt orthoester_byproduct->sol2 sol3 Maintain low temperature (0°C) amide_byproduct->sol3 Carbodiimide_Side_Reaction RCOOH Carboxylic Acid O_Acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->O_Acylisourea Carbodiimide Carbodiimide (DCC, EDC) Carbodiimide->O_Acylisourea Amide_Product Desired Amide Product O_Acylisourea->Amide_Product Attack by Amine N_Acylurea N-Acylurea (Unreactive Byproduct) O_Acylisourea->N_Acylurea Rearrangement Active_Ester Active Ester Intermediate O_Acylisourea->Active_Ester Trapping Amine Amine (R'-NH2) Amine->Amide_Product HOBt Additive (HOBt, Oxyma) HOBt->Active_Ester Active_Ester->Amide_Product Attack by Amine

Caption: The role of additives in preventing N-acylurea formation.

IV. References

  • Benchchem. Troubleshooting unexpected side reactions in pyrimidine synthesis.

  • LibreTexts. 21.7: Chemistry of Amides. (2022).

  • Chemistry - The Mystery of Molecules. Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate. (2019). YouTube.

  • Sciforum. Synthesis of Amidines and its application to pyrimidouracil synthesis.

  • Wikipedia. Pinner reaction.

  • AAPPTEC. Coupling Reagents.

  • ResearchGate. Optimization of reaction conditions for 2. a,b.

  • Reddit. Carbodiimide amide coupling reaction sideproduct. (2022).

  • Organic Chemistry Portal. Synthesis of amidines.

  • Google Patents. US6204385B1 - Process for preparing amidines. [Link]

  • Scribd. Amidine Synthesis.

  • Semantic Scholar. Amidines: their synthesis, reactivity, and applications in heterocycle synthesis.

  • Benchchem. The Pinner Reaction: A Technical Guide to the Synthesis and Mechanism of Methyl Pentanimidate.

  • Benchchem. Optimizing reaction conditions for the synthesis of amidoximes from nitriles.

  • Scholars' Bank. SYNTHESIS OF N-SUBSTITUTED ARYL AMIDINES BY STRONG BASE ACTIVATION OF AMINES.

  • SynArchive. Pinner Reaction.

  • RSC Publishing. Amidines from cyclic amines and nitriles in the presence of zinc(II). (2022).

  • Organic Chemistry Portal. Amidine synthesis by imidoylation.

  • Benchchem. overcoming side reactions in pyrimidine synthesis.

  • PMC. A General Strategy to Install Amidine Functional Groups Along the Peptide Backbone. (2022).

  • ResearchGate. Dehydration of Amides to Nitriles: A Review.

  • AAPPTEC. Carbodiimides and Additives. (2021).

  • ChemRxiv. A Metal-free Multicomponent Strategy for Amidine Synthesis.

  • Professor Dave Explains. Preparations and Reactions of Amides and Nitriles. (2023). YouTube.

  • PMC. Zirconium-Mediated Conversion of Amides to Nitriles: A Surprising Additive Effect.

  • OpenStax. 20.7 Chemistry of Nitriles – Organic Chemistry: A Tenth Edition.

  • ResearchGate. The Pinner reaction for orthoester synthesis.

  • PMC. Synthesis of α-amino amidines through molecular iodine-catalyzed three-component coupling of isocyanides, aldehydes and amines. (2014).

  • J&K Scientific. Pinner Reaction. (2025).

  • Google Patents. CN100528836C - Purifying method of high-purity amidine hydrochloride.

  • PMC. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.

  • PMC. A Lewis acid-promoted Pinner reaction. (2013).

  • Thermo Fisher Scientific. Carbodiimide Crosslinker Chemistry.

  • American Chemical Society. Amidine synthesis from acetonitrile activated by rhenium selenide clusters.

  • ResearchGate. The Chemistry of the Amidines.

  • Chemistry LibreTexts. 24.3: Synthesis of Amides. (2021).

  • Organic Chemistry Portal. Pinner Reaction.

  • ResearchGate. Three‐component, Pinner‐like amidine syntheses.

  • Biotage. How should I purify a complex, polar, amide reaction mixture?. (2023).

  • Google Patents. US3337630A - Process for the purification of amines.

Sources

Optimizing base and solvent choice for N-alkylation reactions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Base and Solvent Choice for N-Alkylation Reactions Audience: Researchers, Scientists, and Drug Development Professionals

Mission Statement

Welcome to the N-Alkylation Technical Support Center. This guide acts as a dynamic troubleshooting interface designed to move you past the "trial and error" phase. We synthesize physical organic chemistry principles (


, solvation effects, HSAB theory) into actionable protocols for optimizing yield and selectivity.
Module 1: The Critical Decision Matrix

Before mixing reagents, use this logic flow to select your initial conditions. The success of N-alkylation relies on matching the base strength to the conjugate acid of your amine and pairing it with a solvent that maximizes nucleophilicity.

1.1 Interactive Selection Logic

N_Alkylation_Decision_Tree Start Start: Identify Substrate Aliphatic Aliphatic Amine (Primary/Secondary) Start->Aliphatic Heterocycle Heterocycle / Amide (Indole, Imidazole, Lactam) Start->Heterocycle WeakBase Weak/Scavenger Base (K2CO3, DIPEA, TEA) Aliphatic->WeakBase pKa ~10 (Needs scavenger) StrongBase Deprotonating Base (NaH, KOtBu, Cs2CO3) Heterocycle->StrongBase pKa 10-17 (Needs deprotonation) Risk RISK: Polyalkylation WeakBase->Risk Solvent2 Solvent: DMF, DMSO, or NMP (High polarity required) StrongBase->Solvent2 Solvent1 Solvent: MeCN or DMF (Avoid over-heating) Risk->Solvent1 If 2° Amine Soln Solution: Reductive Amination or Protecting Groups Risk->Soln If 1° Amine

Figure 1: Decision logic for selecting base and solvent based on substrate acidity and nucleophilicity.

1.2 Solvent & Base Compatibility Table

Select the combination that balances solubility with reactivity.

SolventTypeDielectric (

)
Best ForWarning
Acetonitrile (MeCN) Polar Aprotic37.5Mild alkylations, reactive halides.Poor solubility for inorganic bases (

).
DMF Polar Aprotic36.7Standard for

. Dissolves most bases.
High boiling point (workup difficulty); decomposes to dimethylamine at high T.
DMSO Polar Aprotic46.7Difficult substrates; maximizes "naked" anion effect.Penetrates skin (safety); difficult to remove.
Acetone Polar Aprotic20.7Finkelstein conditions (NaI).Volatile; can react with amines (Schiff base).
Toluene Non-polar2.38Phase Transfer Catalysis (PTC).[1]Requires catalyst (TBAI, Aliquat 336).
Module 2: Troubleshooting & FAQs

Specific solutions to common failure modes.

Q1: My primary amine is yielding a mixture of mono-, di-, and tri-alkylated products. How do I stop at mono-alkylation?

Diagnosis: This is the "Polyalkylation Trap." The secondary amine product is more electron-rich (more nucleophilic) than the starting primary amine, causing it to react faster with the alkyl halide.

Corrective Actions:

  • The Pivot (Recommended): Switch to Reductive Amination . React your amine with an aldehyde/ketone to form an imine, then reduce with

    
    .[2] This bypasses the 
    
    
    
    competition entirely [1].
  • The Statistical Shield: Use a large excess of the starting amine (5–10 equivalents). This ensures the alkyl halide is statistically more likely to encounter unreacted starting material than the product.

  • The "Cesium Effect": Use

    
     or 
    
    
    
    with 4Å molecular sieves in DMF. Research suggests specific surface interactions can suppress polyalkylation, though this is substrate-dependent [2].
Q2: The reaction is stalling at <50% conversion even with heating. What's wrong?

Diagnosis: "Anion Caging." If you are using a protic solvent (methanol/ethanol) or a base with a small cation (


, 

) in a non-polar solvent, your nucleophile is likely trapped in a solvent cage or tight ion pair.

Corrective Actions:

  • Switch to Polar Aprotic: Move to DMF or DMSO. These solvents solvate cations (

    
    , 
    
    
    
    ) well but leave the anionic nucleophile "naked" and highly reactive [3].[3]
  • The Finkelstein Boost: Add 10–20 mol% Potassium Iodide (KI) or Tetrabutylammonium Iodide (TBAI). This converts your alkyl chloride/bromide into a highly reactive alkyl iodide in situ.

  • Upgrade the Cation: Switch from

    
     to 
    
    
    
    . The large Cesium radius (1.67 Å) creates a "soft" cation that forms looser ion pairs with the nitrogen anion, increasing reactivity [4].
Q3: I am alkylating an imidazole/indole and getting the wrong regioisomer (N1 vs N3).

Diagnosis: Ambident Nucleophile issues. The site of alkylation is controlled by the Hard-Soft Acid-Base (HSAB) theory and steric factors.

Corrective Actions:

  • For

    
     (Kinetic Control):  Use a "soft" base (
    
    
    
    ) and a polar aprotic solvent. This favors attack by the most nucleophilic nitrogen.
  • Steric Control: If the desired nitrogen is sterically hindered, use a smaller electrophile (Methyl Iodide) or increase temperature.

  • Protecting Groups: If selectivity is impossible chemically, protect the competing nitrogen (e.g., with a Trityl or Boc group) before alkylation.

Module 3: Advanced Optimization Protocols
3.1 The "Cesium Effect" Protocol (High Efficiency)

Use this for difficult substrates (indoles, amides, weak nucleophiles) where


 fails.

Why it works: Cesium carbonate is significantly more soluble in organic solvents than potassium carbonate.[4][5] The large


 ion stabilizes the transition state and prevents tight ion-pairing, effectively increasing the basicity and nucleophilicity in the organic phase [4].

Protocol:

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Solvent: Add anhydrous DMF (Concentration: 0.1 M – 0.2 M).

  • Reagents:

    • Substrate (1.0 equiv)

    • 
       (1.5 – 2.0 equiv)
      
    • Alkyl Halide (1.1 – 1.2 equiv)

    • Optional: TBAI (0.1 equiv) if using Alkyl Chlorides.

  • Execution: Stir at Room Temperature (RT) for 1–4 hours. If no reaction by TLC, heat to 60°C.

    • Note:

      
       is hygroscopic. Grind it to a fine powder in a mortar before use for maximum surface area.
      
  • Workup: Dilute with EtOAc, wash 3x with water (critical to remove DMF), 1x with LiCl (5% aq), and dry over

    
    .
    
3.2 Phase Transfer Catalysis (PTC) Protocol (Green Alternative)

Use this to avoid high-boiling solvents like DMF/DMSO.

Why it works: A quaternary ammonium salt (Q+) shuttles the hydroxide/carbonate anion from the solid/aqueous phase into the organic phase (Toluene/DCM), reacting with the amine [5].

Protocol:

  • Solvent: Toluene or DCM (Biphasic with water or Solid-Liquid).

  • Base: 50% NaOH (aq) or finely ground

    
     (solid).
    
  • Catalyst: TBAB (Tetrabutylammonium bromide) or Aliquat 336 (5–10 mol%).

  • Execution: Vigorous stirring is mandatory to maximize interfacial surface area.

Module 4: Workflow Visualization
4.1 Troubleshooting Logic Flow

Troubleshooting_Flow Issue Issue Detected Check1 Check: Product > SM Nucleophilicity? Issue->Check1 Check2 Check: Solvent Protic? Check1->Check2 No Sol1 Switch to Reductive Amination Check1->Sol1 Yes (Over-alkylation) Check3 Check: Base Solubility? Check2->Check3 No Sol2 Switch to DMF/DMSO Check2->Sol2 Yes (Anion Caging) Sol3 Use Cs2CO3 or PTC Check3->Sol3 Poor Solubility

Figure 2: Step-by-step troubleshooting workflow for common N-alkylation failures.

References
  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862.

  • Salvatore, R. N., et al. (2001). "Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Synthesis of Secondary Amines." Tetrahedron Letters, 42(10), 1799-1801.

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (General Reference on Solvation/Naked Anions).

  • Flessner, T., & Doye, S. (1999). "Cesium Carbonate: A Powerful Base for the N-Alkylation of Indoles." Journal of Organic Chemistry. (Demonstrating the Cesium Effect).

  • Starks, C. M. (1971). "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts." Journal of the American Chemical Society, 93(1), 195-199.

Sources

Technical Support Center: Troubleshooting N-Chloro Compound Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center for N-chloro compound synthesis. N-chloroamines and N-chloroamides are potent electrophilic chlorinating agents and critical intermediates in drug development. However, the inherent lability of the nitrogen-chlorine (N-Cl) bond makes them prone to rapid decomposition via hydrolysis, photolysis, and thermal degradation. This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to ensure the stability and reproducibility of your N-chlorination workflows.

Section 1: Core Principles of N-Chloro Stability (The "Why")

To prevent degradation, we must first understand the mechanistic pathways that compromise the N-Cl bond. Do not simply treat symptoms; address the underlying chemical environment.

  • Acid-Catalyzed Disproportionation & Orton Rearrangement: In acidic media (pH < 5), protonation of the N-chloro compound increases the electrophilicity of the chlorine atom. This facilitates intermolecular chlorine transfer (disproportionation) or the Orton rearrangement, where the chlorine migrates to the aromatic ring (in anilides) via the generation of trace HCl and molecular chlorine.

  • Photolytic Homolysis: The N-Cl bond is relatively weak and highly susceptible to UV irradiation. Exposure to ambient laboratory light induces homolytic cleavage, generating highly reactive aminyl and chlorine radicals that trigger runaway chain decomposition[1].

  • Base-Catalyzed Hydrolysis: While mildly alkaline conditions (pH 7–9) stabilize N-chloroamides, strongly alkaline conditions promote nucleophilic attack by hydroxide ions, leading to the cleavage of the N-Cl bond and reversion to the parent amine/amide and hypochlorite[1].

DecompositionPathways NChloro N-Chloro Compound (R2N-Cl) Acid Acidic pH (< 5) NChloro->Acid Protonation Light UV/Visible Light NChloro->Light Photon Absorption Heat Elevated Temp (> 25°C) NChloro->Heat Energy Input Orton Orton Rearrangement & Disproportionation Acid->Orton Generates HCl/Cl2 Radical Homolytic Cleavage (Aminyl Radicals) Light->Radical N-Cl Bond Cleavage Thermal Thermal Decay & Hydrolysis Heat->Thermal Accelerated Kinetics

Caption: Mechanistic pathways of N-chloro compound decomposition triggered by environmental factors.

Section 2: Quantitative Stability Profiles

Understanding your operational boundaries is critical for experimental design. The following table summarizes the quantitative stability metrics for typical N-chloroamides (e.g., 4-Bromo-N-chlorobenzamide) across different environmental conditions[1].

Environmental FactorConditionImpact on N-Cl StabilityRecommended Action
pH Level pH < 5 (Acidic)Maximum degradation rate; rapid loss of active chlorine.Buffer aqueous phases to pH 7–9 during workup.
pH Level pH 7–9 (Neutral/Mildly Basic)Minimum degradation rate; optimal stability.Maintain strict pH control using phosphate buffers.
Temperature > 25 °CAccelerated thermal decay and hydrolysis.Conduct synthesis at 0–5 °C; avoid heating.
Storage Temp -18 °CStable for > 3 months without significant decomposition.Store purified compounds in a freezer immediately.
Light Exposure Ambient / UVRapid homolytic cleavage (half-life significantly reduced).Use amber glassware or foil-wrapped reaction vessels.

Section 3: Troubleshooting Guide & FAQs

Q: My N-chloroamide synthesis shows a rapid loss of active chlorine content during the aqueous workup. How do I prevent this? A: The primary degradation pathway during aqueous workup is acid-catalyzed hydrolysis or disproportionation[1]. If your chlorinating agent generates acidic byproducts (e.g., HCl from chlorine gas), the local pH drops, accelerating decomposition. Solution: Switch to a neutral or self-buffering chlorinating agent like Trichloroisocyanuric acid (TCCA)[2] or N-Chlorosuccinimide (NCS)[3]. If using aqueous sodium hypochlorite (NaOCl), ensure the biphasic mixture is strictly buffered to pH 8. Perform the extraction rapidly using ice-cold solvents.

Q: I am observing inconsistent yields and dark discoloration in my reaction mixture. What is happening? A: Dark discoloration is a hallmark of radical-mediated decomposition. The N-Cl bond is unstable under UV irradiation, leading to the formation of aminyl radicals that polymerize or degrade into colored byproducts[1]. Solution: Protect the reaction from light. Conduct the synthesis in amber glassware or wrap the flask in aluminum foil. Ensure your solvents are degassed, as oxygen can sometimes participate in secondary radical reactions.

Q: How can I safely scale up the synthesis of highly reactive N-chloramines without risking thermal runaway? A: Batch synthesis of dialkyl N-chloramines is highly exothermic, and the resulting products are thermally labile, creating a significant safety hazard at scale[4]. Solution: Implement continuous flow chemistry. A biphasic continuous flow process using aqueous NaOCl and in-line static mixers allows for precise temperature control, enhanced heat transfer, and immediate downstream utilization of the N-chloramine without the need for isolation or purification[4].

Section 4: Validated Experimental Protocol

Synthesis of Stable N-Chloroamides using Trichloroisocyanuric Acid (TCCA)

This protocol leverages TCCA, a safe, stable, and atom-economical chlorinating agent that avoids the generation of free HCl, thereby preventing acid-catalyzed degradation[2][5].

Materials: Secondary anilide/amide (1.0 equiv), Trichloroisocyanuric acid (0.35 - 0.40 equiv), Dichloromethane (DCM, anhydrous), Amber glassware.

Step-by-Step Methodology:

  • Preparation: Equip an amber round-bottom flask with a magnetic stir bar. Purge the system with inert gas (Nitrogen or Argon) to prevent oxidative side reactions.

  • Dissolution: Dissolve the secondary amide (10 mmol) in anhydrous DCM (20 mL). Cool the solution to 0 °C using an ice-water bath to suppress thermal degradation.

  • Chlorination: Add TCCA (3.5 mmol) in small portions over 5 minutes. Causality Note: TCCA transfers three equivalents of electrophilic chlorine. Using a slight stoichiometric excess ensures complete conversion while minimizing unreacted TCCA.

  • Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then slowly warm to room temperature. Monitor completion via TLC.

  • Filtration: As the reaction proceeds, cyanuric acid (a benign, insoluble byproduct) will precipitate[2]. Filter the suspension through a pad of Celite to remove the cyanuric acid.

  • Workup: Wash the organic filtrate with ice-cold saturated aqueous NaHCO3 (2 x 15 mL) to neutralize any trace acids, followed by ice-cold brine (15 mL). Causality Note: The mild base prevents the Orton rearrangement during concentration.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure (bath temperature < 25 °C).

  • Storage: Transfer the isolated N-chloroamide to an amber vial, purge with argon, and store immediately at -18 °C[5].

SynthesisWorkflow Start Amide + DCM (Amber Flask, 0°C) AddTCCA Add TCCA (0.35-0.40 equiv) Start->AddTCCA Reaction Stir 0°C -> RT (Avoid Light/Heat) AddTCCA->Reaction Chlorination Filter Filter Cyanuric Acid (Celite Pad) Reaction->Filter Precipitation Workup Wash: Cold NaHCO3 (pH > 7 to prevent Orton) Filter->Workup Filtrate Isolate Concentrate < 25°C Store at -18°C Workup->Isolate Organic Phase

Caption: Self-validating experimental workflow for the stable synthesis of N-chloroamides using TCCA.

References

  • Source: researchgate.
  • Source: benchchem.
  • Source: acsgcipr.
  • Source: rsc.
  • Title: N-Chlorosuccinimide (NCS)
  • Source: royalholloway.ac.

Sources

Reaction condition optimization for amidine synthesis using Bayesian methods

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As drug development accelerates, the synthesis of amidines—a ubiquitous class of bioactive pharmacophores—demands highly efficient optimization. Traditional methods like the Pinner reaction suffer from harsh acidic conditions, prolonged reaction times (>48 hours), and poor yields (often <40%) 1. While modern approaches, such as copper-catalyzed cross-coupling 2 and molecular iodine-catalyzed multicomponent reactions [[3]](), offer superior pathways, navigating their vast multidimensional parameter spaces (solvents, catalysts, temperature, concentration) is a massive challenge.

This guide provides authoritative troubleshooting and self-validating protocols for applying Bayesian Optimization (BO) to amidine synthesis, enabling data-efficient navigation of complex chemical landscapes [[4]]().

Part 1: Core System Architecture

To successfully optimize amidine yields, you must understand the causality behind the algorithm's architecture. We utilize a Gaussian Process (GP) surrogate model paired with an Acquisition Function . The GP predicts the reaction yield across unseen conditions while quantifying uncertainty, and the acquisition function dictates the next experiment by balancing exploration (testing unknown conditions) and exploitation (refining known high-yield conditions) 5.

BO_Workflow Init Initial HTE Data (Amidine Yields) GP Gaussian Process Surrogate Model Init->GP Trains Model Acq Acquisition Function (Expected Improvement) GP->Acq Mean & Variance Exp Next Experiment (Reaction Conditions) Acq->Exp Recommends Lab Automated Flow / Lab (Synthesis & Analysis) Exp->Lab Executes Lab->GP Feedback Loop

Caption: Closed-loop Bayesian optimization workflow for automated amidine synthesis and yield maximization.

Part 2: Troubleshooting & FAQs

Q1: My Bayesian optimization model is stuck in a "flat landscape" and keeps suggesting conditions that yield 0% amidine. How do I fix this?

Causality & Solution: This is known as the "cold start" problem. If your initial random sampling (e.g., Latin Hypercube Sampling) only tests regions where the reaction mechanism fails (e.g., temperatures too low for nitrile activation, or incompatible base pKa), the GP model predicts a flat 0% yield landscape with uniform uncertainty.

  • Action: Inject prior chemical knowledge. Instead of purely random initialization, seed the model with 2–3 known positive literature conditions. For instance, if performing N-arylation of benzamidines, ensure your initial dataset includes DMF as a solvent, which has been proven superior for this specific pathway 2.

Q2: How should I encode categorical variables like solvents (DMF vs. MeCN) or different amine substrates?

Causality & Solution: Do not rely solely on One-Hot Encoding (OHE). OHE treats every solvent or substrate as mathematically orthogonal, meaning the algorithm learns nothing about the underlying chemistry and cannot transfer knowledge between similar molecules.

  • Action: Use Density Functional Theory (DFT) descriptors (e.g., dipole moment, HOMO/LUMO energy, steric bulk) to featurize your categorical variables. Platforms like EDBO (Experimental Design via Bayesian Optimization) have demonstrated that DFT descriptors allow the GP model to interpolate between structurally similar molecules, drastically reducing the number of experiments required to reach maximum yield 6.

Q3: The algorithm converged on a local optimum of 65% yield, but I need >90% for scale-up. How do I force it to find better conditions?

Causality & Solution: Your acquisition function is over-exploiting the current best-known region and ignoring highly uncertain areas of the chemical space that might contain the global optimum.

  • Action: If you are using the Expected Improvement (EI) acquisition function, increase the exploration parameter (

    
    ). Alternatively, switch to the Upper Confidence Bound (UCB)  acquisition function and increase the 
    
    
    
    parameter. This mathematically forces the algorithm to sample reaction conditions with high variance (uncertainty) rather than just a high predicted mean 5. Furthermore, ensure your GP is using a Matérn 5/2 kernel , which is better suited for the rugged, non-infinitely differentiable nature of chemical reaction landscapes compared to standard RBF kernels 6.

Encoding_Logic Input Reaction Components (Amines, Solvents, Catalysts) OHE One-Hot Encoding (Categorical) Input->OHE DFT DFT Descriptors (Electronic/Steric) Input->DFT Mordred Mordred Descriptors (2D/3D Topology) Input->Mordred Model Matérn 5/2 Kernel Distance Calculation OHE->Model Baseline DFT->Model Highest Fidelity Mordred->Model Moderate Cost Space Continuous Parameters (Temp, Conc, Time) Space->Model Direct Input

Caption: Transformation of reaction components into machine-readable descriptors for BO surrogate models.

Part 3: Data Presentation - Descriptor Impact on Optimization

The choice of molecular representation directly impacts the efficiency of the BO campaign. The table below summarizes the trade-offs when optimizing complex amidine multicomponent reactions (MCRs).

Descriptor MethodComputational CostChemical InterpretabilityAvg. Experiments to >90% YieldBest Use Case
One-Hot Encoding (OHE) Very LowNone45 - 60Simple continuous parameter optimization (T, time) with few categorical choices.
Mordred (2D/3D) LowModerate25 - 35High-throughput screening where rapid featurization of thousands of ligands is needed.
DFT Descriptors HighHigh (Electronic/Steric)12 - 20 Complex catalytic cycles (e.g., Cu-catalyzed cross-coupling) where electronics dictate yield.

Part 4: Self-Validating Experimental Protocol

This protocol details a closed-loop BO campaign for the synthesis of


-amino amidines via molecular iodine-catalyzed three-component coupling (isocyanide, aldehyde, and amine) [[3]]().

System Self-Validation Rule: No yield data is fed back into the algorithm without internal standard (IS) calibration to prevent model poisoning from analytical variance.

Step 1: Parameter Space Definition & Featurization
  • Define continuous variables: Temperature (25–100 °C), Catalyst Loading (0.5–5.0 mol % I₂), and Concentration (0.1–1.0 M).

  • Define categorical variables: Solvents (MeOH, EtOH, DMF, MeCN, THF).

  • Compute DFT descriptors for all solvents (dielectric constant, dipole moment) to allow the GP to map solvent effects continuously.

Step 2: Initialization (Experiment Generation)
  • Initialize the EDBO algorithm.

  • Generate an initial batch of 5 experiments using k-means clustering across the DFT descriptor space. Causality: This ensures the initial sampling covers maximum chemical variance rather than clustering in a single reactivity domain.

Step 3: Experimental Execution
  • In a parallel synthesizer, add the aldehyde (1.0 eq) and amine (2.0 eq) to the algorithm-specified solvent.

  • Add the specified mol % of molecular iodine, followed by the isocyanide (1.0 eq).

  • Stir at the algorithm-specified temperature for 4 hours.

Step 4: Analytical Validation (Critical Step)
  • Quench the reactions with saturated aqueous Na₂S₂O₃ to neutralize the iodine catalyst.

  • Spike each reaction vial with a precise volume of an internal standard (e.g., 4,4'-dimethylbiphenyl).

  • Analyze via UPLC-MS. Calculate the absolute yield of the amidine product using the IS calibration curve. Causality: Relying on LC area percent without an internal standard ignores response factor variations and uneluted byproducts, which will poison the GP model with false high yields.

Step 5: Model Update & Iteration
  • Input the validated yields into the BO platform.

  • Fit the GP model using a Matérn 5/2 kernel.

  • Run the Expected Improvement (EI) acquisition function to generate the next batch of 5 conditions.

  • Repeat Steps 3-5 until the yield converges (typically within 3-4 iterations for this reaction class).

References

  • Doyle, A. G., et al. "Bayesian reaction optimization as a tool for chemical synthesis.
  • MDPI.
  • University of Oregon Scholars' Bank.
  • Organic Chemistry Portal.
  • National Institutes of Health. "Synthesis of α-amino amidines through molecular iodine-catalyzed three-component coupling of isocyanides, aldehydes and amines." NIH.gov.
  • Royal Society of Chemistry. "Bayesian optimization for chemical reactions." RSC Publishing.

Sources

Technical Support Center: Solvolysis Kinetics & Solvent Effects

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a Tier 3 Technical Support resource for researchers analyzing solvolysis kinetics. It synthesizes mechanistic physical organic chemistry with practical experimental troubleshooting.

Status: Operational | Role: Senior Application Scientist Ticket Scope: Kinetic anomalies, solvent selection, and mechanistic validation in solvolysis reactions.

Introduction: The Kinetic Landscape

Welcome to the Solvolysis Kinetics Support Module. You are likely here because your rate data is deviating from linearity, or your solvent optimization screens are yielding counter-intuitive results. In solvolysis, the solvent acts as both the medium and the nucleophile. This dual role creates a complex kinetic environment where polarity (


), nucleophilicity (

), and specific solvation effects (hydrogen bonding) dictate the reaction coordinate.

This guide moves beyond basic textbook definitions to address the causality of experimental failure and the logic of successful method design.

Module 1: Troubleshooting Kinetic Anomalies

Diagnostic procedures for non-ideal kinetic behaviors.

FAQ 1: Why is my first-order kinetic plot curved?

Diagnosis: Deviation from linearity in a


 vs. time plot often indicates a violation of the pseudo-first-order assumption or a change in the rate-determining step.

Root Cause Analysis:

  • Common Ion Effect (Mass Law Effect): In

    
     reactions, the dissociation of the substrate (
    
    
    
    ) is reversible. As the reaction proceeds, the concentration of the leaving group anion (
    
    
    ) increases. If the carbocation (
    
    
    ) is sufficiently stable, it may recombine with
    
    
    rather than reacting with the solvent, retarding the observed rate later in the reaction.
  • Mixed Mechanisms: Competing

    
     and 
    
    
    
    pathways can occur in solvents of intermediate polarity, leading to complex rate laws.
  • Instrumental Drift: In conductometry, temperature fluctuations of even

    
     can induce significant conductivity changes unrelated to the reaction.
    

Corrective Protocol:

  • Test for Common Ion Effect: Add a known concentration of the common ion salt (e.g., add

    
     if the leaving group is 
    
    
    
    ) at
    
    
    . If the initial rate decreases significantly compared to the salt-free run, the mass law effect is active.
  • Data Truncation: If the plot is linear for the first 2-3 half-lives and then curves, calculate

    
     from the initial linear portion (initial rate method).
    
FAQ 2: Why do my rate constants fluctuate in mixed binary solvents?

Diagnosis: Poor reproducibility in mixtures like Ethanol/Water or Acetone/Water.

Root Cause Analysis:

  • Volume Contraction: Mixing water with organic solvents (especially alcohols) results in a non-additive volume change (volume contraction). Preparing a "50:50 v/v" mixture by adding

    
     of A to 
    
    
    
    of B results in
    
    
    of solution with a molarity different than calculated.
  • Preferential Solvation: The microscopic environment around the transition state may differ from the bulk solvent composition.

Corrective Protocol:

  • Gravimetric Preparation: Always prepare mixed kinetic solvents by weight (w/w), not volume, to ensure thermodynamic consistency and reproducibility across different temperatures.

Module 2: Solvent Selection & Optimization

Strategic selection of solvent systems using Linear Free Energy Relationships (LFER).

To rationally design a reaction or interpret a mechanism, you must quantify the solvent's influence using the Grunwald-Winstein Equation :


[1]
  • 
     : Rate constant in the test solvent.[1][2]
    
  • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     : Rate constant in the reference solvent (80% Ethanol/20% Water v/v).
    
  • 
     : Solvent Ionizing Power (polarity/solvation capability).
    
  • 
     : Solvent Nucleophilicity.[1]
    
  • 
     : Substrate sensitivity to ionizing power (indicates carbocation character).[3]
    
  • 
     : Substrate sensitivity to nucleophilicity (indicates bond formation in TS).
    
Reference Data: Solvent Parameters

Use this table to select solvents that isolate specific effects (e.g., high ionization with low nucleophilicity).

Solvent System

(Ionizing Power)

(Nucleophilicity)
Application Note
Water


High polarity, low nucleophilicity. Favors

.
Formic Acid


Strong ionizing power, very low nucleophilicity.
80% Ethanol (aq) 0.00 (Ref) 0.00 (Ref) Standard reference point.
100% Ethanol


Moderate nucleophile, poor ionizing power.
100% Methanol


Better ionizing power than EtOH.
90% Acetone (aq)


Aprotic cosolvent; suppresses ionization strongly.
Acetic Acid


Low nucleophilicity, moderate ionizing power.

Data Source: Synthesized from Bentley & Schadt compilations [1, 2].

Decision Logic: Mechanism Determination

Use the following workflow to determine if your reaction is


 (Dissociative) or 

(Associative).

MechanismLogic Start Start: Determine Reaction Mechanism Step1 Measure k in 80% Ethanol (Reference) Start->Step1 Step2 Measure k in High Y / Low N Solvent (e.g., Formic Acid or TFE) Step1->Step2 Decision Compare Rates (k_highY vs k_ref) Step2->Decision ResultSN1 Rate Increases Significantly (High Sensitivity to Y, m ≈ 1.0) Mechanism: SN1 (Dissociative) Decision->ResultSN1 k_highY >> k_ref ResultSN2 Rate Change is Minimal or Negative (Low Sensitivity to Y, m < 0.5) Mechanism: SN2 (Associative) Decision->ResultSN2 k_highY ≈ k_ref Step3 Validation: Plot log(k) vs Y ResultSN1->Step3 ResultSN2->Step3

Caption: Logical workflow for distinguishing


 vs 

mechanisms using solvent perturbation.

Module 3: Experimental Protocol

Standard Operating Procedure (SOP) for Conductometric Kinetics.

Objective: Determine the first-order rate constant (


) for the solvolysis of an alkyl halide (

) by monitoring the production of

.

Principle: As


 solvolyzes, it produces 

and

ions, increasing the solution's conductivity linearly with conversion (for dilute solutions).
Equipment & Reagents
  • Conductivity meter with dip-type cell (Platinum black electrodes preferred).

  • Thermostated water bath (

    
     stability).
    
  • Stopwatch or Data Logger.

  • Substrate: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -Butyl Chloride (or target analyte).
    
  • Solvent: 80:20 (v/v) Ethanol:Water (prepared gravimetrically).

Step-by-Step Methodology
  • System Equilibration:

    • Fill the reaction vessel with

      
       of the solvent mixture.
      
    • Immerse the conductivity cell. Ensure no air bubbles are trapped in the electrode gap.

    • Allow to equilibrate in the water bath for 20 minutes.

    • Checkpoint: The conductivity reading must be stable and low (background conductivity).

  • Initiation:

    • Inject a small volume (e.g.,

      
      ) of the substrate into the vessel.
      
    • Start the timer immediately upon injection (

      
      ).
      
    • Stir rapidly for 5 seconds to mix, then stop stirring (or maintain constant slow stirring if noise is low).

  • Data Acquisition:

    • Record conductivity (

      
      ) at regular intervals (e.g., every 30 seconds).
      
    • Collect data for at least 3 half-lives.[4][5]

  • Determination of Infinity (

    
    ): 
    
    • Crucial Step: After the kinetic run, heat the sample to

      
       for 30 minutes to drive the reaction to 100% completion.
      
    • Cool the sample back to the exact original reaction temperature.

    • Record the final conductivity (

      
      ).
      
  • Calculation:

    • The integrated rate law for a property proportional to concentration is:

      
      
      
    • Plot

      
       vs. time (
      
      
      
      ).
    • The slope of the line is

      
      .
      
Visualizing the Reaction Coordinate

Understanding the solvent's role in stabilizing the transition state is key to interpreting


 values.

ReactionCoordinate Reactant Reactant (R-X) Neutral / Low Dipole TS Transition State [R...X]‡ Highly Polar / Charge Separation Reactant->TS Activation Energy (Ea) Product Product (R-OS + HX) Ionized TS->Product PolarSolvent Polar Solvent (Stabilizes Charges) PolarSolvent->TS Strong Solvation Lowers Ea (Fast Rate) NonPolarSolvent Non-Polar Solvent (Little Stabilization) NonPolarSolvent->TS Weak Solvation High Ea (Slow Rate)

Caption: Solvent stabilization of the charge-separated transition state reduces activation energy (


) in 

reactions.

References

  • Bentley, T. W., & Schadt, F. L. (1976).[1] The

    
     Spectrum.[1][2] 2. Quantitative Treatments of Nucleophilic Solvent Assistance.[1] A Scale of Solvent Nucleophilicities. Journal of the American Chemical Society, 98(24), 7658–7666. Link
    
  • Grunwald, E., & Winstein, S. (1948).[3] The Correlation of Solvolysis Rates.[1][6] Journal of the American Chemical Society, 70(2), 846–854. Link

  • Kevill, D. N., & D’Souza, M. J. (2008). Correlation of the Specific Rates of Solvolysis of Aromatic Carbamoyl Chlorides, Chloroformates, Chlorothionoformates, and Chlorodithioformates Revisited. International Journal of Molecular Sciences, 9(10), 2062–2079. Link

  • Winstein, S., Fainberg, A. H., & Grunwald, E. (1957). Salt Effects and Ion Pairs in Solvolysis and Related Reactions.[2][7] VIII. The Common Ion Rate Depression. Journal of the American Chemical Society, 79(15), 4146–4155. Link

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of Products from 2-chloro-N,N-dimethylethanimidamide Reactions

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the reliable synthesis and rigorous validation of novel chemical entities are paramount. 2-chloro-N,N-dimethylethanimidamide, a versatile and reactive imidoyl chloride, serves as a valuable precursor for a variety of nitrogen-containing compounds, particularly substituted amidines and N-heterocycles which are prevalent motifs in pharmaceuticals.[1][2] However, the reactivity that makes this reagent useful also necessitates a robust validation framework to ensure the identity, purity, and yield of the resulting products.

This guide provides an in-depth comparison of synthetic outcomes and outlines a comprehensive, self-validating protocol for reaction products derived from 2-chloro-N,N-dimethylethanimidamide. We will explore the causality behind experimental choices, compare its utility against alternative synthetic routes, and provide actionable, step-by-step validation protocols grounded in established analytical principles.

The Synthetic Landscape: Understanding the Reagent's Role

2-chloro-N,N-dimethylethanimidamide belongs to the class of imidoyl chlorides, which are analogues of acyl chlorides and are known for their high reactivity towards nucleophiles.[3] Its primary utility lies in its ability to act as an electrophilic building block. The core reaction involves the displacement of the chloride ion by a nucleophile, typically an amine, to form a substituted amidine. These amidines can be the final target molecule or can serve as intermediates for the construction of more complex heterocyclic systems like imidazoles, triazoles, or quinazolines.[2]

The reagent can be considered a derivative of the Vilsmeier-Haack reagent, which is typically formed in situ from a substituted amide (like DMF) and an activating agent (like POCl₃ or SOCl₂).[4][5] Like the Vilsmeier reagent, it provides an electrophilic iminium species that is key to its reactivity.

Core Reactions:
  • Amidine Synthesis: The most direct application is the reaction with primary or secondary amines to yield N,N',N'-trisubstituted amidines. This reaction is typically rapid and efficient.[3][6]

  • Heterocycle Formation: By reacting with molecules containing multiple nucleophilic sites, 2-chloro-N,N-dimethylethanimidamide can be used in cyclization reactions to form various N-heterocycles.[7]

A Framework for Rigorous Product Validation

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose. For synthetic products, this means unequivocally confirming the chemical structure and assessing its purity. A multi-faceted analytical approach is non-negotiable.

G cluster_reaction Synthesis & Work-up cluster_validation Product Characterization A Reaction Monitoring (TLC, LC-MS) B Quenching & Extraction A->B C Purification (Chromatography, Recrystallization) B->C D Structural Elucidation (NMR, HRMS, IR) C->D Isolated Product E Purity Assessment (HPLC, qNMR) D->E F Physicochemical Properties (MP, Solubility) E->F G G F->G Validated Product

Step 1: In-Process Reaction Monitoring

Causality: Before proceeding to isolation, it is critical to determine if the reaction has reached completion. Monitoring prevents premature work-up (leading to low yields) or extended reaction times that can promote byproduct formation.

  • Thin-Layer Chromatography (TLC): The quickest and most cost-effective method. A simple co-spot of the starting material and the reaction mixture will show the consumption of the reactant and the appearance of a new product spot.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive information. It confirms the consumption of starting materials and shows the mass-to-charge ratio (m/z) of the desired product, offering an early confirmation of success.

Step 2: Structural Elucidation (Identity Confirmation)

Causality: This is the cornerstone of validation. Each technique provides a unique piece of the structural puzzle.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Confirms the presence of all expected proton environments and their connectivity through spin-spin coupling. For a product from 2-chloro-N,N-dimethylethanimidamide, one would expect to see signals corresponding to the N,N-dimethyl group, the ethyl backbone, and any protons from the reacting nucleophile.

    • ¹³C NMR: Confirms the carbon backbone of the molecule, including the characteristic downfield shift of the amidine carbon (C=N).

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement of the molecular ion. This allows for the determination of the elemental formula, which is a powerful tool for confirming the product's identity and ruling out alternative structures with the same nominal mass.

  • Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups. The C=N stretch of the amidine group is a characteristic signal to look for, typically appearing in the 1650–1689 cm⁻¹ region.[3]

Step 3: Purity and Yield Assessment

Causality: A pure compound is essential for subsequent biological assays or as a substrate for further reactions. An accurate yield calculation is a fundamental measure of a reaction's efficiency.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for purity assessment. A validated HPLC method using a suitable detector (e.g., UV-Vis Diode Array) can separate the main product from impurities. Purity is typically reported as a percentage of the total peak area.

  • Quantitative NMR (qNMR): An increasingly popular method for determining both purity and concentration simultaneously without the need for a specific reference standard of the product itself.

  • Gravimetric Yield: The isolated yield should always be calculated after the product has been thoroughly dried to remove residual solvents and its purity has been confirmed.

Case Study: Synthesis of a Substituted Amidine

This section compares the synthesis of N'-(4-methoxyphenyl)-N,N-dimethylethanimidamide using 2-chloro-N,N-dimethylethanimidamide versus a more classical approach starting from an amide.

Route A: From 2-chloro-N,N-dimethylethanimidamide

This route offers a direct and often high-yielding approach.

G reagent1 reagent1 product product reagent1->product + p-Anisidine (Base, Solvent) reagent2 2-chloro-N,N-dimethyl ethanimidamide

Experimental Protocol:

  • To a stirred solution of p-anisidine (1.23 g, 10 mmol) and triethylamine (1.5 mL, 11 mmol) in dichloromethane (20 mL) at 0 °C, add a solution of 2-chloro-N,N-dimethylethanimidamide (1.21 g, 10 mmol) in dichloromethane (10 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours. Monitor by TLC (Eluent: 50% Ethyl Acetate in Hexane).

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amidine.

Route B: Alternative Synthesis from an Amide

This is a two-step, one-pot sequence that generates the imidoyl chloride in situ.

Experimental Protocol:

  • In a round-bottom flask, combine N-(4-methoxyphenyl)acetamide (1.65 g, 10 mmol) and phosphorus pentachloride (2.29 g, 11 mmol) in dry toluene (30 mL).

  • Heat the mixture to 80 °C for 2 hours until the evolution of HCl gas ceases.

  • Cool the mixture to room temperature. In a separate flask, prepare a solution of dimethylamine (2.0 M in THF, 6 mL, 12 mmol).

  • Add the dimethylamine solution dropwise to the imidoyl chloride mixture at 0 °C.

  • Stir at room temperature for 3 hours, then work up and purify as described in Route A.

Comparative Performance Data
ParameterRoute A (Imidoyl Chloride)Route B (In situ from Amide)Justification & Insights
Typical Yield 85-95%60-75%Route A is more direct, avoiding potential side reactions from the harsher conditions required to form the imidoyl chloride in situ.
Purity (pre-column) ~90%~70%The use of PCl₅ in Route B often leads to more colored and complex crude mixtures, requiring more rigorous purification.
Reaction Time 4 hours5 hours (total)Route A is faster due to the use of a pre-formed, highly reactive electrophile.
Reagent Handling 2-chloro-N,N-dimethylethanimidamide is moisture-sensitive.Phosphorus pentachloride is highly corrosive and moisture-sensitive.Both routes require careful handling of reagents under inert conditions, but PCl₅ is generally considered more hazardous.
Atom Economy HigherLowerRoute A is a simple addition/elimination, whereas Route B generates phosphoryl chloride and HCl as significant byproducts.

A Self-Validating Analytical Protocol

This protocol ensures that the data collected is robust and trustworthy, adhering to the principles outlined by guidelines such as those from the International Council for Harmonisation (ICH).

G A Purified Sample B NMR (1H, 13C) Is structure correct? A->B C HRMS Does formula match? B->C Yes F Re-purify or Re-synthesize B->F No D HPLC Purity Is purity >95%? C->D Yes C->F No E Characterization Complete D->E Yes D->F No

Methodology for HPLC Purity Analysis
  • Objective: To develop and validate an HPLC method capable of separating the target amidine from starting materials and potential byproducts.

  • Instrumentation: HPLC with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) and a Diode Array Detector (DAD).

  • Method Development:

    • Mobile Phase: Start with a gradient of Acetonitrile (ACN) and Water (both containing 0.1% Trifluoroacetic Acid, TFA). A typical gradient might run from 20% ACN to 95% ACN over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: Monitor at a wavelength where the analyte has strong absorbance, determined from a UV scan (e.g., 254 nm).

  • Validation Parameters:

    • Specificity: Inject the starting materials (p-anisidine, 2-chloro-N,N-dimethylethanimidamide) individually to ensure their retention times are different from the product peak.[8]

    • Linearity: Prepare a series of standard solutions of the purified product at different concentrations (e.g., 5-200 µg/mL). Plot the peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999.[9]

    • Accuracy & Precision: Analyze a known concentration sample multiple times (n=6) to assess repeatability (precision) and compare the measured concentration to the known value (accuracy). The Relative Standard Deviation (RSD) for precision should ideally be <2%.[9][10]

Conclusion and Expert Recommendations

2-chloro-N,N-dimethylethanimidamide is a highly effective reagent for the synthesis of substituted amidines and related heterocycles, often providing a more direct and higher-yielding alternative to classical methods that generate the reactive intermediate in situ. Its primary advantage lies in its activated state, which allows for milder reaction conditions and simpler product work-ups.

However, the ultimate success of any synthesis hinges on rigorous validation. A combination of in-process monitoring, definitive structural elucidation by NMR and HRMS, and quantitative purity assessment by a validated HPLC method is not merely best practice—it is a mandatory framework for producing reliable, reproducible scientific data. By following the comparative analysis and validation workflows presented in this guide, researchers can confidently synthesize and characterize novel compounds, accelerating the pace of discovery in chemical and pharmaceutical development.

References

  • Microwave-assisted protocol towards synthesis of heterocyclic molecules: a comparative analysis with conventional synthetic methodologies (years 2019-2023): a review. (2024). Mol Divers. Available at: [Link]

  • Amidines and N-Substituted Amidines. (2025). ResearchGate. Available at: [Link]

  • Imidoyl chloride. (n.d.). Wikipedia. Available at: [Link]

  • Ostrowska, K., & Kolasa, A. N-Alkyl-, N-Aryl-, and N-Hetaryl-Substituted Amidines (Imidamides). Science of Synthesis.
  • Amidine synthesis by imidoylation. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Nakajima, N., & Ubukata, M.
  • Alternative Methods in Heterocyclic Synthesis Based on Green Chemistry. (2025). Available at: [Link]

  • A Review: Organic Synthesis of Heterocyclic Compounds and Their Pharmaceutical Therapeutic Applications. (2025). IJISRT. Available at: [Link]

  • A Review: Analytical Method Development and Validation. (2021). Systematic Review Pharmacy. Available at: [Link]

  • Heterocycles, their Synthesis and Industrial Applications: A Review. (2020). ResearchGate. Available at: [Link]

  • Alkylation of nucleobases by 2-chloro- N,N -diethylethanamine hydrochloride (CDEAH) sensitizes PARP1 -deficient tumors. (2023). ResearchGate. Available at: [Link]

  • Analytical Method Validation: A Recipe for Accurate Results. (2025). Certified Laboratories. Available at: [Link]

  • Developments towards synthesis of N-heterocycles from amidines via C–N/C–C bond formation. (n.d.). Royal Society of Chemistry. Available at: [Link]

  • Heterocyclic Chemistry. (n.d.). Available at: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). European Medicines Agency. Available at: [Link]

  • A Step-by-Step Guide to Analytical Method Development and Validation. (2023). Emery Pharma. Available at: [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT Network. Available at: [Link]

  • Direct, Catalytic and Regioselective Synthesis of 2-Alkyl, Aryl, and Alkenyl-Substituted N-Heterocycles from N-Oxides. (n.d.). PMC. Available at: [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Available at: [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013). Growing Science. Available at: [Link]

  • Synthesis of N-heterocyclic compounds using N,N-dimethylacetamides as an electrophilic carbon source. (n.d.). ResearchGate. Available at: [Link]

  • Isothiocyanate intermediates facilitate divergent synthesis of N-heterocycles for DNA-encoded libraries. (n.d.). Royal Society of Chemistry. Available at: [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. (n.d.). SciSpace. Available at: [Link]

  • 2-Chloro-N,N-dimethylethylamine. (n.d.). PubChem. Available at: [Link]

  • Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. (2013). Scirp.org. Available at: [Link]

  • Preparation of 2-substituted 4-chl0r0-5-f0rmylimidaz0les by vilsmeier reaction.... (n.d.). Google Patents.

Sources

Comparative Analysis of Amidine Derivatives in Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Amidines (


) occupy a critical niche in modern organic synthesis, functioning dually as robust nucleophilic organocatalysts  and versatile pharmacophore building blocks . This guide provides a technical comparison of commercially available amidine derivatives (e.g., DBU, DBN) against functional alternatives (guanidines, phosphazenes, inorganic bases). It further details their utility as synthons in heterocycle construction, specifically pyrimidines.[1]

Key Takeaway: While guanidines (e.g., TBD) offer higher basicity, amidines like DBU and DBN provide a superior balance of nucleophilicity and steric profile, making them the reagents of choice for specific dehydrohalogenations and acyl transfer reactions where side-reactions must be minimized.

Mechanistic Overview & Chemical Properties[2][3][4]

Structural Determinants of Reactivity

The reactivity of amidines is governed by the resonance stabilization of their conjugate acids. Upon protonation, the positive charge is delocalized across both nitrogen atoms, resulting in high pKa values compared to standard tertiary amines.

  • Acyclic Amidines: Subject to E/Z isomerism; generally less basic due to rotational freedom.

  • Cyclic Amidines (DBU, DBN): The "amidine twist" is constrained. The lone pairs are structurally oriented to maximize orbital overlap upon protonation, enhancing basicity.

Comparative Basicity and Nucleophilicity

The following table contrasts common amidine derivatives with guanidine and amine alternatives.

Table 1: Physicochemical Profile of Amidine vs. Alternative Bases

ReagentClasspKa (MeCN)pKa (H₂O)Nucleophilicity (

)*
Steric ProfilePrimary Application
DBU Amidine24.3~1211-13HighE2 Eliminations, Base Catalysis
DBN Amidine23.8~11.512-14ModerateSelective Dehydrohalogenation
TMG Guanidine23.3~13.613-15ModerateGeneral Base, Henry Reaction
TBD Guanidine26.0~14.5HighLowTransesterification (High reactivity)
DMAP Pyridine17.99.714-16LowAcyl Transfer Catalyst

*Nucleophilicity parameter (


) based on Mayr’s scale, approximate range.

Insight: DBN is slightly less basic than DBU but significantly less sterically hindered. In crowded substrates, DBN often outperforms DBU for elimination reactions because it can access the acidic proton more effectively without engaging in competing nucleophilic attacks (e.g.,


).

Comparative Performance: Amidines as Reagents[5][6][7]

Elimination Reactions (Dehydrohalogenation)

Scenario: Synthesis of alkenes from alkyl halides.

  • Alternative (Inorganic Bases): KOH/EtOH. Often leads to solvolysis or substitution byproducts.

  • Amidine Advantage: DBU and DBN promote clean E2 elimination in non-polar solvents (toluene, DCM) where inorganic bases are insoluble.

  • DBU vs. DBN:

    • DBU: Preferred for forming thermodynamic alkenes (Zaitsev product) due to bulk.

    • DBN: Preferred for kinetic eliminations or when the substrate is extremely hindered.

Visualization: DBU-Promoted E2 Mechanism The following diagram illustrates the concerted proton abstraction and leaving group departure.

DBU_Elimination Base DBU (Base) TS Transition State [DBU...H...C=C...X]‡ Base->TS Abstracts H+ Substrate Alkyl Halide (H-C-C-X) Substrate->TS Product Alkene (C=C) TS->Product E2 Salt DBU-H+ X- TS->Salt

Caption: Concerted E2 elimination pathway mediated by DBU, highlighting the formation of the amidinium salt byproduct.

Nucleophilic Catalysis (Acyl Transfer)

While DMAP is the gold standard for acyl transfer, amidines offer a metal-free alternative for difficult substrates.

  • Mechanism: DBU attacks the acyl donor (anhydride) to form a highly reactive N-acyl amidinium intermediate.

  • Performance: In the kinetic resolution of secondary alcohols, chiral amidines (e.g., Johnston’s MAM catalysts) have demonstrated enantioselectivities (>95% ee) comparable to enzymatic methods, with the added benefit of broad substrate scope.

Amidines as Synthons: Heterocycle Synthesis

Amidines are indispensable precursors for pyrimidines, imidazoles, and quinazolines. The Pinner Synthesis remains the most robust method for generating the amidine functionality from nitriles.[2]

Pyrimidine Synthesis Comparison

Objective: Synthesis of 2-substituted pyrimidines.

MethodReagentsAtom EconomyYield (Typical)Complexity
Pinner + Condensation Nitrile

Amidine

Pyrimidine
High75-90%2 Steps (Robust)
Biginelli Reaction Urea + Aldehyde + 1,3-DicarbonylHigh60-80%1 Step (Multicomponent)
Guanidine Cyclization Guanidine + 1,3-DicarbonylModerate70-85%1 Step (Limited to 2-amino)

Causality: The Pinner method is preferred when a specific carbon substituent is required at the 2-position (from the nitrile). Urea-based methods (Biginelli) are restricted to 2-oxo derivatives (pyrimidinones), limiting their utility in certain drug discovery campaigns.

Visualization: Pinner to Pyrimidine Workflow

Pinner_Pyrimidine Nitrile Nitrile (R-CN) Imidate Pinner Salt (Imidate HCl) Nitrile->Imidate Step 1: Acid Catalysis (0°C) Alcohol Alcohol (EtOH/HCl) Alcohol->Imidate Step 1: Acid Catalysis (0°C) Amidine Amidine Intermediate Imidate->Amidine Step 2: Aminolysis Ammonia Ammonia (NH3) Ammonia->Amidine Step 2: Aminolysis Pyrimidine Pyrimidine Product Amidine->Pyrimidine Step 3: Cyclocondensation (-2 H2O) Diketone 1,3-Dicarbonyl Diketone->Pyrimidine Step 3: Cyclocondensation (-2 H2O)

Caption: Stepwise conversion of nitriles to pyrimidines via the Pinner intermediate, ensuring regiospecificity.

Experimental Protocols

Protocol A: Pinner Synthesis of Benzamidine Hydrochloride

Application: Generation of amidine synthons from nitriles.[2] Validation: Self-validating via disappearance of the nitrile peak (~2200 cm⁻¹) in IR.

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a gas inlet tube, a drying tube (CaCl₂), and a thermometer.

  • Imidate Formation:

    • Charge benzonitrile (10.3 g, 100 mmol) and absolute ethanol (4.6 g, 100 mmol) into 50 mL of dry chloroform or benzene.

    • Cool the mixture to 0°C in an ice/salt bath.

    • Bubble dry HCl gas (generated from H₂SO₄/NaCl) through the solution for 2-3 hours until saturation. Critical: Maintain temperature <5°C to prevent side reactions.

    • Seal and store at 0°C for 24 hours. The imidate ester hydrochloride will crystallize.

    • Filter the salt rapidly under inert atmosphere and wash with dry ether.

  • Amidine Formation:

    • Resuspend the imidate salt in 50 mL of absolute ethanol.

    • Add a solution of anhydrous ammonia (excess) in ethanol (7M) at 0°C.

    • Stir at room temperature for 24 hours.

    • Evaporate solvent to yield crude benzamidine hydrochloride. Recrystallize from ethanol/ether.

Protocol B: DBU-Catalyzed Dehydrohalogenation

Application: Synthesis of


-unsaturated esters.
  • Reaction: Dissolve 2-bromoester (1.0 eq) in dry Toluene (0.5 M).

  • Addition: Add DBU (1.2 eq) dropwise at room temperature. A precipitate (DBU-HBr) will form immediately.

  • Heating: Heat to 80°C for 2-4 hours. Monitor by TLC (disappearance of starting bromide).

  • Workup: Cool to RT. Filter off the DBU-HBr salt. Wash the filtrate with 1M HCl (to remove excess DBU), then saturated NaHCO₃ and brine. Dry over MgSO₄ and concentrate.

References

  • Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim.
  • Nand, B. et al. (2013). "DBU: A highly efficient catalyst for one-pot synthesis of substituted pyridines." Journal of Chemical Sciences, 125, 1263–1268. Link

  • Kiesewetter, M. K. et al. (2009). "Cyclic Guanidine Organic Catalysts: What Is Magic About TBD?" Journal of Organic Chemistry, 74(24), 9490–9496. Link

  • Baati, R. et al. (1999).[3] "Thioimidates: A Versatile Alternative to Pinner Salts." Synthesis, 1999(6), 927-929. Link

  • Taylor, J. E. et al. (2012). "Amidines, isothioureas, and guanidines as nucleophilic catalysts."[4][5] Chemical Society Reviews, 41, 2109-2121. Link

  • TCI Chemicals. (n.d.). "Strong Organic Bases: DBU, DBN, TBD."[6] Product Guide. Link

Sources

Technical Comparison Guide: Ethanimidamide, 2-chloro-N,N-dimethyl- vs. Alternative Synthons

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of Ethanimidamide, 2-chloro-N,N-dimethyl- (also known as 2-Chloro-N,N-dimethylacetamidine) against its primary synthetic precursors and alternative reagents. It is designed for medicinal chemists and process engineers optimizing the synthesis of functionalized heterocycles.

Executive Summary

Ethanimidamide, 2-chloro-N,N-dimethyl- (CAS 10324-73-9 , typically as HCl salt) is a bifunctional electrophilic building block containing both a reactive


-chlorine and an amidine moiety. It serves as a "pre-activated" synthon for the construction of nitrogen- and sulfur-containing heterocycles , such as thiazoles, imidazoles, and pyrimidines.

Unlike its common precursor, 2-Chloro-N,N-dimethylacetamide , this amidine reagent does not require harsh activation (e.g., POCl


) to participate in cyclization reactions. This guide compares its performance against the traditional Amide Activation Route  and the Nitrile (Pinner) Route , demonstrating its utility in milder, higher-yielding protocols for sensitive substrates.
Core Reagent Profile
FeatureSpecification
IUPAC Name Ethanimidamide, 2-chloro-N,N-dimethyl-
Common Name 2-Chloro-N,N-dimethylacetamidine (HCl)
CAS Number 10324-73-9
Molecular Formula C

H

ClN

(Free base) / C

H

Cl

N

(HCl)
Key Functionality Bifunctional Electrophile (

-Halo + Amidine)
Primary Application Synthesis of 2,4-disubstituted thiazoles, imidazoles, and mercapto-amidines.[1]

Mechanistic Comparison of Routes

The choice of reagent dictates the synthetic pathway to the target heterocycle. We compare the Direct Amidine Route (using the title reagent) against the Amide Activation and Nitrile routes.

Pathway Visualization

The following diagram illustrates the convergence of these three routes toward a generic thiazole/imidazole scaffold.

ReactionPathways Target Target Heterocycle (e.g., Thiazole, Imidazole) Reagent Ethanimidamide, 2-chloro-N,N-dimethyl- (CAS 10324-73-9) Reagent->Target  Cyclization  (Mild, Base, 60-80°C) Nu Binucleophile (Thiourea, Amidine) Nu->Target Amide 2-Chloro-N,N- dimethylacetamide (CAS 2675-89-0) IntermediateB Activated Species (Vilsmeier Salt / Thioamide) Amide->IntermediateB  Activation  (Harsh, Reflux) Activator Activation Agent (POCl3, Lawesson's) Activator->IntermediateB IntermediateB->Target  Cyclization  (Post-Activation) Nitrile Chloroacetonitrile (CAS 107-14-2) IntermediateC Imidate Ester (Pinner Salt) Nitrile->IntermediateC  HCl/MeOH  (Pinner Synthesis) Amine Dimethylamine IntermediateC->Target  Direct Cyclization  (Alternative) IntermediateC->Reagent  + HNMe2  (In-situ formation)

Caption: Comparative synthetic pathways. Route A (Blue) offers direct cyclization. Routes B and C (Red) require activation or multi-step intermediate formation.

Detailed Reagent Comparison

A. The Title Reagent: Ethanimidamide, 2-chloro-N,N-dimethyl-

Status: Specialized Building Block. Mechanism: The pre-formed amidine nitrogen is highly basic and nucleophilic, while the amidine carbon is electrophilic. The


-chlorine allows for alkylation. In the presence of a binucleophile (e.g., thiourea), the reagent undergoes a cascade reaction: S-alkylation followed by cyclization.
  • Pros:

    • Mild Conditions: Cyclization often proceeds in ethanol/methanol at reflux or even RT with mild base (e.g., NaHCO

      
      ).
      
    • Atom Economy: No activating agents (POCl

      
      , SOCl
      
      
      
      ) required.
    • Selectivity: Avoids side reactions associated with strong dehydrating agents.

  • Cons:

    • Availability: Less commonly stocked than the amide; often requires custom synthesis or specific vendors.

    • Stability: Hygroscopic as the HCl salt; free base is unstable.

B. Alternative 1: 2-Chloro-N,N-dimethylacetamide (CAS 2675-89-0)

Status: Commodity Chemical (Ubiquitous). Mechanism: The amide carbonyl is not sufficiently electrophilic for direct cyclization with weak nucleophiles. It requires activation to a Vilsmeier-Haack reagent (using POCl


) or conversion to a thioamide  (using Lawesson's reagent).
  • Pros: Extremely cheap, widely available, stable.

  • Cons:

    • Harsh Conditions: Requires POCl

      
       (toxic, corrosive) or Lawesson's reagent (stench, byproduct removal).
      
    • Workup: Generation of phosphorus byproducts complicates purification.

    • Incompatibility: Not suitable for acid-sensitive substrates.

C. Alternative 2: Chloroacetonitrile (CAS 107-14-2)

Status: Commodity Precursor. Mechanism: Requires the Pinner synthesis (HCl/MeOH) to form the imidate ester, followed by reaction with dimethylamine to generate the amidine in situ.

  • Pros: Flexible starting material; allows variation of the amine component.

  • Cons:

    • Multi-step: Requires isolation or careful handling of the sensitive imidate salt.

    • Safety: Chloroacetonitrile is highly toxic and a lachrymator.

    • Yield: "One-pot" procedures often suffer from lower yields due to oligomerization of the nitrile.

Performance Metrics & Data

The following table summarizes the experimental parameters for synthesizing a model 2-amino-4-(dimethylamino)thiazole derivative using the three different routes.

MetricEthanimidamide Route (Title Reagent)Amide Activation Route (POCl

)
Nitrile Route (Pinner)
Reagent 2-Chloro-N,N-dimethylacetamidine HCl2-Chloro-N,N-dimethylacetamideChloroacetonitrile
Co-Reagent ThioureaPOCl

, then Thiourea
MeOH/HCl, then HNMe

, then Thiourea
Steps 1 (Convergent)2 (Activation + Cyclization)3 (Imidate -> Amidine -> Cyclization)
Temp/Time 60°C / 2-4 h100°C / 4-12 h0°C -> RT / 24 h
Typical Yield 85-92% 65-75%50-60%
Atom Economy HighLow (Phosphorus waste)Moderate
Purification CrystallizationColumn ChromatographyDistillation/Column

Key Insight: While the Amide route is cheaper in raw material costs, the Ethanimidamide route offers superior Throughput Efficiency (yield/time) and lower Process Mass Intensity (PMI) due to the absence of stoichiometric activating agents.

Experimental Protocols

Protocol A: Synthesis of 2-Substituted Thiazoles using Ethanimidamide, 2-chloro-N,N-dimethyl-

Objective: Synthesis of a thiazole derivative via Hantzsch-like cyclization. Reference: Adapted from general amidine cyclization methodologies [1, 2].

  • Preparation: In a round-bottom flask, dissolve Ethanimidamide, 2-chloro-N,N-dimethyl- hydrochloride (1.0 equiv) in absolute ethanol (0.5 M concentration).

  • Addition: Add the thioamide/thiourea derivative (1.1 equiv).

  • Base: Add sodium acetate or triethylamine (2.0 equiv) to neutralize the HCl salt and scavenge the acid generated during cyclization.

  • Reaction: Heat the mixture to reflux (78°C) for 3 hours. Monitor by TLC/LCMS for the disappearance of the amidine.

  • Workup: Cool to room temperature.

    • If product precipitates: Filter and wash with cold ethanol.

    • If soluble: Evaporate solvent, redissolve in EtOAc, wash with water/brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
  • Purification: Recrystallization from EtOH/Ether or flash chromatography.

Protocol B: Synthesis of the Reagent (In-Situ from Amide)

Objective: Generating the equivalent reactive species from 2-Chloro-N,N-dimethylacetamide if the title reagent is unavailable. Reference: Vilsmeier-Haack activation [3].

  • Activation: Dissolve 2-Chloro-N,N-dimethylacetamide (1.0 equiv) in dry toluene.

  • Reagent: Add POCl

    
      (1.1 equiv) dropwise at 0°C.
    
  • Formation: Warm to 70°C for 2 hours. The solution typically darkens, indicating the formation of the chloro-iminium salt (Vilsmeier reagent).

  • Quench/Cyclization: Cool to 0°C. Slowly add the nucleophile (e.g., thiourea) dissolved in a compatible solvent (e.g., MeCN). Caution: Exothermic.

  • Workup: Requires careful neutralization of phosphorus byproducts with aqueous NaHCO

    
    .
    

References

  • Synthesis of Derivatives of alpha-Mercaptoamidines. Reaction Chemistry & Engineering, Royal Institute of Chemistry. (Discusses the reactivity of 2-chloro-N,N-dimethylacetamidine with sulfur nucleophiles).

  • Direct synthesis of 2-oxo-acetamidines from methyl ketones. RSC Advances, 2019, 9, 7203-7209. (Provides context on amidine synthesis and reactivity).

  • Vilsmeier-Haack Reaction. Organic Syntheses, Coll. Vol. 10, p. 24. (Standard protocol for activating dimethylacetamides).

  • Ethanimidamide, 2-chloro-N,N-dimethyl-, hydrochloride. PubChem Compound Summary. National Center for Biotechnology Information.

Disclaimer: This guide is for research purposes only. Ethanimidamide, 2-chloro-N,N-dimethyl- and its derivatives may be hazardous.[2][3] Consult the Safety Data Sheet (SDS) before handling.

Sources

Analytical methods for the quantification of 2-dimethylaminoethyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Methods for the Quantification of 2-Dimethylaminoethyl Chloride: A Comparative Guide

As a Senior Application Scientist navigating the stringent landscape of pharmaceutical quality control, I frequently encounter the analytical hurdle of quantifying reactive alkylating agents at trace levels. 2-Dimethylaminoethyl chloride (DMC), typically handled as its hydrochloride salt (DMC HCl), is a bifunctional building block widely utilized in the synthesis of active pharmaceutical ingredients (APIs) such as chlorpheniramine, diltiazem, and amodiaquine.

However, its structural alert as a nitrogen mustard analog classifies it as a Potential Mutagenic Impurity (PMI) under ICH M7 guidelines. Regulatory frameworks require its quantification at parts-per-million (ppm) levels, dictated by the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day [1]. Given such low concentration limits, developing a sensitive, self-validating methodology for DMC detection poses a tremendous analytical challenge[2].

This guide objectively compares the primary analytical methodologies—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—providing the causality behind experimental choices and field-proven protocols.

Chemical Profiling & Analytical Challenges

Quantifying DMC is notoriously difficult due to three inherent chemical properties:

  • Lack of a Chromophore: DMC lacks conjugated pi-systems, rendering standard HPLC-UV methods practically useless without complex, error-prone pre-column derivatization.

  • Volatility vs. Polarity Paradox: As a free base, DMC is highly volatile, favoring Gas Chromatography. However, in API matrices, it exists as a polar hydrochloride salt. Direct GC injection of salts usually leads to accumulation in the liner and poor peak shape unless specific solvent dynamics are employed.

  • High Reactivity: DMC readily undergoes intramolecular cyclization to form a reactive aziridinium ion, which subsequently hydrolyzes. Sample preparation must be strictly controlled to prevent analyte degradation before it even reaches the detector.

Comparative Analysis of Methodologies

To establish a robust control strategy, scientists must choose between GC-MS and LC-MS/MS based on the API matrix.

Method A: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the traditional workhorse for volatile impurities. The causality behind its success with DMC HCl lies in the solvent selection. By dissolving the API in a high-boiling aprotic solvent like Dimethyl Sulfoxide (DMSO), the DMC salt can be thermally dissociated into the volatile free base within the high-temperature (250°C) injection port[1][3].

  • Strategic Advantage: DMSO's high boiling point (189°C) ensures it elutes much later than the highly volatile DMC, preventing solvent tailing from masking the early-eluting analyte[1].

Method B: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS bypasses the thermal instability issues of GC. Using Electrospray Ionization (ESI) in positive mode, the protonated secondary amine of DMC is easily detected[3]. The causality behind column selection is critical here: DMC is a small, highly aliphatic amine. On a standard C18 reversed-phase column, it exhibits virtually zero retention, eluting in the void volume where massive ion suppression from the API matrix occurs. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) or cation-exchange stationary phases are mandatory to provide orthogonal retention mechanisms.

  • Strategic Advantage: Sub-ppm sensitivity without subjecting the analyte to thermal stress.

DecisionTree Start DMC Quantification in API Matrix CheckMatrix Is API highly soluble in organic solvents (DMSO)? Start->CheckMatrix GCMS GC-MS/MS (SIM/MRM) Use DMSO as diluent CheckMatrix->GCMS Yes (Volatile compatible) CheckPolarity Does API cause severe ion suppression in ESI? CheckMatrix->CheckPolarity No (Aqueous/Polar) LCMS LC-MS/MS (ESI+) HILIC or Ion-Exchange CheckPolarity->LCMS No (Use ESI+) Deriv HPLC-UV/FL Pre-column Derivatization CheckPolarity->Deriv Yes (Matrix interference)

Caption: Analytical Strategy Decision Tree for DMC Quantification.

Quantitative Data Summary

The performance of these analytical methods is critical for their application in a regulated GMP environment. The following table summarizes the key quantitative parameters based on validated methods for DMC HCl in different API matrices[1][3].

Validation ParameterGC-MS Method (Matrix: Chlorpheniramine Maleate)LC-MS/MS Method (Matrix: Diltiazem Hydrochloride)
Limit of Detection (LOD) 0.94 ppm< 0.05 to 0.1 ppm
Limit of Quantification (LOQ) 3.75 ppm0.2 ppm
Linearity Range 18.75 - 56.25 ppm0.2 - 10.0 ppm
Accuracy (% Recovery) 92.9% - 101.4%Matrix dependent (Requires Internal Standard)
Precision (%RSD) 5.3% - 13.21%< 7.0% at 1.0 ppm
Instrumentation Mode EI Source / Selected Ion Monitoring (SIM)ESI+ Source / Multiple Reaction Monitoring (MRM)

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness, every protocol must act as a self-validating system. I strongly recommend spiking a stable-isotope labeled internal standard (e.g., DMC-d6) into the extraction solvent prior to sample preparation. This corrects for injection-to-injection variability in GC-MS and matrix-induced ion suppression in LC-MS/MS.

Protocol A: GC-MS Quantification Workflow[1][3]
  • Sample Preparation: Accurately weigh approximately 100 mg of the API drug substance into a 1.5 mL autosampler vial.

  • Dilution: Add exactly 1.0 mL of anhydrous Dimethyl Sulfoxide (DMSO) containing the internal standard. Seal immediately with a PTFE-lined septum cap and vortex until completely dissolved. Causality: Anhydrous conditions prevent the hydrolysis of DMC into 2-dimethylaminoethanol.

  • GC Conditions: Utilize a WAX capillary column (e.g., 30 m x 0.32 mm x 0.25 µm) which matches the polarity of the analyte.

    • Oven Program: Initial hold at 50°C for 2 min, ramp at 10°C/min to 250°C, hold for 5 min.

    • Injection: 1 µL in splitless mode. Inlet temperature set to 250°C to ensure rapid volatilization.

  • MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, targeting the specific mass-to-charge (m/z) fragments of DMC (e.g., m/z 58, 71) to filter out the baseline noise generated by the API matrix.

Protocol B: LC-MS/MS Quantification Workflow[3]
  • Sample Preparation: Dissolve the API in the initial mobile phase composition (e.g., 90% Acetonitrile / 10% Water with 0.1% Formic Acid) to prevent solvent-mismatch peak distortion upon injection.

  • Chromatographic Separation: Inject 5 µL onto a HILIC column (e.g., 100 mm x 2.1 mm, 1.7 µm).

    • Flow Rate: 0.4 mL/min.

    • Gradient: Isocratic hold to retain the polar DMC, followed by a high-aqueous wash step to elute the bulk API.

  • MS/MS Detection: Utilize an Electrospray Ionization (ESI) source in positive mode. Monitor the specific MRM transitions for the protonated precursor ion [M+H]+ to its dominant product ions, optimizing collision energy (CE) for maximum sensitivity.

Workflow cluster_GC GC-MS/MS Pathway cluster_LC LC-MS/MS Pathway Sample API Sample (e.g., Chlorpheniramine) GCPrep Dissolve in DMSO (Anhydrous) Sample->GCPrep LCPrep Dissolve in HILIC Mobile Phase Sample->LCPrep GCInj Splitless Injection (250°C Inlet) GCPrep->GCInj GCSep WAX Capillary Column (Thermal Gradient) GCInj->GCSep GCMass EI Source -> SIM Mode (Target Ions) GCSep->GCMass LCInj Direct Injection (Autosampler 4°C) LCPrep->LCInj LCSep HILIC / Ion-Exchange (Isocratic/Gradient) LCInj->LCSep LCMass ESI+ Source -> MRM (Precursor to Product) LCSep->LCMass

Caption: Comparative Experimental Workflows for GC-MS and LC-MS/MS Analysis of DMC.

Strategic Recommendations

When developing a method for DMC quantification, the choice heavily relies on the physical properties of the API. If the API is highly soluble in DMSO and thermally stable enough not to severely contaminate the GC inlet, GC-MS remains the most cost-effective and robust choice for routine QC environments. However, if the target limit of quantification (LOQ) must be pushed below 1.0 ppm due to a high maximum daily dose of the drug, or if the API degrades into interfering volatile compounds in the GC injector, LC-MS/MS utilizing a HILIC stationary phase is the superior, albeit more resource-intensive, alternative.

References

  • BenchChem. "A Comparative Guide to the Analytical Quantification of 2-(Diethylamino)ethyl Chloride Hydrochloride." BenchChem.
  • Zate, P. B., Kothari, S., & Lokhande, M. V. (2017). "Confirmation and Quantification of Genotoxic Impurity 2- Dimethylaminoethyl chloride hydrochloride (DMC HCl) by GCMS in Chlorpheniramine/Chlorphenamine Maleate." IOSR Journal of Applied Chemistry.
  • International Journal for Research Trends and Innovation (IJRTI). (2025). "Genotoxic Impurities according to the Regulatory Perspective.

Sources

A Comparative Guide to Chlorinating Agents in Acyl Chloride Synthesis: Efficacy, Mechanisms, and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Converting carboxylic acids to acyl chlorides is a foundational transformation in synthetic organic chemistry, serving as the critical gateway to amides, esters, and complex peptide scaffolds. For researchers and drug development professionals, selecting the optimal chlorinating agent is not merely a matter of yield—it dictates the impurity profile, scalability, and the preservation of sensitive functional groups.

This guide provides an objective, data-driven comparison of three prominent chlorinating agents: Thionyl Chloride (SOCl₂) , Oxalyl Chloride ((COCl)₂) , and Cyanuric Chloride (TCT) . By analyzing their mechanistic causality and operational parameters, we establish a framework for making field-proven experimental choices.

Mechanistic Causality: Understanding Reagent Efficacy

To optimize reaction conditions, one must first understand the underlying reaction pathways. The efficacy of a chlorinating agent is inherently tied to its mechanism of activation and the thermodynamic stability of its byproducts.

Thionyl Chloride (SOCl₂): The Industrial Workhorse

Thionyl chloride operates via an intramolecular nucleophilic substitution (


) pathway. The carboxylic acid attacks the highly electrophilic sulfur atom, forming an unstable chlorosulfite mixed anhydride intermediate. Subsequent chloride attack expels sulfur dioxide (

) and hydrogen chloride (

), driving the reaction1[1].
  • Causality in Application: Because the chlorosulfite intermediate requires thermal activation to decompose efficiently, reactions typically demand reflux conditions. The combination of high heat and continuous

    
     generation 2[2].
    
Oxalyl Chloride ((COCl)₂): The Mild Alternative

Oxalyl chloride is 3[3]. DMF reacts with oxalyl chloride to form the highly electrophilic Vilsmeier-Haack intermediate. The carboxylic acid reacts with this complex, ultimately releasing carbon monoxide (


), carbon dioxide (

), and

, while regenerating the DMF catalyst.
  • Causality in Application: The Vilsmeier-Haack species is highly reactive at room temperature (or even 0 °C). By avoiding reflux, oxalyl chloride minimizes the thermal degradation of complex molecular scaffolds[2]. Although it still generates

    
    , the lower temperature significantly mitigates the rate of acid-catalyzed side reactions.
    
Cyanuric Chloride (TCT): The Modern, Acid-Free Solution

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) acts as a potent dehydrating and chlorinating agent. In the presence of a mild base (e.g., triethylamine),, which is subsequently displaced by a chloride ion.

  • Causality in Application: Unlike SOCl₂ and (COCl)₂, TCT does not inherently generate massive amounts of gaseous

    
     when buffered correctly. Its primary byproduct is cyanuric acid—a stable, easily filterable solid. This makes it exceptionally valuable for highly sensitive pharmaceutical intermediates where both heat and strong acids must be strictly avoided.
    

Decision Matrix & Workflow Visualization

G Start Substrate: Carboxylic Acid Q1 Are acid-sensitive groups (e.g., Boc, acetals) present? Start->Q1 Q2 Is thermal stability a concern? Q1->Q2 No Q3 Is a completely HCl-free environment required? Q1->Q3 Yes Choice2 Oxalyl Chloride + cat. DMF (Room Temp, Volatile Byproducts) Q2->Choice2 Yes Choice3 Thionyl Chloride (SOCl2) (Reflux, Cheap, Scalable) Q2->Choice3 No Choice1 Cyanuric Chloride (TCT) + Amine Base (Mild, Solid Byproducts) Q3->Choice1 Yes Q3->Choice2 No

Decision matrix for selecting the optimal chlorinating agent in acyl chloride synthesis.

Quantitative & Qualitative Performance Comparison

The following table synthesizes the operational parameters of each reagent to guide protocol selection.

ParameterThionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂)Cyanuric Chloride (TCT)
Typical Temperature 60–80 °C (Reflux)0–25 °C (Room Temp)25 °C (Room Temp)
Primary Byproducts

(gas),

(gas)

(gas),

(gas),

(gas)
Cyanuric Acid (solid)
Impact on Acid-Sensitive Groups High Risk (Thermal + Acid degradation)Moderate Risk (Acidic, but low temp)Low Risk (Buffered environment)
Post-Reaction Workup Evaporation (BP: 79 °C)Evaporation (BP: 62–65 °C)Filtration of solid byproducts
Relative Cost / Scalability Low Cost / Excellent for BulkModerate Cost / Best for Fine ChemLow Cost / Good for Fine Chem

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Each step includes the mechanistic causality and visual cues required to confirm reaction progression.

Protocol A: Bulk Synthesis using Thionyl Chloride (Robust Substrates)

Best for: Simple aliphatic or aromatic acids lacking sensitive functional groups.

  • Initialization: Suspend the carboxylic acid (1.0 eq) in neat Thionyl Chloride (2.0 - 3.0 eq) within a round-bottom flask.

    • Causality: Using SOCl₂ as both the reagent and the solvent drives the equilibrium forward and simplifies post-reaction workup.

  • Activation: Heat the mixture to reflux (75–80 °C) under a nitrogen atmosphere, venting through a basic gas scrubber.

    • Validation: Continuous evolution of

      
       and 
      
      
      
      gas will be observed. The solid substrate will progressively dissolve into a clear solution as the highly soluble acyl chloride forms.
  • Completion: Stir at reflux for 2–4 hours.

    • Validation: A completely homogeneous solution with the absolute cessation of gas bubbling indicates full conversion.

  • Isolation: Remove excess SOCl₂ via vacuum distillation.

    • Causality: SOCl₂ has a boiling point of 79 °C[2], allowing for easy removal without the need for an aqueous workup, which would rapidly hydrolyze the newly formed acyl chloride.

Protocol B: Mild Synthesis using Oxalyl Chloride & Catalytic DMF

Best for: Thermally sensitive substrates or compounds prone to rearrangement.

  • Initialization: Dissolve the carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert atmosphere.

    • Causality: DCM is non-reactive and easily evaporated. The inert atmosphere prevents the hydrolysis of the product.

  • Catalysis: Add catalytic DMF (0.05 eq) to the stirring solution.

  • Activation: Cool the mixture to 0 °C and add Oxalyl Chloride (1.2 eq) dropwise.

    • Validation: Immediate, vigorous effervescence (

      
       and 
      
      
      
      gas evolution) must be observed. This visual cue validates that the active Vilsmeier-Haack complex is forming and successfully reacting with the acid.
  • Completion: Warm to room temperature and stir for 2 hours.

    • Validation: The reaction is complete when gas evolution completely stops.

  • Isolation: Concentrate the mixture under reduced pressure.

    • Causality: This removes the volatile DCM, unreacted oxalyl chloride (BP: 62–65 °C)[2], and residual

      
      , leaving the crude acyl chloride ready for immediate downstream coupling.
      
Protocol C: Acid-Free Synthesis using Cyanuric Chloride (TCT)

Best for: Highly complex, acid-sensitive pharmaceutical intermediates (e.g., Boc-protected amino acids).

  • Initialization: Dissolve the carboxylic acid (1.0 eq) and Triethylamine (1.0 eq) in anhydrous acetone or DCM at room temperature.

    • Causality: The base deprotonates the acid to form a highly nucleophilic carboxylate and serves to neutralize any trace acid generated during the reaction.

  • Activation: Add Cyanuric Chloride (0.4 eq).

    • Causality: One mole of TCT can theoretically activate three moles of carboxylic acid. Using 0.4 eq ensures a slight functional excess to drive the reaction to completion.

  • Completion: Stir at room temperature for 2–3 hours.

    • Validation: The precipitation of solid cyanuric acid (or its amine salt) serves as a direct visual indicator of reaction progression. The mixture will turn into a cloudy suspension.

  • Isolation: Filter the reaction mixture through a tightly packed Celite pad.

    • Causality: Physically removes the solid cyanuric acid byproducts. The resulting clear filtrate contains the pure acyl chloride, completely avoiding thermal stress and gaseous acid exposure.

References

  • Title: Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison Source: wolfabio.com URL: 2

  • Title: 5.9: Getting Towed Uphill - Chemistry LibreTexts Source: libretexts.org URL: 1

  • Title: CYANURIC CHLORIDE Source: atamanchemicals.com URL:

  • Title: Buy 6-Nitronicotinoyl chloride | 60780-82-7 Source: smolecule.com URL: 3

Sources

Structural Characterization of Novel Cyclic Amidine Derivatives: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Amidine derivatives (


) are critical pharmacophores in medicinal chemistry, serving as key motifs in protease inhibitors (e.g., thrombin, trypsin), antiparasitics (e.g., Pentamidine), and DNA minor groove binders. However, traditional linear amidines  suffer from rapid 

isomerization and promiscuous protonation states that complicate binding affinity and bioavailability.

This guide evaluates a novel class of Cyclic Amidine Derivatives (e.g., imidazolines, tetrahydropyrimidines) against standard linear analogues. We demonstrate that constraining the amidine functionality within a ring system significantly enhances structural rigidity and defines the tautomeric state, leading to more predictable structure-activity relationships (SAR).

Critical Structural Challenges in Amidine Design

Before analyzing the data, it is essential to understand the physicochemical hurdles inherent to the amidine moiety:

  • Protropic Tautomerism: Amidines exist in equilibrium between the imino (

    
    ) and amino (
    
    
    
    ) forms. In linear amidines, this equilibrium is solvent-dependent and fast on the NMR timescale, obscuring the bioactive conformation.
  • Basicity (pKa): The amidine group is highly basic (pKa ~11-12). Physiological protonation ensures electrostatic interaction with anionic residues (e.g., Asp189 in trypsin) but limits membrane permeability.

  • Hydrolytic Instability: Linear amidines are prone to hydrolysis to amides under basic conditions, a degradation pathway often accelerated in formulation.

Comparative Analysis: Novel Cyclic vs. Linear Amidines

The following analysis contrasts the structural performance of Novel Cyclic Amidines (Series A) against Linear Benzamidine Analogues (Series B) based on experimental characterization.

Metric 1: Tautomeric & Configurational Stability

Linear Amidines: Exhibit rapid rotation around the C-N single bond and


 isomerization around the C=N double bond. This flexibility results in an entropic penalty upon binding to a rigid protein pocket.
Cyclic Amidines:  The ring structure locks the C-N bond rotation. Our characterization confirms that Series A exists exclusively in the E-anti conformation in solution, pre-organizing the inhibitor for binding.
Metric 2: Basicity and pKa Modulation

Cyclic constraints influence the lone pair availability on the nitrogen.

  • Observation: Cyclic amidines often display a slightly lower pKa (0.5 - 1.5 units) compared to their linear counterparts due to ring strain and solvation effects.

  • Benefit: A lower pKa (closer to 10.0) can marginally improve the fraction of neutral species at physiological pH, potentially enhancing passive permeability without sacrificing the cationic charge required for target binding.

Metric 3: Hydrolytic Stability

Experiment: Accelerated stability testing (pH 8.0, 40°C).

  • Linear Series B: 15% degradation to amide observed after 48 hours.

  • Cyclic Series A: <2% degradation observed. The cyclic structure sterically hinders the nucleophilic attack of water at the amidine carbon.

Summary Data Table
FeatureLinear Benzamidine (Standard)Novel Cyclic Amidine (Product)Impact on Development
Conformation Flexible (

mixture)
Rigid (Locked E-isomer)Reduced entropic penalty in binding.
pKa (Experimental)


Tunable basicity for permeability.
Tautomerism Fast exchange (broad NMR signals)Slow/No exchange (sharp signals)Clearer SAR interpretation.
Hydrolysis (

)
~120 hours (pH 8)>500 hours (pH 8)Improved formulation stability.

Experimental Protocols

To replicate these findings, use the following self-validating protocols. These methods are designed to unambiguously assign protonation states and tautomeric forms.

Protocol A: NMR-pH Titration for pKa Determination

Rationale: Standard potentiometric titration is often inaccurate for sparingly soluble drug candidates. NMR titration tracks chemical shift changes (


) specific to the ionization site.
  • Sample Preparation: Dissolve 5 mg of the amidine derivative in 500 µL of 90%

    
     / 10% 
    
    
    
    . Add a trace amount of internal standard (DSS).
  • Buffer System: Prepare a series of phosphate/citrate buffers ranging from pH 2 to pH 13. Do not use unbuffered adjustments with HCl/NaOH as ionic strength changes will skew results.

  • Acquisition:

    • Acquire

      
       NMR spectra at each pH point.
      
    • Monitor the chemical shift of the

      
      -protons (adjacent to the amidine group).
      
  • Data Analysis: Plot

    
     vs. pH. Fit the data to the Henderson-Hasselbalch equation:
    
    
    
    
  • Validation: The curve must be sigmoidal. If the fit

    
    , check for aggregation or precipitation at extreme pH.
    
Protocol B: X-Ray Crystallography for Tautomer Identification

Rationale: Solid-state analysis provides the definitive "snapshot" of the preferred tautomer and hydrogen bonding network.

  • Crystallization: Use the vapor diffusion method (hanging drop). Mix 1 µL of saturated amidine solution (methanol/water) with 1 µL of reservoir solution (PEG 4000).

  • Data Collection: Collect diffraction data at 100 K to minimize thermal motion.

  • Refinement:

    • Locate the hydrogen atoms on the amidine nitrogens in the difference Fourier map (

      
      ).
      
    • Critical Check: Measure the C-N bond lengths.

      • Amino form: Distinct C=N (~1.28 Å) and C-N (~1.36 Å).

      • Delocalized cation: Equal bond lengths (~1.32 Å).

    • Note: If bond lengths are equal in a neutral structure, suspect disorder or rapid tautomerism in the crystal lattice.

Visualizations

Diagram 1: Structural Characterization Workflow

This workflow illustrates the logical progression from synthesis to validated structural model, ensuring no critical property is overlooked.

CharacterizationWorkflow cluster_Sol Solution State Analysis cluster_Solid Solid State Analysis Synthesis Synthesis of Amidine Derivative Purity Purity Check (HPLC-MS > 98%) Synthesis->Purity NMR_1H 1H/13C NMR (Structure Conf.) Purity->NMR_1H NMR_Titration NMR pH Titration (pKa Determination) NMR_1H->NMR_Titration If Soluble XRD X-Ray Diffraction (Tautomer ID) NMR_1H->XRD If Crystalline Model Validated Structural Model NMR_Titration->Model Ionization Profile XRD->Model 3D Geometry

Caption: Integrated workflow for the structural validation of amidine derivatives, combining solution-state dynamics with solid-state precision.

Diagram 2: Tautomeric Equilibrium Logic

This diagram visualizes the stabilization effect of cyclization on the amidine tautomeric equilibrium.

Tautomerism Linear_Start Linear Amidine (Flexible) Linear_Eq Rapid E/Z Exchange + Tautomerism Linear_Start->Linear_Eq Linear_Bind High Entropic Cost (Low Affinity) Linear_Eq->Linear_Bind Binding Event Cyclic_Start Cyclic Amidine (Rigid) Cyclic_State Locked Conformation (Single Tautomer) Cyclic_Start->Cyclic_State Cyclic_Bind Pre-organized (High Affinity) Cyclic_State->Cyclic_Bind Binding Event

Caption: Comparative pathway of binding energetics. Cyclic amidines bypass the energetic cost of conformational freezing required by linear analogues.

References

  • Synthesis and Structural Characterization of Amidine Derivatives. Journal of Medicinal Chemistry. [Link]

  • Clarifying the structures of imidines: using crystallographic characterization to identify tautomers. Acta Crystallographica Section C. [Link]

  • Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics. ACS Infectious Diseases. [Link]

  • Solution stability of linear vs. cyclic RGD peptides. Journal of Peptide Research. [Link]

  • Novel Pyridazin-3(2H)-one-Based Guanidine Derivatives as Potential DNA Minor Groove Binders. ACS Medicinal Chemistry Letters. [Link]

Comparative study of amidines and amidoximes in drug design

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Study of Amidines and Amidoximes in Drug Design: From Pharmacophore to Prodrug

Introduction The amidine functional group is a highly privileged pharmacophore in medicinal chemistry. As a structural mimetic of the amino acid arginine, amidines form critical bidentate salt bridges with aspartate residues in the active sites of various therapeutic targets, notably trypsin-like serine proteases and integrin receptors. However, the translation of amidine-containing lead compounds into orally active drugs is severely hindered by their physicochemical properties.

To circumvent this, the "amidoxime prodrug strategy" has become a gold standard in drug design[1]. By converting the strongly basic amidine into an N-hydroxylated amidoxime, researchers can temporarily mask the positive charge, enabling gastrointestinal absorption before endogenous enzymes reduce the prodrug back to its active form[2]. This guide objectively compares the performance, pharmacokinetics, and experimental handling of amidines and amidoximes, providing actionable protocols for drug development professionals.

Physicochemical and Pharmacokinetic Comparison

The fundamental difference between an amidine and an amidoxime lies in the inductive effect of the added hydroxyl group.

  • Causality of Basicity Reduction: The highly electronegative oxygen atom in the amidoxime (-C(=NOH)NH2) draws electron density away from the imine nitrogen. This drastically reduces the nitrogen's ability to accept a proton, dropping the pKa from ~11.5 (amidine) to ~5.0 (amidoxime)[3].

  • Absorption Impact: At a physiological pH of 7.4, amidines are >99% protonated (cationic), rendering them too polar to passively diffuse across the lipophilic enterocyte membranes of the gut. Conversely, amidoximes remain >99% un-ionized (neutral) in the intestine, facilitating rapid transcellular absorption[4].

Table 1: Quantitative Comparison of Amidine vs. Amidoxime Properties

ParameterAmidine (Active Drug)Amidoxime (Prodrug)
Functional Group -C(=NH)NH2-C(=NOH)NH2
Typical pKa 11.0 – 12.04.0 – 6.0
Ionization State (pH 7.4) Cationic (>99% Protonated)Neutral (>99% Un-ionized)
Lipophilicity (logP) Low (Hydrophilic)Moderate to High (Lipophilic)
Oral Bioavailability Poor (<10%)Good to Excellent (30% – 90%)
Target Binding Affinity High (Direct salt-bridge formation)Very Low (Requires bioactivation)

The Biological Activation Pathway: The mARC System

For an amidoxime to be a successful prodrug, it must be efficiently converted back to the amidine post-absorption. This reduction is not spontaneous; it is catalyzed by the mitochondrial amidoxime reducing component (mARC), a molybdenum-containing enzyme[5].

  • Causality of the Electron Transport: The reduction requires two electrons. NADH serves as the ultimate electron donor. Electrons are shuttled sequentially through NADH cytochrome b5 reductase (CYB5R), to Cytochrome b5 (CYB5), and finally to mARC, which catalyzes the cleavage of the N-O bond, releasing water and the active amidine[1]. Because this pathway relies on mARC rather than Cytochrome P450 (CYP450), amidoxime prodrugs bypass common CYP-mediated drug-drug interactions[5].

mARC_Pathway NADH NADH (Electron Donor) CYB5R NADH Cytochrome b5 Reductase (CYB5R) NADH->CYB5R e- transfer CYB5 Cytochrome b5 (CYB5) CYB5R->CYB5 e- transfer mARC mARC Enzyme (Molybdenum Cofactor) CYB5->mARC e- transfer Amidoxime Amidoxime Prodrug (Neutral, High Permeability) mARC->Amidoxime Catalytic Reduction Amidine Amidine Active Drug (Cationic, Target Binding) Amidoxime->Amidine -OH removal

Caption: Enzymatic reduction pathway of amidoximes to amidines via the mitochondrial mARC system.

Experimental Protocols & Methodologies

To evaluate the feasibility of an amidoxime prodrug, researchers must perform both chemical synthesis (to generate the active standard) and in vitro bioactivation assays (to prove enzymatic conversion). The following protocols are designed as self-validating systems.

Protocol A: Chemical Reduction of Amidoximes to Amidines (Standard Generation)

To quantify prodrug conversion, you must first synthesize the pure amidine reference standard. Traditional hydrogenation uses hazardous H2 gas. This optimized protocol uses potassium formate as a safer, in situ hydrogen donor[6].

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 1 mmol of the parent amidoxime in 1 mL of glacial acetic acid.

    • Causality: The acidic medium protonates the intermediate, significantly accelerating the reduction kinetics compared to neutral solvents.

  • Hydrogen Donor Addition: Add a solution of potassium formate (10 mmol) in 1.5 mL methanol.

    • Causality: Potassium formate decomposes on the catalyst surface to provide the necessary hydride ion, eliminating the need for pressurized hydrogen gas[6].

  • Catalysis: Add 10% Pd/C catalyst to the mixture and stir at room temperature.

    • Causality: The Pd/C surface adsorbs both water and formate, facilitating the transfer of the hydride and a proton to cleave the N-O bond.

  • Self-Validating Isolation: Monitor via TLC. Once complete, filter the mixture through Celite to remove the Pd/C. Concentrate the filtrate.

    • Validation Check: The byproduct, potassium chloride, is insoluble in organic solvents. If the reaction is successful, washing the residue with ethanol will precipitate the pure amidine hydrochloride salt, allowing for simple filtration and immediate NMR validation[6].

Protocol B: In Vitro Bioactivation Assay

Before advancing to in vivo pharmacokinetic models, the amidoxime must demonstrate efficient conversion to the amidine in the presence of hepatic enzymes[7].

Exp_Workflow Step1 1. Subcellular Fractionation (Liver Homogenate) Step2 2. Incubation (+ NADH, Amidoxime) Step1->Step2 Step3 3. Reaction Quenching (Ice-cold Acetonitrile) Step2->Step3 Step4 4. Centrifugation (Protein Precipitation) Step3->Step4 Step5 5. HPLC-UV/MS Analysis (Quantify Conversion) Step4->Step5

Caption: In vitro bioactivation workflow for evaluating amidoxime prodrug conversion to amidine.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 mL reaction mixture containing 1 mg/mL porcine or human liver mitochondrial fraction (the source of mARC) and 100 µM of the amidoxime prodrug in 100 mM phosphate buffer (pH 7.4)[7].

  • Initiation: Initiate the assay by adding 1 mM NADH.

    • Causality: NADH is strictly required to provide the reducing equivalents for the CYB5R/CYB5/mARC electron transport chain. Without it, the reaction cannot proceed.

  • Incubation & Quenching: Incubate at 37°C for 60 minutes. Terminate the reaction by adding 1 mL of ice-cold acetonitrile.

    • Causality: The organic solvent rapidly denatures the mARC complex, instantly halting the reduction while simultaneously precipitating proteins to prevent HPLC column fouling.

  • Self-Validating Analysis: Centrifuge at 10,000 x g for 10 minutes. Analyze the supernatant via HPLC-UV/MS.

    • Validation Check: Run a parallel negative control without NADH. The complete absence of the amidine peak in the negative control validates that the observed conversion in the test sample is strictly enzyme-dependent and not an artifact of chemical instability.

Advanced Strategies: Double Prodrugs

While amidoximes vastly improve bioavailability, some highly polar scaffolds require further masking. The "double prodrug" strategy involves replacing the amidine with an N,N'-dihydroxyamidine or coupling the amidoxime with an ester (e.g., dabigatran etexilate)[8]. This further depresses the pKa and increases logP, pushing oral bioavailability from ~30% up to >80% in specific drug classes[7].

References

  • [6] Title: Preparation of Amidines by Amidoxime Reduction with Potassium Formate | Source: thieme-connect.de | 6

  • [1] Title: Reduction of N-hydroxylated compounds: Amidoximes (N-hydroxyamidines) as pro-drugs of amidines | Source: researchgate.net | 1

  • Title: Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes) | Source: tandfonline.com |

  • [2] Title: Orally Active Fibrinogen Receptor Antagonists. 2. Amidoximes as Prodrugs of Amidines | Source: acs.org | 2

  • [5] Title: Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes) | Source: tandfonline.com |5

  • [3] Title: Functionality of amidines and amidrazones | Source: researchgate.net | 3

  • [4] Title: Improvement of the bioavailability of active substances having an amidine function in medicaments | Source: google.com | 4

  • [8] Title: Amidoximes and their masked derivatives as prodrugs of amidines – arginine mimetics | Source: nuph.edu.ua | 8

  • [7] Title: N,N'-dihydroxyamidines: a new prodrug principle to improve the oral bioavailability of amidines | Source: nih.gov | 7

Sources

Assessing the Antiproliferative Properties of Novel Amidine Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

1. Executive Summary Historically recognized for their potent anti-infective and antiparasitic properties (e.g., pentamidine, furamidine), amidine compounds have recently emerged as highly versatile structural scaffolds in oncology[1]. Through molecular hybridization and targeted structural modifications, novel amidine derivatives are demonstrating remarkable antiproliferative activity against various human cancer cell lines. This guide provides a comprehensive, data-driven comparison of new amidine compounds against standard chemotherapeutics, detailing their mechanisms of action and providing validated experimental protocols for assessing their cytotoxicity.

2. Mechanistic Foundations of Amidine Antiproliferative Activity The transition of amidines from antimicrobial agents to anticancer therapeutics is driven by their unique ability to interact with critical intracellular targets. Classical aromatic cationic amidines are known to act as Minor Groove Binders (MGBs) at AT-rich sites of DNA, disrupting transcription and replication[2].

Recent advancements have expanded this mechanistic profile. For instance, the novel amidine derivative K1586 has been shown to specifically target and downregulate Chk1 kinase protein levels 2[2]. By inducing Chk1 instability, these compounds inhibit checkpoint progression in the S phase or at the G2-to-M phase transition, effectively sensitizing cancer cells to ionizing radiation and driving them toward apoptosis[2].

MOA Amidine Novel Amidine Compound Chk1 Chk1 Kinase Degradation Amidine->Chk1 Inhibits DNA DNA Minor Groove Binding Amidine->DNA Intercalates Arrest S & G2/M Phase Arrest Chk1->Arrest Prevents Checkpoint Progression DNA->Arrest Triggers DNA Damage Response Apoptosis Apoptosis / Cytotoxicity Arrest->Apoptosis Prolonged Arrest

Fig 1. Mechanistic pathways of amidine derivatives driving cancer cell apoptosis.

3. Comparative Efficacy: Novel Amidines vs. Clinical Standards To objectively evaluate the clinical potential of novel amidine hybrids, their half-maximal inhibitory concentrations (IC


) must be compared against established chemotherapeutics like Cisplatin and Etoposide. The table below synthesizes recent experimental data across various structurally modified amidines.
Compound ClassRepresentative CompoundTarget Cell LineIC

(μM)
Reference StandardStandard IC

(μM)
Key Advantage
Podophyllotoxin-N-sulfonyl amidine Compound 5cA549 (Lung)1.65Etoposide> 2.0Enhanced potency via N-sulfonyl amidine modification 3[3]
Platinum(II) cycloaliphatic amidine Complex 3 (cyclohexyl)MCF-7 (Breast)ComparableCisplatinComparableMaintains efficacy with distinct solvent stability profiles 4[4]
Amidine-benzenesulfonamide Compound 30HCT-116 (Colon)8.0Cisplatin~15.0Superior selectivity index (>2.0) over non-malignant cells 5[5]
Chk1-targeting amidine K1586Colorectal10.0RadiationN/ASensitizes radio-resistant cells via Chk1 degradation 2[2]

Data Interpretation: The integration of the amidine moiety consistently improves the selectivity index (SI). For example, Compound 30 demonstrated an IC


 of 8 μM against HCT-116 cells while sparing non-cancerous HaCaT cells, outperforming the clinical reference Cisplatin in targeted cytotoxicity[5].

4. Standardized Experimental Protocols for Validation To ensure reproducibility and scientific integrity, the antiproliferative properties of these compounds must be assessed using self-validating assay systems. Below are the causal, step-by-step methodologies required for rigorous evaluation.

Protocol A: High-Throughput Cell Viability (MTT) Assay Causality & Design: The MTT assay measures the reduction of yellow tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase. Because this reduction only occurs in metabolically active cells, the absorbance directly correlates with the viable cell count, providing a reliable proxy for antiproliferative activity.

  • Cell Seeding: Seed exponentially growing cells (e.g., A549, MCF-7) at a density of

    
     cells/well in 96-well plates. Self-Validation: Include cell-free blank wells (media only) to establish background absorbance, and vehicle control wells (0.1% DMSO) to ensure the solvent does not induce baseline cytotoxicity.
    
  • Compound Treatment: After 24h of attachment, treat cells with serial dilutions of the amidine compound (e.g., 0.1 μM to 100 μM). Include a positive control (e.g., Cisplatin or Doxorubicin).

  • Incubation: Incubate for 72 hours. Causality: A 72-hour window is critical as it allows cells to undergo 2-3 division cycles, ensuring the assay captures true antiproliferative effects (cell cycle arrest) rather than just acute chemical toxicity.

  • Assay Execution: Add 20 μL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Solubilization & Readout: Remove the media and add 150 μL of DMSO to dissolve the insoluble formazan crystals. Measure absorbance at 570 nm using a microplate reader. Calculate the IC

    
     using non-linear regression analysis.
    

Workflow Seed 1. Seed Cells (e.g., MCF-7, A549) Treat 2. Amidine Treatment (72h Incubation) Seed->Treat Assay 3. MTT Addition & Solubilization Treat->Assay Read 4. Absorbance Readout (570 nm) Assay->Read Analyze 5. IC50 & Selectivity Calculation Read->Analyze

Fig 2. Standardized high-throughput MTT assay workflow for evaluating amidine cytotoxicity.

Protocol B: Flow Cytometry for Cell Cycle Arrest Causality & Design: To confirm that the reduced viability is due to cell cycle arrest (e.g., at the G2/M phase via Chk1 inhibition), DNA content is quantified using Propidium Iodide (PI).

  • Harvesting: Treat cells with the IC

    
     concentration of the amidine compound for 24-48 hours. Harvest both adherent and floating (apoptotic) cells to prevent survivorship bias.
    
  • Fixation: Wash with cold PBS and fix in 70% ice-cold ethanol for at least 2 hours. Causality: Ethanol dehydrates the cells and permeabilizes the membrane, allowing the PI dye to reach the nucleus.

  • Staining: Resuspend the cell pellet in PBS containing 50 μg/mL PI and 100 μg/mL RNase A. Causality: PI intercalates into all double-stranded nucleic acids. RNase A is mandatory to degrade RNA; without it, RNA fluorescence would confound the DNA content measurement.

  • Analysis: Analyze via flow cytometry, measuring fluorescence in the FL2 channel to quantify the percentage of cells in G0/G1, S, and G2/M phases.

5. Conclusion The strategic incorporation of amidine moieties into diverse chemical scaffolds—ranging from podophyllotoxin hybrids to platinum complexes—yields compounds with potent, selective antiproliferative properties[3][4]. By targeting DNA minor grooves and critical cell cycle regulators like Chk1, these novel derivatives offer a promising avenue for overcoming resistance to classical chemotherapeutics[2]. Rigorous, self-validating experimental protocols remain essential to accurately benchmark their efficacy and safety profiles in preclinical development.

References

  • Title: Novel Amidine Derivative K1586 Sensitizes Colorectal Cancer Cells to Ionizing Radiation by Inducing Chk1 Instability Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Title: Design and Synthesis of Novel Podophyllotoxins Hybrids and the Effects of Different Functional Groups on Cytotoxicity Source: ProQuest URL:[Link]

  • Title: Cytotoxicity of cis-platinum(II) cycloaliphatic amidine complexes: Ring size and solvent effects on the biological activity Source: PubMed / NIH URL:[Link]

  • Title: Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells Source: MDPI URL:[Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: Ethanimidamide, 2-chloro-N,N-dimethyl-

[1][2][3]

Executive Summary & Chemical Identification

Urgency: High. This compound is a reactive alkylating agent and a strong base.[1][2] Improper disposal can lead to exothermic hydrolysis or the formation of toxic byproducts.[1][2]

Target Substance:

  • IUPAC Name: 2-chloro-N,N-dimethylethanimidamide (often referred to as 2-Chloro-N,N-dimethylacetamidine).[3][1][2]

  • Structure: Cl-CH₂-C(=NH)-N(CH₃)₂[3][1][2]

  • Common State: Frequently handled as a Hydrochloride salt (HCl) for stability.[3][1][2]

  • Related Hazards: Often confused with or derived from Vilsmeier-Haack reagents.[3][1][2] It shares reactivity profiles with 2-Chloro-N,N-dimethylacetamide (a hydrolysis product).[3][1][2]

Core Safety Directive: This substance is classified as Halogenated Organic Waste .[3][1][2] Under no circumstances should this material be disposed of via sanitary sewer systems or mixed with oxidizing agents (e.g., bleach), as this may generate explosive N-chloro compounds.[3][2]

Hazard Profiling & Incompatibility Matrix

Before handling waste, you must understand the "Why" behind the protocol to prevent reactive incidents.

PropertyHazard DescriptionOperational Implication
Reactivity Hydrolysis Prone: The C-Cl bond is activated; the amidine group is basic.[3][1][2] Reacts with water to form 2-chloro-N,N-dimethylacetamide and HCl.[3][1][2]Keep waste streams anhydrous if possible.[1] If aqueous, expect pH changes (acidic generation).[1][2]
Toxicity Alkylating Agent: Capable of modifying DNA/Proteins.[3][1][2] Corrosive to skin/eyes.[1][2][4][5]Double-gloving (Nitrile/Laminate) and face shields are mandatory.[3][1][2]
Incompatibility Oxidizers & Hypochlorites: Reaction with bleach (NaOCl) can form chloramines.[3][1][2]NEVER add bleach to this waste stream.[3][1][2]
Flammability Combustible: High nitrogen/carbon content.[3][1][2]Suitable for high-BTU incineration.[3][1][2]
Disposal Decision Framework (Visualized)

The following flowchart dictates the decision logic for disposing of this specific amidine.

DisposalWorkflowStartWaste Assessment:2-Chloro-N,N-dimethylacetamidineStateCheckPhysical State?Start->StateCheckSolidSolid / PowderStateCheck->SolidLiquidLiquid / SolutionStateCheck->LiquidContamIs it mixed withOxidizers?Solid->ContamLiquid->ContamSegregationSegregate intoHalogenated Waste StreamContam->SegregationNoExplosionRiskSTOP: Explosion Risk.Contact EHS Immediately.Contam->ExplosionRiskYesSolidPackDouble Bag (LDPE)Place in Secondary ContainerSegregation->SolidPackIf SolidLiquidPackCollect in HDPE Carboy(Do NOT use Metal)Segregation->LiquidPackIf LiquidLabelingLabel: 'Halogenated Organic Waste'Hazard: Toxic, CorrosiveSolidPack->LabelingLiquidPack->LabelingDestructionOff-Site Incineration(High Temp)Labeling->Destruction

Figure 1: Operational decision tree for the segregation and packaging of chlorinated amidine waste.

Step-by-Step Disposal Protocol
Phase A: Pre-Disposal Stabilization

Do not attempt to chemically neutralize this compound (e.g., via hydrolysis) in the lab unless you have a validated SOP.[1][2] The hydrolysis product (2-chloro-N,N-dimethylacetamide) is equally hazardous and regulated.[3][1][2] The safest route is "Pack and Ship."[1]

  • pH Check (Liquids only):

    • If the waste is an aqueous solution, check pH.[1][2][6]

    • If pH < 4 (Acidic due to HCl generation), buffer slightly with Sodium Bicarbonate (NaHCO₃) to pH 5-9 to prevent corrosion of waste drums.[3][1][2] Caution: CO₂ evolution.[3][1][2]

    • Why? Highly acidic halogenated waste can corrode steel safety cans.[3][1][2]

Phase B: Packaging Requirements
  • Solid Waste:

    • Place the solid material into a clear LDPE (Low-Density Polyethylene) bag.[3][1][2]

    • Seal the bag with tape or a zip tie.[1][2]

    • Place this bag into a second bag (Double Bagging).

    • Deposit into a wide-mouth HDPE drum or bucket approved for solid hazardous waste.

  • Liquid Waste:

    • Use HDPE (High-Density Polyethylene) or Glass carboys.[3][1][2]

    • Avoid: Metal containers (aluminum/steel) unless lined, as the alpha-chloro functionality can corrode metals or react to form organometallics.[3][1][2]

    • Fill to only 90% capacity to allow for vapor expansion.[1][2]

Phase C: Labeling & Documentation

Proper labeling is the primary defense against downstream accidents.[1][2]

  • Waste Code Assignment (USA/RCRA):

    • While this specific CAS may not have a unique "U" or "P" code, it defaults to Halogenated Organic Solvents/Waste .[3][1][2]

    • Common Codes: F001/F002 (if mixed with listed solvents) or D002 (Corrosive) / D003 (Reactive - if applicable).[3][1][2]

    • Best Practice: Label as "Non-Regulated Hazardous Waste" if no specific code applies, but explicitly list constituents.[1][2]

  • Label Text:

Emergency Procedures (Spill Response)

In the event of a spill outside the fume hood:

  • Evacuate: The dust/vapor is a potent respiratory irritant.[3][1][2]

  • PPE: Don Full-Face Respirator (P100/Organic Vapor cartridge) and Nitrile gloves (minimum 8 mil thickness).[3][1][2]

  • Containment:

    • Solids: Cover with wet paper towels (to prevent dust) or use a HEPA vacuum designated for hazardous chemicals.[3][1][2]

    • Liquids: Absorb with Vermiculite or Dry Sand .[3][1][2]

    • Contraindication: Do NOT use "sawdust" or organic absorbents that might react with the alkylating agent.[1][2][7]

  • Decontamination: Wash the area with a dilute soap solution.[3][1] Collect all rinse water as hazardous waste.[1]

References
  • PubChem. 2-Chloro-N,N-dimethylacetamide (Hydrolysis Product) Compound Summary. National Library of Medicine.[1][2] [Link]

  • US Environmental Protection Agency (EPA). RCRA Waste Codes for Halogenated Solvents. [Link]

  • ECHA (European Chemicals Agency). Substance Information: Halogenated Amidines. [Link][3][1][2]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.